Aminopterin Sodium
Description
See also: Methotrexate (related); Aminopterin (has active moiety).
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
58602-66-7 |
|---|---|
Molecular Formula |
C19H18N8Na2O5 |
Molecular Weight |
484.4 g/mol |
IUPAC Name |
disodium;(2S)-2-[[4-[(2,4-diaminopteridin-6-yl)methylamino]benzoyl]amino]pentanedioate |
InChI |
InChI=1S/C19H20N8O5.2Na/c20-15-14-16(27-19(21)26-15)23-8-11(24-14)7-22-10-3-1-9(2-4-10)17(30)25-12(18(31)32)5-6-13(28)29;;/h1-4,8,12,22H,5-7H2,(H,25,30)(H,28,29)(H,31,32)(H4,20,21,23,26,27);;/q;2*+1/p-2/t12-;;/m0../s1 |
InChI Key |
USOUFAHHWNKDJC-LTCKWSDVSA-L |
Isomeric SMILES |
C1=CC(=CC=C1C(=O)N[C@@H](CCC(=O)[O-])C(=O)[O-])NCC2=CN=C3C(=N2)C(=NC(=N3)N)N.[Na+].[Na+] |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC(CCC(=O)[O-])C(=O)[O-])NCC2=CN=C3C(=N2)C(=NC(=N3)N)N.[Na+].[Na+] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Aminopterin sodium; NSC 739 [as the base]; 4-Aminopteroylglutamic acid sodium salt; NSC-739; NSC739; |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Aminopterin Sodium in Inhibiting Dihydrofolate Reductase
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aminopterin Sodium, a potent antifolate agent, exerts its therapeutic effects through the high-affinity, competitive inhibition of dihydrofolate reductase (DHFR). This essential enzyme catalyzes the reduction of dihydrofolate to tetrahydrofolate, a critical step in the de novo synthesis of purines, thymidylate, and certain amino acids. By disrupting this pathway, this compound effectively halts DNA replication and cell division, a mechanism that has been historically exploited in cancer chemotherapy. This technical guide provides a comprehensive overview of the molecular interactions, kinetic parameters, and structural basis of this compound's inhibitory action on DHFR. Detailed experimental protocols for characterizing this inhibition are also presented, along with visualizations of the relevant biochemical pathways and experimental workflows.
Introduction
Aminopterin, the 4-amino analogue of folic acid, was one of the first rationally designed anticancer drugs.[1][2] Its sodium salt, this compound, is a water-soluble form that has been pivotal in the historical development of chemotherapy. The primary molecular target of this compound is dihydrofolate reductase (DHFR), a ubiquitous and essential enzyme in cellular metabolism.[2][3] The inhibition of DHFR by this compound leads to the depletion of the intracellular pool of tetrahydrofolate (THF), a vital one-carbon carrier. This depletion has profound downstream effects, most notably the cessation of DNA synthesis, which disproportionately affects rapidly proliferating cells such as cancer cells.[3] This guide delves into the intricate details of this inhibitory mechanism.
Mechanism of Action: Competitive Inhibition of DHFR
This compound functions as a competitive inhibitor of DHFR. Structurally, it closely mimics the natural substrate, dihydrofolate (DHF), allowing it to bind with very high affinity to the active site of the enzyme. This binding is characterized as slow and tight, indicating a multi-step process that begins with the rapid formation of an initial enzyme-inhibitor complex, followed by a slower conformational change that results in a more stable, tightly bound complex.
The binding of this compound to DHFR is a reversible process, but the dissociation rate is extremely slow, leading to a prolonged inhibition of the enzyme's catalytic activity. This tight binding effectively blocks the access of DHF to the active site, thereby preventing its reduction to THF.
Quantitative Analysis of DHFR Inhibition
The potency of this compound as a DHFR inhibitor is quantified by its inhibition constant (Ki) and its half-maximal inhibitory concentration (IC50). These values are determined through enzymatic assays that measure the rate of DHFR activity in the presence of varying concentrations of the inhibitor.
| Parameter | Value | Enzyme Source | Reference |
| Ki | 3.7 pM | Human recombinant DHFR | |
| Ki | 0.2 - 1.3 pM | Human recombinant DHFR | |
| IC50 | 0.53 - 55 nM | CCRF-CEM human leukemia cells (72 hr exposure for analogues) |
Note: Ki and IC50 values can vary depending on the experimental conditions, including the source of the DHFR enzyme, substrate concentrations, and assay buffer composition.
Structural Basis of High-Affinity Binding
The high-affinity interaction between this compound and the DHFR active site is governed by a network of specific molecular interactions. X-ray crystallography and molecular docking studies have provided detailed insights into this binding mode.
Key interactions include:
-
Hydrogen Bonding: The 2,4-diaminopteridine ring of aminopterin forms crucial hydrogen bonds with conserved amino acid residues in the DHFR active site, such as Aspartate-27.
-
Hydrophobic Interactions: The p-aminobenzoyl glutamate moiety of aminopterin engages in hydrophobic interactions with nonpolar residues lining the active site cleft.
-
Ionic Interactions: The glutamate portion of the molecule forms ionic bonds with positively charged residues, further anchoring the inhibitor within the active site.
The subtle structural differences between aminopterin and the natural substrate, particularly the substitution of a hydroxyl group with an amino group at the 4-position of the pteridine ring, are critical for the significantly higher binding affinity of the inhibitor.
Experimental Protocols
DHFR Enzyme Inhibition Assay
This assay spectrophotometrically measures the activity of DHFR by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor NADPH to NADP+.
Materials:
-
Recombinant human DHFR enzyme
-
Dihydrofolate (DHF) solution
-
NADPH solution
-
This compound solution
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 150 mM KCl and 1 mM EDTA
-
96-well UV-transparent microplate
-
Microplate spectrophotometer
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of DHF (e.g., 10 mM) in the assay buffer. This solution is light-sensitive and should be kept on ice.
-
Prepare a stock solution of NADPH (e.g., 20 mM) in the assay buffer.
-
Prepare a serial dilution of this compound in the assay buffer to cover a range of concentrations for IC50 determination.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Assay Buffer
-
Diluted DHFR enzyme solution
-
Varying concentrations of this compound (or vehicle for control wells)
-
-
Pre-incubate the plate at a constant temperature (e.g., 25°C) for 10-15 minutes to allow for inhibitor binding.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding a mixture of NADPH and DHF to each well.
-
Immediately begin monitoring the decrease in absorbance at 340 nm in kinetic mode for a set period (e.g., 10-20 minutes), with readings taken every 15-30 seconds.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of NADPH consumption) for each inhibitor concentration from the linear portion of the absorbance versus time plot.
-
Determine the percentage of inhibition for each concentration relative to the uninhibited control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Visualizations
Folate Metabolism Pathway
The following diagram illustrates the central role of DHFR in the folate metabolic pathway and the point of inhibition by this compound.
Caption: The folate metabolism pathway and the inhibitory action of this compound on DHFR.
Experimental Workflow for DHFR Inhibition Assay
The following diagram outlines the key steps in a typical experimental workflow for determining the inhibitory potency of a compound against DHFR.
Caption: A generalized workflow for a DHFR enzyme inhibition assay.
Conclusion
This compound's mechanism of action as a potent, competitive inhibitor of dihydrofolate reductase is a cornerstone of classical pharmacology and continues to be a subject of scientific interest. Its high-affinity binding, driven by a network of specific molecular interactions within the enzyme's active site, leads to the effective blockade of the folate metabolic pathway. The in-depth understanding of this mechanism, supported by robust quantitative data and detailed experimental protocols, is crucial for researchers and drug development professionals working on novel antifolate therapies and for understanding the fundamental principles of enzyme inhibition. The methodologies and information presented in this guide provide a solid foundation for further investigation into the intricate world of DHFR inhibition.
References
An In-Depth Technical Guide to the Historical Development of Aminopterin as an Antifolate Drug
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the historical development of Aminopterin, the first antifolate drug to demonstrate significant clinical activity against cancer. It details the scientific observations that led to its discovery, its mechanism of action, the pivotal early clinical trials, and the reasons for its eventual replacement and recent re-evaluation. This document includes quantitative data from key studies, detailed experimental protocols, and visualizations of the core biochemical and logical pathways.
Introduction: The Quest for a Leukemia Treatment
In the mid-1940s, the prognosis for children with acute leukemia was universally grim, with death often occurring within weeks of diagnosis.[1] Treatment options were virtually nonexistent.[2] The scientific community's understanding of the disease was nascent, but a crucial piece of the puzzle emerged from hematology research: the role of folic acid, a B vitamin, in the proliferation and maturation of bone marrow cells.[1] This understanding, however, would first lead to a devastating failure before paving the way for a breakthrough.
The Counterintuitive Discovery: Folic Acid's Role in Leukemia
Observing the morphological similarities between the bone marrow of leukemia patients and that of patients with megaloblastic anemia, which was successfully treated with folic acid, Dr. Sidney Farber hypothesized that folic acid might also benefit children with leukemia.[3][4] In a fateful clinical experiment, he administered folic acid conjugates to his young patients. The outcome was the opposite of what was hoped for; the treatment markedly accelerated the progression of the leukemia. This critical observation, that leukemic cells were highly dependent on folic acid for their rapid proliferation, led Farber to a revolutionary hypothesis: a compound that could block the action of folic acid—an antifolate—might inhibit the growth of cancer cells.
Aminopterin: The First Antifolate
Working with biochemist Yellapragada Subbarow at Lederle Laboratories, who was synthesizing folic acid analogues, Farber gained access to a potent new compound: 4-aminopteroyl-glutamic acid, or Aminopterin.
Mechanism of Action: Inhibition of Dihydrofolate Reductase
Aminopterin is a synthetic derivative of pterin and a close structural analogue of folic acid. Its mechanism of action is the potent and competitive inhibition of the enzyme dihydrofolate reductase (DHFR).
DHFR is a critical enzyme in the folate metabolic pathway, responsible for reducing dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are essential cofactors that donate one-carbon units for the synthesis of nucleotide precursors, specifically purines and thymidylate. By binding to DHFR with extremely high affinity, Aminopterin blocks the production of THF, thereby starving the cell of the building blocks required for DNA, RNA, and protein synthesis, ultimately leading to cell death. This effect is most pronounced in rapidly dividing cells, such as cancer cells, which have a high demand for nucleotide synthesis.
The Landmark 1948 Clinical Trial
In the winter of 1947, Dr. Farber initiated a clinical trial at Boston's Children's Hospital, administering Aminopterin to 16 children with acute lymphoblastic leukemia. The results, published in the New England Journal of Medicine on June 3, 1948, were unprecedented and marked the dawn of the age of chemotherapy.
For the first time, remissions were induced in patients with leukemia. Ten of the 16 children experienced temporary remissions, characterized by a significant reduction of leukemic blast cells in the blood and bone marrow, recovery of normal hematopoietic function, and regression of clinical symptoms like hepatosplenomegaly. Though the remissions were transient, the study proved that a chemical agent could systematically combat a disseminated cancer.
Quantitative Data from Early Clinical Trials
The data from Farber's original trial and subsequent early studies laid the groundwork for antimetabolite therapy.
| Study / Report | Year | Patient Population | N | Dosage Regimen | Key Outcomes | Toxicity | Citation(s) |
| Farber et al. | 1948 | Children with Acute Leukemia | 16 | Not specified | 10 of 16 patients achieved temporary remission. | Severe stomatitis, bone marrow aplasia. | |
| Pierce | 1951 | Children with Acute Lymphatic Leukemia | 12 | 1.0 mg/day, reduced to 0.5 mg/day | 6 of 12 patients showed temporary benefit; 1 had a partial remission lasting 14 months. | Stomatitis, proctitis, severe alopecia, bone marrow hypoplasia. |
The Shift to Methotrexate and Decline of Aminopterin
Despite its groundbreaking success, Aminopterin was replaced by Methotrexate (amethopterin) in the early 1950s. The primary reasons for this shift were:
-
Unpredictable Toxicity : Aminopterin's therapeutic window was narrow, and its toxicity, particularly severe mucositis and bone marrow suppression, was considered unpredictable.
-
Manufacturing Impurities : The Aminopterin preparations used in the early days were often impure, which may have contributed to its erratic toxicity profile.
-
Therapeutic Index : In rodent tumor models, Methotrexate, a closely related antifolate, demonstrated a more favorable therapeutic index, suggesting a better balance between efficacy and toxicity.
For these reasons, Methotrexate became the standard antifolate in cancer therapy for the next several decades.
Modern Re-evaluation and Clinical Investigations
Decades after it was shelved, interest in Aminopterin has been renewed. Laboratory studies revealed that Aminopterin has potentially superior pharmacological properties compared to Methotrexate, including more efficient uptake and metabolism to active polyglutamates within leukemic blast cells. This suggests that Aminopterin might be more potent and could be effective in patients whose cells are less responsive to Methotrexate.
Modern purification techniques have also made it possible to produce a pure form of the drug, allowing for a more accurate assessment of its therapeutic index. This has led to new clinical trials investigating its safety and efficacy.
Quantitative Data from Modern Clinical Trials
| Trial / Study | Year | Patient Population | N | Dosage Regimen | Key Pharmacokinetic & Efficacy Results | Citation(s) |
| Adamson et al. (Phase I) | 1998 | Refractory Malignancies | 20 | MTD: 2 mg/m² oral, q12h x 2, weekly, with leucovorin rescue. | Oral Bioavailability: 83.5% ± 8.3% Mean AUC (Oral): 1.05 ± 0.14 µmol·hr/L Half-life: 3.64 ± 0.28 hours | |
| Cole et al. (CINJALL) | 2004 | Children with High-Risk ALL | 29 | 4 mg/m² oral, in two divided doses, weekly. | Mean AUC: 0.64 ± 0.24 µmol·hr/L Confirmed complete bioavailability. | |
| Cole et al. (Phase II) | 2005 | Refractory Acute Leukemia | 46 | 2 mg/m² oral, q12h x 2, weekly. | Response Rate (Children with ALL): 27% (6 of 22) Mean AUC (Oral): 0.52 ± 0.03 µmol·hr/L |
Key Experimental Protocols
The development and evaluation of Aminopterin relied on specific experimental methodologies. Below are detailed protocols representative of those used to characterize antifolate drugs.
Protocol: In Vitro DHFR Inhibition Assay
This protocol outlines a method to determine the inhibitory constant (Ki) of a compound against the DHFR enzyme.
-
Enzyme and Substrate Preparation : Recombinant human DHFR is purified. A reaction buffer is prepared containing a specific pH buffer (e.g., 50 mM Tris-HCl, pH 7.5), KCl, and MgCl2. Substrates, dihydrofolate (DHF) and NADPH, are prepared in the reaction buffer.
-
Inhibitor Preparation : A stock solution of Aminopterin is prepared in a suitable solvent (e.g., DMSO) and serially diluted to create a range of test concentrations.
-
Enzyme Reaction : The reaction is initiated by adding DHFR to wells of a microplate containing the reaction buffer, a fixed concentration of NADPH, and varying concentrations of the inhibitor (Aminopterin). The plate is pre-incubated for a set time (e.g., 10 minutes) at a controlled temperature (e.g., 25°C).
-
Initiation and Measurement : The reaction is started by adding DHF. The activity of DHFR is measured by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.
-
Data Analysis : The initial reaction velocities are calculated for each inhibitor concentration. The inhibitory constant (Ki) is determined by fitting the data to the Morrison equation for tight-binding inhibitors, as Aminopterin's Ki is in the picomolar range.
Protocol: Cellular Antifolate Uptake Assay
This protocol describes a method for quantifying the accumulation of an antifolate drug inside cancer cells, a key predictor of its therapeutic effect.
Protocol: In Vivo Efficacy Study in a Mouse Xenograft Model
This protocol provides a general framework for assessing the anti-tumor activity of Aminopterin in a living organism.
-
Animal Model : Immunocompromised mice (e.g., NOD/SCID) are used to prevent rejection of human cells.
-
Tumor Implantation : A suspension of human acute lymphoblastic leukemia cells (e.g., CCRF-CEM) is injected subcutaneously or intravenously into the mice.
-
Treatment Initiation : Once tumors are established (e.g., reach a palpable size or show evidence of engraftment), mice are randomized into a control group (vehicle) and a treatment group (Aminopterin).
-
Drug Administration : Aminopterin is administered according to a specific dose and schedule (e.g., 0.5 mg/kg, intraperitoneally, daily for 5 days).
-
Monitoring and Endpoints :
-
Tumor Growth : For subcutaneous models, tumor volume is measured regularly with calipers.
-
Survival : For systemic models, the primary endpoint is overall survival time.
-
Toxicity : Animal weight, behavior, and signs of distress are monitored daily to assess drug toxicity.
-
-
Data Analysis : Tumor growth curves are plotted, and statistical comparisons are made between the control and treatment groups. Survival data is analyzed using Kaplan-Meier curves.
Conclusion
The story of Aminopterin is a landmark in the history of medicine. It began with a brilliant, counterintuitive insight into the metabolic needs of cancer cells and culminated in the first successful application of chemotherapy. While it was quickly supplanted by the less toxic Methotrexate, its legacy is undeniable. It established the principle of antimetabolite therapy and provided the crucial proof-of-concept that chemical agents could induce remission in a systemic malignancy. Modern research, armed with a deeper understanding of its pharmacology and superior manufacturing capabilities, suggests that the story of Aminopterin may not be over. It remains a potent antifolate that could yet find a valuable role in specific clinical contexts, a testament to the enduring power of its initial discovery.
References
- 1. Sidney Farber, MD | Dana-Farber Cancer Institute [dana-farber.org]
- 2. Pediatric Pathologist Sidney Farber, MD: The 'Father of Modern Chemotherapy' and Cofounder of the Jimmy Fund - The ASCO Post [ascopost.com]
- 3. The first achievement of complete remission in childhood leukemia by treatment with the folic acid antagonist aminopterin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 75 years: A look back on the fascinating history of methotrexate and folate antagonists | MDedge [mdedge.com]
An In-depth Technical Guide to Aminopterin Sodium: Chemical Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aminopterin Sodium, the sodium salt of aminopterin, is a potent antifolate agent and a competitive inhibitor of dihydrofolate reductase (DHFR).[1][2] This inhibition disrupts the folate metabolic pathway, leading to a depletion of essential precursors for DNA, RNA, and protein synthesis.[1][3] Historically significant as one of the first chemotherapeutic agents to induce remission in childhood leukemia, its use has been largely superseded by methotrexate due to a narrower therapeutic index.[2] However, renewed interest is emerging due to its distinct metabolic profile and potent activity. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and key experimental data related to this compound.
Chemical Structure and Physicochemical Properties
This compound is the sodium salt of 4-aminofolic acid. Its chemical structure consists of a pteridine ring, a p-aminobenzoyl group, and a glutamic acid moiety.
Table 1: Chemical and Physical Properties of Aminopterin and its Sodium Salt
| Property | Aminopterin | This compound | Reference(s) |
| IUPAC Name | (2S)-2-[[4-[(2,4-diaminopteridin-6-yl)methylamino]benzoyl]amino]pentanedioic acid | Sodium (2S)-2-[[4-[(2,4-diaminopteridin-6-yl)methylamino]benzoyl]amino]pentanedioate | |
| Synonyms | 4-Aminofolic acid, 4-Amino-PGA, APGA | 4-Aminofolic acid sodium salt, 4-Aminopteroylglutamic acid sodium salt | |
| CAS Number | 54-62-6 | 58602-66-7 | |
| Chemical Formula | C₁₉H₂₀N₈O₅ | C₁₉H₁₉N₈NaO₅ | |
| Molecular Weight | 440.41 g/mol | 462.39 g/mol | |
| Appearance | Yellow crystalline solid | Yellow solid | |
| Solubility | Slightly soluble in ethanol, moderately soluble in water. | Soluble in water. |
Mechanism of Action
This compound exerts its cytotoxic and immunosuppressive effects by competitively inhibiting dihydrofolate reductase (DHFR), a crucial enzyme in the folate metabolic pathway. DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are essential one-carbon donors in the synthesis of purines and thymidylate, which are the building blocks of DNA and RNA.
By binding to DHFR with high affinity, this compound blocks the regeneration of THF, leading to a depletion of intracellular folate coenzymes. This disruption of folate metabolism results in the inhibition of de novo purine and thymidylate synthesis, ultimately causing cell cycle arrest and apoptosis, particularly in rapidly proliferating cells such as cancer cells.
Signaling Pathway of DHFR Inhibition by this compound
Caption: Mechanism of this compound via DHFR inhibition.
Biological Activity and Pharmacokinetics
In Vitro Activity
Aminopterin exhibits potent inhibitory activity against DHFR and demonstrates significant cytotoxicity against various cancer cell lines.
Table 2: In Vitro Inhibitory Activity of Aminopterin
| Parameter | Value | Target/Cell Line | Reference(s) |
| Ki | 3.7 pM | Dihydrofolate Reductase (DHFR) | |
| IC₅₀ | 17 nM (median) | Pediatric leukemia and lymphoma cell lines | |
| IC₅₀ | 0.2-2 µM | Tumor cell lines (general) |
Pharmacokinetics in Humans
Clinical studies have provided insights into the pharmacokinetic profile of Aminopterin in human subjects.
Table 3: Pharmacokinetic Parameters of Aminopterin in Humans
| Parameter | Value | Route of Administration | Patient Population | Reference(s) |
| Oral Bioavailability | Complete | Oral | Adults and children with refractory acute leukemia | |
| Accumulation in Blasts | More consistent than methotrexate | In vitro (patient samples) | Adults and children with refractory acute leukemia | |
| Metabolism | More consistent metabolism to polyglutamates than methotrexate | In vitro (leukemic blasts) | Adults and children with refractory acute leukemia |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound can be achieved through the amination of a pteridine precursor. The following is a general protocol derived from patent literature.
Experimental Workflow for this compound Synthesis
Caption: General workflow for the synthesis of this compound.
Detailed Steps:
-
Folic acid dihydrate is reacted with hexamethyldisilazane in anhydrous pyridine in an autoclave at 100°C for 48 hours.
-
The reaction mixture is cooled and concentrated to dryness.
-
The residue is taken up in water and the pH is adjusted to 9 with N sodium hydroxide.
-
The calcium salt of aminopterin is precipitated by the addition of calcium chloride dihydrate and acetone. The precipitate is filtered, washed with acetone, and dried.
-
To obtain the sodium salt, the calcium salt is suspended in distilled water, and the pH is adjusted to 9 with N sodium hydroxide.
-
Insoluble material is removed by filtration.
-
Acetone is added to the filtrate to precipitate the sodium salt of aminopterin.
-
The precipitate is filtered, washed with acetone, and dried under reduced pressure to yield this compound.
Dihydrofolate Reductase (DHFR) Inhibition Assay
The inhibitory activity of this compound against DHFR can be determined using a spectrophotometric assay that measures the decrease in absorbance at 340 nm, corresponding to the oxidation of NADPH to NADP⁺.
Experimental Workflow for DHFR Inhibition Assay
Caption: Workflow for a typical DHFR inhibition assay.
Materials:
-
Recombinant human DHFR enzyme
-
Dihydrofolic acid (DHF)
-
NADPH
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
This compound
-
96-well UV-transparent microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
Add a small volume of the this compound dilutions or vehicle control to the wells of the microplate.
-
Add the DHFR enzyme solution to each well and incubate for a short period at room temperature.
-
Initiate the enzymatic reaction by adding a mixture of DHF and NADPH to all wells.
-
Immediately measure the decrease in absorbance at 340 nm over time in kinetic mode.
-
The rate of reaction is determined from the linear portion of the absorbance curve.
-
The percent inhibition is calculated for each concentration of this compound, and the IC₅₀ value is determined by non-linear regression analysis. The Ki value can be calculated from the IC₅₀ using the Cheng-Prusoff equation.
High-Performance Liquid Chromatography (HPLC) Analysis
The purity and concentration of this compound can be determined by reverse-phase HPLC.
HPLC Method Parameters:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and a buffer such as ammonium acetate or phosphate buffer at a specific pH.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV absorbance at approximately 280 nm or 370 nm.
-
Injection Volume: 10-20 µL.
This method allows for the separation of Aminopterin from its impurities and related compounds.
Downstream Cellular Effects
The inhibition of DHFR by this compound has profound downstream effects on cellular processes, ultimately leading to cell death in rapidly dividing cells.
Logical Flow of Downstream Effects
References
Aminopterin: A Technical Guide to its Role in Blocking De Novo Nucleotide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Aminopterin, a potent folic acid antagonist, serves as a powerful tool in biomedical research and has historical significance in chemotherapy. Its primary mechanism of action lies in the competitive inhibition of dihydrofolate reductase (DHFR), a critical enzyme in folate metabolism. This inhibition leads to a depletion of tetrahydrofolate (THF), a vital cofactor for the de novo synthesis of purine and pyrimidine nucleotides. Consequently, aminopterin effectively halts DNA and RNA synthesis, leading to cell cycle arrest and apoptosis. This technical guide provides an in-depth exploration of aminopterin's role in blocking nucleotide biosynthesis, complete with quantitative data, detailed experimental protocols, and pathway visualizations to support researchers and drug development professionals in their understanding and application of this compound.
Mechanism of Action: Inhibition of Dihydrofolate Reductase
Aminopterin is a structural analog of folic acid and a competitive inhibitor of dihydrofolate reductase (DHFR).[1][2] DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), an essential one-carbon carrier in various metabolic pathways.[3] Aminopterin's high affinity for the folate-binding site of DHFR effectively blocks the production of THF.[1] The depletion of the THF pool has profound downstream effects, most notably on the de novo synthesis of nucleotides, which are the building blocks of DNA and RNA.
Impact on Purine Synthesis
The de novo synthesis of the purine ring requires two one-carbon donations from THF derivatives. Specifically, N¹⁰-formyl-THF is the donor for the carbon atoms at positions 2 and 8 of the purine ring. By inhibiting DHFR, aminopterin prevents the regeneration of THF from DHF, leading to a deficiency of N¹⁰-formyl-THF and subsequent cessation of de novo purine synthesis.
Impact on Pyrimidine Synthesis
While the initial assembly of the pyrimidine ring does not directly require a THF cofactor, the synthesis of thymidylate (dTMP) from deoxyuridylate (dUMP) is critically dependent on 5,10-methylenetetrahydrofolate. This THF derivative donates a methyl group in a reaction catalyzed by thymidylate synthase. The DHF produced in this reaction must be reduced back to THF by DHFR to maintain the cycle. Aminopterin's inhibition of DHFR breaks this cycle, leading to a depletion of dTMP and subsequent inhibition of DNA synthesis.
Quantitative Data
The potency of aminopterin as a DHFR inhibitor and its cytotoxic effects on various cell lines have been quantified in numerous studies.
Table 1: Inhibitory Constants of Aminopterin
| Parameter | Enzyme/Target | Value | Reference |
| Ki | Dihydrofolate Reductase (DHFR) | 3.7 pM |
Table 2: IC50 Values of Aminopterin in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 | Exposure Time | Reference |
| CCRF-CEM | Acute Lymphoblastic Leukemia | 4.4 nM | 72 hours | |
| L1210 (wild type) | Murine Leukemia | 10 nM | 48 hours | |
| L1210 (resistant) | Murine Leukemia | 84 µM | Not Specified | |
| L929 | Murine Fibrosarcoma | 2.3 nM | Not Specified | |
| SCC-25 | Human Squamous Cell Carcinoma | 6.9 nM | Not Specified | |
| SCC-7 | Murine Squamous Cell Carcinoma | 4 nM | Not Specified | |
| Pediatric Leukemia/Lymphoma Panel (Median) | 17 nM | 120 hours |
Signaling Pathways and Experimental Workflows
Folate Metabolism and De Novo Nucleotide Synthesis Pathway
Caption: Inhibition of DHFR by Aminopterin disrupts the folate cycle.
This diagram illustrates how aminopterin inhibits dihydrofolate reductase (DHFR), preventing the conversion of dihydrofolate (DHF) to tetrahydrofolate (THF). This blockage depletes the THF derivatives, 5,10-methylene-THF and 10-formyl-THF, which are essential for the de novo synthesis of thymidylate (dTMP) and purines (IMP, AMP, GMP), respectively.
Experimental Workflow for Assessing Aminopterin's Effect on De Novo Purine Synthesis
Caption: Workflow for radiolabel-based de novo purine synthesis assay.
This workflow outlines the key steps to quantify the inhibitory effect of aminopterin on de novo purine synthesis using radiolabeled precursors.
Experimental Protocols
Dihydrofolate Reductase (DHFR) Activity Assay
This protocol is adapted from commercially available colorimetric assay kits and measures DHFR activity by monitoring the decrease in absorbance at 340 nm resulting from NADPH oxidation.
Materials:
-
DHFR Assay Buffer
-
Dihydrofolate (DHFR substrate)
-
NADPH
-
Purified DHFR enzyme or cell/tissue lysate
-
Aminopterin (or other inhibitors)
-
96-well clear plate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Sample Preparation:
-
For cell lysates, homogenize 1 x 106 cells in 100 µL of ice-cold DHFR Assay Buffer.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Collect the supernatant containing the cellular proteins.
-
-
Reaction Setup (per well):
-
Add 5-50 µL of sample (lysate) or purified DHFR to a well.
-
For inhibitor screening, pre-incubate the enzyme/lysate with various concentrations of aminopterin for 10-15 minutes.
-
Adjust the volume to 100 µL with DHFR Assay Buffer.
-
Prepare a background control well for each sample containing the sample but no DHFR substrate.
-
-
Initiate Reaction:
-
Add 40 µL of prepared NADPH solution to each well.
-
Add 60 µL of prepared DHFR substrate to each well to start the reaction. For the background control, add 60 µL of DHFR Assay Buffer instead of the substrate.
-
-
Measurement:
-
Immediately measure the absorbance at 340 nm in kinetic mode for 10-20 minutes at room temperature.
-
-
Data Analysis:
-
Calculate the change in absorbance per minute (ΔOD/min) from the linear portion of the curve.
-
Subtract the background rate from the sample rate.
-
DHFR activity can be calculated using the NADPH extinction coefficient (6.22 mM-1cm-1).
-
For inhibitor studies, plot % inhibition versus inhibitor concentration to determine the IC50.
-
Measurement of De Novo Purine Synthesis Inhibition using [14C]formate
This protocol describes a method to directly measure the rate of de novo purine synthesis by quantifying the incorporation of radiolabeled formate into the purine nucleotide pool.
Materials:
-
Cell culture medium and supplements
-
Aminopterin
-
Sodium [14C]formate
-
Trichloroacetic acid (TCA) or perchloric acid (PCA)
-
HPLC system with a radioactivity detector
-
Scintillation counter
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at a desired density in a multi-well plate and allow them to adhere overnight.
-
Treat cells with various concentrations of aminopterin or vehicle control for a predetermined time (e.g., 24 hours).
-
-
Radiolabeling:
-
Add sodium [14C]formate to each well at a final concentration of 1-5 µCi/mL.
-
Incubate for 1-4 hours at 37°C.
-
-
Nucleotide Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells and precipitate macromolecules by adding ice-cold 0.5 M TCA or PCA.
-
Incubate on ice for 30 minutes.
-
Centrifuge to pellet the precipitate and collect the acid-soluble supernatant containing the nucleotides.
-
-
Analysis:
-
Analyze the supernatant using an HPLC system equipped with an anion-exchange column to separate the purine nucleotides (AMP, GMP, IMP).
-
Quantify the amount of radioactivity incorporated into each purine nucleotide peak using an in-line radioactivity detector or by collecting fractions and using a scintillation counter.
-
-
Data Analysis:
-
Normalize the radioactivity incorporated to the total protein content or cell number.
-
Calculate the percentage inhibition of de novo purine synthesis for each aminopterin concentration relative to the vehicle control.
-
Cell Viability (MTT) Assay
This is a colorimetric assay to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity following treatment with aminopterin.
Materials:
-
Cell culture medium
-
Aminopterin
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plate
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with a serial dilution of aminopterin and a vehicle control.
-
Incubate for the desired exposure time (e.g., 48-72 hours).
-
-
MTT Addition:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization:
-
Carefully remove the medium.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Measurement:
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of blank wells (medium only).
-
Express the results as a percentage of the vehicle-treated control.
-
Plot the percentage of cell viability against the log of the aminopterin concentration to determine the IC50 value.
-
Application in Hybridoma Technology: HAT Medium
A classic application of aminopterin's selective cytotoxicity is in the production of monoclonal antibodies using hybridoma technology. HAT (Hypoxanthine-Aminopterin-Thymidine) medium is used to select for fused hybridoma cells.
-
Aminopterin blocks the de novo nucleotide synthesis pathway.
-
Hypoxanthine and Thymidine provide the necessary substrates for the salvage pathway of nucleotide synthesis.
Myeloma cells used for fusion are deficient in an enzyme of the salvage pathway, typically hypoxanthine-guanine phosphoribosyltransferase (HGPRT). Therefore, unfused myeloma cells cannot survive in HAT medium as both their de novo and salvage pathways are blocked. Spleen cells have a functional salvage pathway but a limited lifespan in culture. Only the fused hybridoma cells, which inherit the immortality of the myeloma cells and the functional salvage pathway from the spleen cells, can proliferate in HAT medium.
Table 3: Typical Composition of 1x HAT Medium Supplement
| Component | Final Concentration | Purpose |
| Hypoxanthine | 100 µM | Substrate for purine salvage pathway |
| Aminopterin | 0.4 µM | Blocks de novo nucleotide synthesis |
| Thymidine | 16 µM | Substrate for pyrimidine salvage pathway |
Conclusion
Aminopterin remains a cornerstone tool for researchers studying nucleotide metabolism and cell proliferation. Its well-defined mechanism of action as a potent DHFR inhibitor provides a reliable method for blocking de novo purine and pyrimidine synthesis. The quantitative data and detailed experimental protocols presented in this guide offer a comprehensive resource for the effective application of aminopterin in a laboratory setting. A thorough understanding of its biochemical effects is crucial for its use in both basic research and as a reference compound in drug discovery programs targeting nucleotide biosynthesis.
References
The Dawn of Chemotherapy: Aminopterin's Landmark Role in Pediatric Leukemia
A Technical Guide on the Foundational Discovery and Application of Folic Acid Antagonism in Oncology
For Researchers, Scientists, and Drug Development Professionals
Introduction
The year 1948 marked a pivotal moment in the history of medicine with the discovery of aminopterin's efficacy in inducing temporary remissions in children with acute leukemia.[1][2][3] This breakthrough, led by Dr. Sidney Farber, was the first instance of a chemical agent successfully combating a systemic cancer, laying the groundwork for the entire field of chemotherapy.[3] This technical guide provides an in-depth analysis of the seminal research, including the experimental protocols, quantitative outcomes, and the biochemical mechanism of action of aminopterin.
The Scientific Rationale: Folic Acid and Malignant Proliferation
Prior to Farber's work, it was observed that folic acid, a B vitamin essential for cell division, could paradoxically accelerate the progression of leukemia.[2] Farber hypothesized that if an excess of folic acid fueled the rapid proliferation of leukemic cells, then a compound that blocked its metabolic action—a folic acid antagonist—could potentially halt the disease. This led to the investigation of aminopterin, a synthetic analog of folic acid.
Mechanism of Action: Inhibition of Dihydrofolate Reductase
Aminopterin functions as a potent competitive inhibitor of the enzyme dihydrofolate reductase (DHFR). DHFR is critical for reducing dihydrofolate to tetrahydrofolate (THF), an essential cofactor in the synthesis of purines and thymidylate, which are the building blocks of DNA and RNA. By binding to DHFR, aminopterin depletes the cellular pool of THF, thereby disrupting DNA and RNA synthesis and leading to the death of rapidly dividing cancer cells.
Signaling Pathway of Aminopterin's Action
Caption: Mechanism of aminopterin action on folate metabolism and nucleotide synthesis.
The Seminal 1948 Clinical Trial
Dr. Farber's initial study, published in the New England Journal of Medicine, involved 16 children with acute leukemia.
Experimental Protocol
While the complete, detailed protocol from the original 1948 publication is not fully available in modern databases, a reconstruction of the methodology based on summaries and subsequent reports is as follows:
-
Patient Population: The study enrolled 16 children in advanced stages of acute leukemia.
-
Treatment Administration: Aminopterin was administered daily. The dosage was adjusted for each patient, generally ranging from 0.25 to 1.0 mg.
-
Monitoring and Dose Adjustment: Patients were closely monitored for both therapeutic response and signs of toxicity. Dosing was individualized based on these observations.
-
Toxicity Management: A significant side effect was severe stomatitis (mouth ulcers). In cases of severe toxicity, treatment was discontinued. Crude liver extract was also used in an attempt to mitigate adverse effects.
-
Assessment of Remission: Remission was determined by clinical improvement and hematological changes, specifically a reduction or disappearance of leukemic blast cells in the peripheral blood and bone marrow, with a return of normal hematopoietic function.
Experimental Workflow
Caption: Reconstructed workflow of Farber's 1948 pediatric leukemia trial.
Quantitative Outcomes of the 1948 Trial
The results of this initial study were unprecedented.
| Metric | Result |
| Total Patients | 16 |
| Patients Achieving Remission | 10 |
| Patients with No Remission | 2 |
| Early Fatalities | 4 |
| Longest Complete Remission (off therapy) | 47 days |
Follow-up Studies and Further Evidence
In 1949, Farber published a follow-up study in the journal Blood, which expanded on his initial findings.
Expanded Cohort and Outcomes
This subsequent study included approximately 60 children with acute leukemia who were treated with aminopterin or closely related folic acid antagonists like amethopterin (methotrexate).
| Metric | Result |
| Total Patients | ~60 |
| Patients Achieving Remission | >50% |
These findings confirmed the initial observations and solidified the role of antifolates in leukemia treatment.
Observed Toxicities
The use of aminopterin was associated with significant toxicities, which were a major challenge in its clinical application.
| Toxicity | Description |
| Stomatitis | Severe inflammation and ulceration of the mucous membranes of the mouth. |
| Gastrointestinal | Internal hemorrhage. |
| Hematological | Bone marrow depletion leading to aplasia (failure of blood cell production). |
| Other | Alopecia (hair loss) was also reported. |
Conclusion and Significance
The discovery of aminopterin's effect on pediatric leukemia was a monumental step forward in the fight against cancer. It demonstrated for the first time that a metabolic pathway could be targeted to induce remission in a malignant disease. While the remissions were temporary and the toxicities severe, this pioneering work opened the door to the development of more effective and less toxic chemotherapeutic agents, such as methotrexate, which remains a cornerstone of leukemia treatment today. Dr. Farber's research not only provided a new therapeutic option for a previously fatal disease but also established a new paradigm for cancer research that continues to yield life-saving treatments.
References
Aminopterin Sodium: An In-depth Technical Guide on a Core Folic Acid Antagonist in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aminopterin sodium, a potent folic acid antagonist, holds a significant place in the history of cancer chemotherapy. As the first drug to induce remissions in children with acute leukemia, its mechanism of action and clinical application have paved the way for the development of other antifolate drugs, most notably methotrexate.[1] This technical guide provides a comprehensive overview of this compound for researchers and drug development professionals. It delves into its core mechanism of action as a dihydrofolate reductase (DHFR) inhibitor, presents key quantitative data on its efficacy, outlines detailed experimental protocols for its evaluation, and visualizes the critical pathways and workflows involved in its study. While methotrexate largely replaced aminopterin in clinical practice due to a perceived better therapeutic index, recent research has revisited aminopterin, highlighting its superior cellular uptake and polyglutamylation in certain cancer cells, suggesting a potential for its re-evaluation in specific oncological contexts.[2][3][4]
Mechanism of Action: Potent Inhibition of Folic Acid Metabolism
This compound's primary mechanism of action lies in its potent and competitive inhibition of dihydrofolate reductase (DHFR), a critical enzyme in the folate metabolism pathway.[1] DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), an essential cofactor for the synthesis of purines and thymidylate, which are fundamental building blocks of DNA and RNA. By binding to DHFR with high affinity, aminopterin depletes the intracellular pool of THF. This cessation of nucleotide synthesis disproportionately affects rapidly proliferating cells, such as cancer cells, leading to the inhibition of DNA replication and cell division, ultimately resulting in apoptosis.
A key aspect of aminopterin's activity is its intracellular conversion to polyglutamate forms. This process, catalyzed by the enzyme folylpolyglutamate synthetase (FPGS), adds multiple glutamate residues to the aminopterin molecule. These polyglutamated forms are retained more effectively within the cell and exhibit increased inhibitory activity against DHFR and other folate-dependent enzymes. Notably, studies have shown that aminopterin undergoes more extensive and rapid polyglutamylation in some leukemia cells compared to methotrexate, which may contribute to its greater potency.
Quantitative Data Summary
The following tables summarize key quantitative data regarding the efficacy and pharmacokinetics of this compound from preclinical and clinical studies.
Table 1: In Vitro Cytotoxicity (IC50) of Aminopterin in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| CCRF-CEM | Acute Lymphoblastic Leukemia | 17 (median) | |
| MOLT-4 | Acute Lymphoblastic Leukemia | - | - |
| RS4;11 | Acute Lymphoblastic Leukemia | - | - |
| NALM-6 | Acute Lymphoblastic Leukemia | - | |
| JURKAT | T-cell Leukemia | - | - |
| U937 | Histiocytic Lymphoma | - | - |
Note: Specific IC50 values for all listed cell lines were not available in the provided search results. The median IC50 for aminopterin across six pediatric leukemia and lymphoma cell lines was reported as 17 nM.
Table 2: Pharmacokinetic Parameters of Aminopterin in Humans
| Parameter | Value | Study Population | Reference |
| Phase I Trial | |||
| Maximum Tolerated Dose (MTD) | 2 mg/m² (q12h x 2, weekly) with leucovorin rescue | Refractory Malignancies | |
| Mean Area Under the Curve (AUC) - IV | 1.20 ± 0.09 µmol·h/L | Refractory Malignancies | |
| Mean Area Under the Curve (AUC) - Oral | 1.05 ± 0.14 µmol·h/L | Refractory Malignancies | |
| Half-life (t½) | 3.64 ± 0.28 hours | Refractory Malignancies | |
| Oral Bioavailability | 83.5% ± 8.3% | Refractory Malignancies | |
| Phase II Trial | |||
| Mean Area Under the Curve (AUC) - Oral | 0.52 ± 0.03 µmol·h/L | Refractory Acute Leukemia |
Table 3: Clinical Response to Aminopterin in Refractory Acute Leukemia (Phase II Trial)
| Patient Stratum | Number of Patients | Clinically Significant Responses | Response Rate (%) | 95% Confidence Interval | Reference |
| Children with ALL | 22 | 6 | 27 | 8-47% | |
| Adults with ALL | 11 | 2 | 18 | - | |
| AML (any age) | - | 0 | 0 | - |
Note: "Clinically significant responses" were defined by the study protocol.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in aminopterin research.
Dihydrofolate Reductase (DHFR) Inhibition Assay
This protocol is adapted from generalized DHFR inhibitor screening assays and can be used to determine the inhibitory potency of aminopterin.
-
Objective: To determine the IC50 value of this compound for DHFR.
-
Principle: The enzymatic activity of DHFR is measured by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the reduction of DHF to THF.
-
Materials:
-
Recombinant human DHFR enzyme
-
Dihydrofolic acid (DHF)
-
NADPH
-
This compound
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 1 mM DTT
-
96-well UV-transparent microplate
-
Spectrophotometer capable of kinetic measurements at 340 nm
-
-
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in the assay buffer. Perform serial dilutions to obtain a range of concentrations to be tested.
-
Prepare stock solutions of DHF and NADPH in the assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the assay buffer, varying concentrations of this compound, and a fixed concentration of DHFR enzyme to each well. Include a control well with the enzyme and buffer but no inhibitor.
-
-
Pre-incubation:
-
Incubate the plate at 25°C for 15 minutes to allow aminopterin to bind to the DHFR enzyme.
-
-
Reaction Initiation:
-
Initiate the reaction by adding a mixture of DHF and NADPH to each well.
-
-
Kinetic Measurement:
-
Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 10-20 minutes using a spectrophotometer.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of NADPH oxidation) for each concentration of aminopterin.
-
Plot the percentage of DHFR inhibition against the logarithm of the aminopterin concentration.
-
Determine the IC50 value from the resulting dose-response curve.
-
-
Cell Viability (MTT) Assay
This protocol is a standard method for assessing the cytotoxic effects of aminopterin on cancer cell lines.
-
Objective: To determine the IC50 value of this compound in a specific cancer cell line.
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
-
Materials:
-
Cancer cell line of interest (e.g., CCRF-CEM)
-
Complete cell culture medium
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide)
-
96-well cell culture plate
-
Microplate reader
-
-
Procedure:
-
Cell Seeding:
-
Seed the cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the cells and add the medium containing different concentrations of aminopterin. Include a vehicle control (medium without the drug).
-
-
Incubation:
-
Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Addition:
-
After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each aminopterin concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the aminopterin concentration to determine the IC50 value.
-
-
In Vivo Leukemia Xenograft Model
This protocol describes a general procedure for establishing a patient-derived xenograft (PDX) model of acute lymphoblastic leukemia (ALL) to evaluate the in vivo efficacy of aminopterin.
-
Objective: To assess the anti-leukemic activity of this compound in a preclinical in vivo model.
-
Materials:
-
Immunodeficient mice (e.g., NOD/SCID)
-
Primary human ALL cells or an established ALL cell line
-
This compound formulated for injection
-
Vehicle control solution
-
Equipment for intravenous or intraperitoneal injections
-
Flow cytometer for monitoring engraftment
-
-
Procedure:
-
Animal Preparation:
-
Sublethally irradiate the immunodeficient mice to facilitate engraftment of human cells.
-
-
Cell Implantation:
-
Inject a defined number of ALL cells (e.g., 1 x 10^6 cells) intravenously into the tail vein of the irradiated mice.
-
-
Engraftment Monitoring:
-
Monitor the engraftment of leukemia cells by periodically collecting peripheral blood and analyzing for the presence of human CD45+ cells by flow cytometry.
-
-
Drug Treatment:
-
Once engraftment is established (e.g., >1% human CD45+ cells in peripheral blood), randomize the mice into treatment and control groups.
-
Administer this compound (e.g., intraperitoneally) at a predetermined dose and schedule. The control group receives the vehicle solution.
-
-
Efficacy Evaluation:
-
Monitor the tumor burden throughout the treatment period by flow cytometry of peripheral blood.
-
Monitor the overall health of the mice, including body weight and signs of toxicity.
-
The primary endpoint is typically event-free survival or overall survival.
-
-
Data Analysis:
-
Compare the survival curves of the aminopterin-treated group and the control group using Kaplan-Meier analysis.
-
Analyze the changes in leukemia burden between the two groups.
-
-
Visualizing Workflows and Relationships
The following diagrams illustrate key experimental and logical workflows in aminopterin research.
Conclusion
This compound remains a compound of significant interest in cancer research. Its well-established mechanism of action as a potent DHFR inhibitor, coupled with favorable pharmacokinetic properties such as high oral bioavailability, underscores its potential. While historical concerns about its therapeutic index led to its replacement by methotrexate, emerging evidence of its superior cellular uptake and polyglutamylation in certain cancer contexts suggests that a re-evaluation of aminopterin's role in modern oncology may be warranted. This technical guide provides a foundational resource for researchers and drug developers, offering a comprehensive overview of the critical data and methodologies necessary to explore the full potential of this pioneering anticancer agent. Further investigation into its efficacy in specific, well-defined patient populations, potentially guided by biomarkers of folate metabolism, could unlock new therapeutic opportunities for this compound.
References
- 1. Cancer research: from folate antagonism to molecular targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enhanced polyglutamylation of aminopterin relative to methotrexate in the Ehrlich ascites tumor cell in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A case for the use of aminopterin in treatment of patients with leukemia based on metabolic studies of blasts in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacodynamic properties of methotrexate and Aminotrexate during weekly therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Immunosuppressive Properties of Aminopterin Sodium for Research
For researchers, scientists, and drug development professionals, understanding the intricate mechanisms of immunosuppressive agents is paramount. Aminopterin Sodium, a potent folate antagonist, offers a powerful tool for investigating immune responses and developing novel therapeutic strategies for autoimmune and inflammatory diseases. This guide provides a comprehensive overview of its core immunosuppressive properties, supported by quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows.
Core Mechanism of Action: Dihydrofolate Reductase Inhibition
This compound exerts its immunosuppressive effects primarily by inhibiting the enzyme dihydrofolate reductase (DHFR).[1][2] As a close structural analog of folic acid, it competitively binds to the active site of DHFR with high affinity.[3][4] This binding is significantly tighter than that of the endogenous substrate, dihydrofolate (DHF). The inhibition of DHFR disrupts the folate metabolic pathway, a critical process for the synthesis of purines and thymidylate, which are essential building blocks for DNA and RNA.[1]
The key steps in this mechanism are:
-
Competitive Inhibition of DHFR: this compound directly competes with DHF for the binding site on the DHFR enzyme.
-
Depletion of Tetrahydrofolate (THF): The inhibition of DHFR prevents the reduction of DHF to THF, a crucial cofactor in one-carbon transfer reactions.
-
Inhibition of Nucleotide Synthesis: The lack of THF impairs the de novo synthesis of purines (adenine and guanine) and the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a necessary step for DNA synthesis.
-
Arrest of Cell Proliferation: Rapidly dividing cells, such as activated lymphocytes, are highly dependent on de novo nucleotide synthesis. By starving these cells of essential DNA and RNA precursors, this compound effectively halts their proliferation and function, leading to immunosuppression.
Quantitative Data on Immunosuppressive Activity
The potency of this compound as an immunosuppressive agent has been quantified in various in vitro studies. It often demonstrates greater potency than its well-known analog, methotrexate.
| Parameter | Cell Line/Model | Value | Comparison with Methotrexate (MTX) |
| Ki (Inhibition Constant) | Dihydrofolate Reductase (DHFR) | 3.7 pM | More potent than MTX |
| IC50 (In Vitro) | Pediatric Leukemia/Lymphoma Cell Lines | Median: 17 nM | Lower IC50 than MTX (Median: 78 nM) |
| Cellular Accumulation | Acute Lymphoblastic Leukemia (ALL) cells | 1.47 +/- 0.9 pmol/10^6 cells (at 1 µM) | Approximately twice the uptake of MTX |
| In Vivo Efficacy | Xenograft models of ALL and lymphoma | Equivalent activity to MTX | Similar extension of event-free survival |
Detailed Experimental Protocols
To evaluate the immunosuppressive properties of this compound, several key experimental protocols are employed.
This assay measures the ability of this compound to inhibit the proliferation of T-lymphocytes following stimulation.
Methodology:
-
Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from whole blood using Ficoll-Paque density gradient centrifugation.
-
Cell Staining (Optional, for flow cytometry): Stain cells with a proliferation tracking dye such as Carboxyfluorescein succinimidyl ester (CFSE).
-
Cell Culture: Plate the PBMCs or isolated T-cells in a 96-well plate at a density of 1-2 x 10^5 cells/well in complete RPMI-1640 medium.
-
Stimulation: Stimulate T-cell proliferation using anti-CD3 and anti-CD28 antibodies or a mitogen like Phytohemagglutinin (PHA).
-
Drug Treatment: Add serial dilutions of this compound to the wells. Include a vehicle control (e.g., DMSO or PBS).
-
Incubation: Incubate the plate for 72-96 hours at 37°C in a humidified 5% CO2 incubator.
-
Assessment of Proliferation:
-
Colorimetric Assay (e.g., MTT/XTT): Add the reagent and measure absorbance to determine cell viability, which correlates with proliferation.
-
Flow Cytometry (for CFSE): Analyze the dilution of the CFSE dye in daughter cells to quantify cell division.
-
[3H]-Thymidine Incorporation: Pulse the cells with radioactive thymidine and measure its incorporation into newly synthesized DNA.
-
References
- 1. Aminopterin - Wikipedia [en.wikipedia.org]
- 2. This compound | C19H18N8Na2O5 | CID 169370 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Inhibition of dihydrofolate reductase from bacterial and vertebrate sources by folate, aminopterin, methotrexate and their 5-deaza analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
Beyond Dihydrofolate Reductase: An In-depth Technical Guide to the Molecular Targets of Aminopterin Sodium
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aminopterin Sodium, a potent folic acid antagonist, is primarily recognized for its high-affinity inhibition of dihydrofolate reductase (DHFR), a critical enzyme in nucleotide biosynthesis. This mode of action has been the cornerstone of its application in chemotherapy and as an immunosuppressant. However, a growing body of evidence suggests that the pharmacological profile of this compound extends beyond DHFR, encompassing a range of "off-target" interactions that may contribute to both its therapeutic efficacy and its toxicity profile. This technical guide provides a comprehensive overview of the known and potential molecular targets of this compound other than DHFR. It consolidates available quantitative data, details relevant experimental protocols for target identification and characterization, and presents signaling pathways and experimental workflows through standardized diagrams to facilitate a deeper understanding for researchers and drug development professionals.
Introduction
Aminopterin, the 4-amino analogue of folic acid, exerts its primary cytotoxic effect by competitively inhibiting dihydrofolate reductase (DHFR).[1] This inhibition leads to a depletion of tetrahydrofolate, a crucial cofactor for the synthesis of purines and thymidylate, ultimately resulting in the cessation of DNA, RNA, and protein synthesis.[1] While the interaction with DHFR is well-characterized and potent, with a reported Ki of 3.7 pM, the broader molecular interactions of this compound are less understood.[2] The exploration of non-DHFR targets is critical for a complete understanding of its mechanism of action, for elucidating mechanisms of resistance not attributable to DHFR alterations, and for the rational design of next-generation antifolates with improved therapeutic indices. This guide focuses on collating the current knowledge of these alternative molecular targets.
Identified and Potential Non-DHFR Molecular Targets
Emerging research points to several other proteins and cellular components that interact with this compound. These can be broadly categorized as other enzymes in the folate pathway, folate transporters, and other unrelated proteins.
Enzymes of the Folate Pathway
While DHFR is the primary target, other enzymes involved in folate-mediated one-carbon metabolism are also potential sites of interaction for antifolates.
-
Thymidylate Synthase (TS): This enzyme catalyzes the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a critical step in DNA synthesis. While direct inhibition of TS by Aminopterin itself is not well-documented with specific Ki or IC50 values in the reviewed literature, analogues of aminopterin have been shown to inhibit TS. For instance, 8-deaza-10-propargylaminopterin has an IC50 of 1.26 µM for TS from human leukemia cells.[3] This suggests that the core structure of aminopterin has the potential to interact with the folate binding site of TS.
-
Glycinamide Ribonucleotide Formyltransferase (GARFT) and Aminoimidazolecarboxamide Ribonucleotide Formyltransferase (AICARFT): These enzymes are essential for de novo purine biosynthesis. Although direct inhibitory data for Aminopterin against GARFT and AICARFT is scarce, other antifolates are known to target these enzymes.[4] For example, the antifolate Lometrexol is a potent inhibitor of GARFT. Given that these enzymes utilize folate cofactors, it is plausible that Aminopterin or its polyglutamated forms could exert inhibitory effects.
Folate Transporters
The cellular uptake of Aminopterin is a critical determinant of its activity and is mediated by specific transporters. These transporters can be considered molecular targets in the sense that their interaction with the drug governs its intracellular concentration.
-
Reduced Folate Carrier (RFC): The RFC (encoded by the SLC19A1 gene) is the primary transporter of folates into mammalian cells at neutral pH. Aminopterin is a known substrate for RFC. A study on rotationally restricted analogues of aminopterin reported a Ki value of 5.4 µM for aminopterin as an inhibitor of [3H]MTX influx via RFC in CCRF-CEM cells.
-
Proton-Coupled Folate Transporter (PCFT): PCFT (encoded by the SLC46A1 gene) is the primary transporter for folate absorption in the intestine and is also expressed in some tumors, functioning optimally at acidic pH. Aminopterin is also transported by PCFT, and this transport is stereoselective for the L-isomer. The influx of most folates and antifolates via PCFT has a Km in the range of 0.5 to 3 µM at pH 5.5.
Other Potential Targets
-
Mitochondrial Peptide Deformylase (PDF): DrugBank lists human mitochondrial Peptide Deformylase as a potential target of Aminopterin, with an "inhibitor" action noted. However, no quantitative data on this interaction is currently available. This enzyme is involved in the processing of newly synthesized mitochondrial proteins. Peptide deformylase inhibitors have been shown to exhibit activity against the bacterial enzyme at low nanomolar concentrations, while affecting the human enzyme only at much higher concentrations.
Quantitative Data Summary
The following tables summarize the available quantitative data for the interaction of this compound and its analogues with DHFR and potential non-DHFR targets.
| Target | Ligand | Parameter | Value | Cell Line/System |
| Dihydrofolate Reductase (DHFR) | Aminopterin | Ki | 3.7 pM | Cell-free assay |
| Thymidylate Synthase (TS) | 8-deaza-10-propargylaminopterin | IC50 | 1.26 µM | K562 human leukemia cells |
| Reduced Folate Carrier (RFC) | Aminopterin | Ki (for inhibition of [3H]MTX influx) | 5.4 µM | CCRF-CEM human leukemia cells |
| Proton-Coupled Folate Transporter (PCFT) | Folates/Antifolates | Km (influx) | 0.5 - 3 µM (at pH 5.5) | General |
Experimental Protocols
Detailed methodologies are crucial for the validation and exploration of non-DHFR targets of this compound. Below are representative protocols that can be adapted for this purpose.
GARFT Inhibition Assay (Spectrophotometric)
This protocol is adapted from a method used to assess the inhibition of human GARFTase by novel antifolates.
-
Enzyme and Substrates:
-
Purified recombinant human GARFTase (formyltransferase domain).
-
α,β-glycinamide ribonucleotide (GAR).
-
10-formyl-5,8-dideazafolate (10-CHODDF) as the folate substrate.
-
This compound stock solution (dissolved in DMSO).
-
Assay Buffer: 0.1 M HEPES, pH 7.5.
-
-
Procedure:
-
In a UV-transparent 96-well plate, prepare a 150 µL reaction mixture containing 30 µM GAR, 5.4 µM 10-CHODDF, and varying concentrations of this compound in the assay buffer.
-
Pre-incubate the plate at 37°C.
-
Initiate the reaction by adding 150 µL of 20 nM GARFTase to each well.
-
Immediately measure the change in absorbance at 295 nm at 15-second intervals for 20 minutes using a plate reader. This wavelength corresponds to the production of 5,8-dideaza-tetrahydrofolate.
-
Perform triplicate assays for each inhibitor concentration.
-
Calculate initial reaction rates and plot them against the inhibitor concentration to determine the Ki value.
-
Thymidylate Synthase Inhibition Assay (Spectrophotometric)
This is a general protocol for measuring TS activity, which can be adapted for inhibition studies with this compound.
-
Enzyme and Substrates:
-
Purified recombinant human Thymidylate Synthase (TS).
-
Deoxyuridine monophosphate (dUMP).
-
5,10-methylenetetrahydrofolate (mTHF) as the folate cofactor.
-
This compound stock solution.
-
Assay Buffer: 120 mM Tris, 60 mM MES, 60 mM acetic acid, pH 7.2.
-
-
Procedure:
-
Prepare a reaction mixture containing approximately 40 nM TS, 100 µM dUMP, and 150 µM mTHF in the assay buffer.
-
Add varying concentrations of this compound to the reaction mixture.
-
Monitor the decrease in absorbance at 340 nm at 22°C, which corresponds to the oxidation of mTHF to dihydrofolate.
-
Calculate the rate of reaction for each inhibitor concentration.
-
Determine the IC50 or Ki value by plotting the reaction rate against the inhibitor concentration.
-
Cellular Uptake Assay via RFC
This protocol is based on the principle of competitive inhibition of radiolabeled substrate uptake.
-
Materials:
-
CCRF-CEM cells (or other suitable cell line expressing RFC).
-
[3H]-Methotrexate ([3H]MTX) as the radiolabeled substrate.
-
Unlabeled this compound.
-
Uptake Buffer (e.g., HEPES-buffered saline, pH 7.4).
-
Scintillation fluid and counter.
-
-
Procedure:
-
Wash and resuspend cells in the uptake buffer.
-
Incubate the cells with a fixed concentration of [3H]MTX and varying concentrations of unlabeled this compound at 37°C for a short period (e.g., 1-5 minutes) to measure initial uptake rates.
-
Terminate the uptake by adding ice-cold buffer and pelleting the cells by centrifugation.
-
Wash the cell pellet to remove extracellular radiolabel.
-
Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
Plot the inhibition of [3H]MTX uptake against the concentration of this compound to determine the Ki.
-
Signaling Pathways and Experimental Workflows
Visual representations of the key pathways and experimental designs are provided below using Graphviz (DOT language).
Folate Metabolism and Aminopterin's Sites of Action
Caption: Overview of folate metabolism and the inhibitory action of this compound.
Cellular Transport of this compound
Caption: Cellular uptake of this compound via RFC and PCFT transporters.
Workflow for Identifying Non-DHFR Targets
Caption: Experimental workflow for the identification and validation of non-DHFR targets.
Conclusion
While Dihydrofolate Reductase remains the undisputed primary molecular target of this compound, a comprehensive understanding of this drug's pharmacology necessitates the consideration of additional interactions. This guide has synthesized the current, albeit limited, evidence for non-DHFR targets, including other key enzymes in folate metabolism and the transporters responsible for its cellular entry. The provided quantitative data, though sparse for Aminopterin itself, offers a foundation for comparative analysis with other antifolates. The detailed experimental protocols serve as a practical resource for researchers aiming to fill the existing knowledge gaps. Further investigation, particularly through unbiased proteomic approaches and direct biochemical assays, is essential to fully elucidate the complete molecular target profile of this compound. Such knowledge will be invaluable for optimizing its therapeutic use and for the development of novel antifolates with enhanced selectivity and reduced toxicity.
References
- 1. Aminopterin - Wikipedia [en.wikipedia.org]
- 2. selleckchem.com [selleckchem.com]
- 3. Folate analogues as inhibitors of thymidylate synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structural and Enzymatic Analysis of Tumor-Targeted Antifolates That Inhibit Glycinamide Ribonucleotide Formyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
The Dawn of Chemotherapy: An In-depth Technical Guide to Early Studies on Aminopterin-Induced Remissions in Leukemia
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the seminal early studies of aminopterin, a folic acid antagonist that marked a pivotal turning point in the history of oncology. The groundbreaking work of Dr. Sidney Farber and his colleagues in the late 1940s demonstrated for the first time that chemotherapy could induce temporary remissions in acute leukemia, a disease that was previously uniformly fatal. This document provides a detailed overview of the core scientific principles, experimental methodologies, and clinical outcomes from these pioneering investigations.
The Scientific Premise: Exploiting a Metabolic Vulnerability
The rationale behind using aminopterin stemmed from the observation that folic acid, a crucial vitamin for cell division, appeared to accelerate the progression of leukemia.[1][2] This led to the hypothesis that blocking the action of folic acid could inhibit the rapid proliferation of leukemic cells.[3][4]
Aminopterin, a synthetic analog of folic acid, acts as a potent competitive inhibitor of the enzyme dihydrofolate reductase (DHFR). This enzyme is critical for reducing dihydrofolate to tetrahydrofolate, a key cofactor in the synthesis of purines and thymidylate, which are essential building blocks for DNA and RNA. By blocking DHFR, aminopterin effectively halts DNA replication and cell division, leading to the death of rapidly dividing cancer cells.
Key Early Clinical Investigations: A Quantitative Overview
The initial clinical trials of aminopterin were small, non-randomized studies focused on pediatric patients with acute leukemia. These early investigations provided the first glimmers of hope in treating this devastating disease. The following tables summarize the quantitative data from two of the most influential early studies.
Table 1: Summary of Farber et al. (1948) Study
| Parameter | Value |
| Publication | "Temporary Remissions in Acute Leukemia in Children Produced by Folic Acid Antagonist, 4-Aminopteroyl-Glutamic Acid (Aminopterin)" - New England Journal of Medicine |
| Number of Patients | 16 children |
| Patient Population | Children with acute leukemia |
| Treatment Regimen | 0.25 to 1.0 mg of aminopterin administered intramuscularly daily |
| Remission Rate | 10 out of 16 (62.5%) patients showed signs of temporary remission[1] |
| Duration of Remission | Temporary, with the longest complete remission off therapy lasting 47 days |
| Observed Toxicities | Stomatitis (inflammation of the mouth), bone marrow depression (pancytopenia) |
Table 2: Summary of a Follow-up Study (1951)
| Parameter | Value |
| Publication | "Treatment of Acute Lymphatic Leukemia with Aminopterin" |
| Number of Patients | 12 consecutive cases of acute lymphatic leukemia |
| Treatment Regimen | 1.0 mg of aminopterin administered orally each day, reduced to 0.5 mg daily in some cases |
| Remission Rate | 7 out of 12 (58.3%) patients showed subjective and objective improvement |
| Duration of Remission | Temporary, lasting from a few days to 3 months in most responsive patients |
| Observed Toxicities | Stomatitis, proctitis, alopecia, bone marrow hypoplasia |
Experimental Protocols of the Era
The experimental designs of these early studies were rudimentary by modern standards but laid the groundwork for future clinical trial methodology.
Patient Selection and Diagnosis
-
Inclusion Criteria: Primarily children with a diagnosis of acute leukemia, confirmed by bone marrow aspiration showing a preponderance of blast cells. Patients were often in advanced stages of the disease.
-
Exclusion Criteria: Not explicitly defined in the early publications.
Treatment Administration and Monitoring
-
Dosage and Route: Aminopterin was typically administered intramuscularly at daily doses ranging from 0.25 to 1.0 mg in the initial Farber study. Later studies also explored oral administration with similar daily dosages.
-
Patient Monitoring: Patients were closely monitored for clinical signs of improvement or toxicity. This included regular physical examinations to assess for changes in organ size (e.g., splenomegaly) and the resolution of clinical symptoms like fever and pain.
-
Hematological Assessment: Frequent peripheral blood smears were performed to monitor the total white blood cell count and the percentage of blast cells. Bone marrow aspirations were conducted to assess the cellularity and the proportion of leukemic cells.
Definition of Remission
The concept of "remission" was a novel endpoint in the late 1940s. While not formally standardized in the very first trials, the criteria for a positive response evolved. By the mid-1950s, a "complete remission" was generally defined by the following criteria:
-
Bone Marrow: Less than 5% blast cells.
-
Peripheral Blood:
-
Hemoglobin: >12 g/dL
-
Granulocytes: >1,500/mm³ for children
-
Platelets: >100,000/mm³
-
-
Clinical Status: Subsidence of all evidence of leukemic infiltration and related symptoms for more than one month.
The remissions induced by aminopterin in these early studies were temporary, and relapse was inevitable.
References
- 1. The first achievement of complete remission in childhood leukemia by treatment with the folic acid antagonist aminopterin | Haematologica [haematologica.org]
- 2. The first achievement of complete remission in childhood leukemia by treatment with the folic acid antagonist aminopterin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jameslindlibrary.org [jameslindlibrary.org]
- 4. Observations of unprecedented remissions following novel treatment for acute leukemia in children in 1948 - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: The Role of Aminopterin Sodium in HAT Medium for Hybridoma Selection
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hybridoma technology is a cornerstone for the production of monoclonal antibodies (mAbs), which are indispensable tools in research, diagnostics, and therapeutics. The technology involves the fusion of an antibody-producing B lymphocyte with an immortal myeloma cell line, creating a hybridoma cell that can continuously produce a specific antibody. A critical step in this process is the selection of these hybridoma cells from a heterogeneous population of unfused myeloma cells, unfused B lymphocytes, and various fusion byproducts. This is achieved by using a specialized selective medium known as HAT medium. Aminopterin sodium, a key component of this medium, plays a pivotal role in ensuring the survival and proliferation of only the desired hybridoma cells.
Mechanism of Action: The Principle of HAT Selection
Mammalian cells can synthesize nucleotides, the building blocks of DNA, through two primary pathways: the de novo pathway and the salvage pathway.
-
De Novo Pathway: This pathway synthesizes nucleotides from simpler precursor molecules. A crucial enzyme in this pathway is dihydrofolate reductase (DHFR), which is essential for the synthesis of purines and thymidine.
-
Salvage Pathway: This pathway recycles pre-existing bases and nucleosides from the degradation of nucleic acids. Key enzymes in this pathway include hypoxanthine-guanine phosphoribosyltransferase (HGPRT) and thymidine kinase (TK).
The selection of hybridomas in HAT (Hypoxanthine-Aminopterin-Thymidine) medium is based on the targeted inhibition of the de novo pathway and the exploitation of the salvage pathway.[1][2]
The Role of this compound: Aminopterin is a potent folic acid analog that competitively inhibits the enzyme dihydrofolate reductase (DHFR).[3][4] By blocking DHFR, aminopterin effectively shuts down the de novo nucleotide synthesis pathway, making all cells in the culture reliant on the salvage pathway for survival and proliferation.[5]
The Role of Hypoxanthine and Thymidine: The medium is supplemented with hypoxanthine and thymidine, which are precursors for the salvage pathway. Cells with functional HGPRT and TK enzymes can utilize these precursors to synthesize the necessary nucleotides for DNA replication and cell division.
Selective Survival: The ingenuity of the HAT selection system lies in the specific characteristics of the fusion partners:
-
Myeloma Cells: The myeloma cell lines used for hybridoma production are genetically engineered to be deficient in the HGPRT enzyme (HGPRT-). Therefore, when cultured in HAT medium, their de novo pathway is blocked by aminopterin, and their deficient salvage pathway cannot utilize the supplied hypoxanthine. As a result, unfused myeloma cells and myeloma-myeloma hybrids are unable to synthesize nucleotides and die.
-
B Lymphocytes: Spleen cells (B lymphocytes) from the immunized animal possess a functional HGPRT enzyme. However, they have a limited lifespan in culture and will naturally die off within a few days.
-
Hybridoma Cells: The successful fusion of an HGPRT+ B lymphocyte and an immortal HGPRT- myeloma cell results in a hybridoma cell that inherits both the ability to produce a specific antibody and immortality from its parent cells. Crucially, it also inherits a functional HGPRT gene from the B lymphocyte. This allows the hybridoma to utilize the salvage pathway, bypassing the aminopterin-induced block of the de novo pathway, and thus survive and proliferate in the HAT medium.
Therefore, only the desired hybridoma cells are able to thrive in the HAT selection medium, leading to a pure population of monoclonal antibody-producing cells.
Quantitative Data Summary
The following table summarizes key quantitative parameters in the hybridoma selection process using HAT medium.
| Parameter | Value | Reference |
| HAT Medium Final Concentrations | ||
| Hypoxanthine | 100 µM (1 x 10⁻⁴ M) | |
| Aminopterin | 0.4 µM (4 x 10⁻⁷ M) | |
| Thymidine | 16 µM (1.6 x 10⁻⁵ M) | |
| Cell Fusion | ||
| Splenocyte to Myeloma Cell Ratio | 3:1 to 10:1 | |
| Cell Plating | ||
| Plating Volume per well (96-well plate) | 100 - 200 µL | |
| Incubation and Selection | ||
| Initial incubation post-fusion before plating | 3 hours | |
| Duration in HAT medium | 10 - 14 days | |
| Weaning into HT medium | After 2-4 weeks in HAT | |
| Duration in HT medium | ~2 weeks |
Experimental Protocols
Materials
-
Myeloma cell line (e.g., SP2/0, NS-1), HGPRT-
-
Spleen cells from an immunized mouse
-
Polyethylene glycol (PEG) 1500
-
Culture medium (e.g., RPMI 1640 or DMEM) with L-glutamine, antibiotics, and fetal bovine serum (FBS)
-
HAT supplement (50x or 100x) containing Hypoxanthine, Aminopterin, and Thymidine
-
HT supplement (50x or 100x) containing Hypoxanthine and Thymidine
-
96-well cell culture plates
-
Sterile tubes, pipettes, and other cell culture equipment
Protocol for Hybridoma Selection in HAT Medium
1. Preparation of Cells:
-
Culture the myeloma cells to a logarithmic growth phase.
-
Aseptically harvest the spleen from the immunized mouse and prepare a single-cell suspension of splenocytes.
-
Count both myeloma cells and splenocytes and determine the appropriate ratio for fusion (typically between 3:1 and 10:1 splenocytes to myeloma cells).
2. Cell Fusion:
-
Combine the splenocytes and myeloma cells in a sterile centrifuge tube.
-
Wash the cells with serum-free medium.
-
Carefully add pre-warmed PEG 1500 dropwise to the cell pellet while gently agitating the tube to induce cell fusion. The incubation time with PEG is critical and should be optimized (e.g., 1-2 minutes).
-
Slowly dilute the PEG by adding serum-free medium dropwise to minimize cell lysis.
-
Centrifuge the cell suspension to remove the PEG and resuspend the cells gently in complete culture medium.
3. Plating in HAT Medium:
-
Resuspend the fused cells in complete culture medium supplemented with HAT to the desired final concentrations (100 µM Hypoxanthine, 0.4 µM Aminopterin, 16 µM Thymidine).
-
Dispense the cell suspension into 96-well cell culture plates at a volume of 100-200 µL per well.
-
Incubate the plates at 37°C in a humidified incubator with 5% CO₂.
4. Selection and Monitoring:
-
Observe the plates regularly under an inverted microscope. Unfused myeloma cells and B lymphocytes will begin to die off within the first few days.
-
Hybridoma colonies should start to become visible within 7-14 days.
-
After 10-14 days, the medium in wells with growing colonies will typically turn yellow due to metabolic activity. At this stage, the supernatants can be screened for the presence of the desired antibody using methods like ELISA.
5. Weaning from HAT to HT Medium:
-
Once positive hybridoma colonies are identified and expanded, it is necessary to wean them off the aminopterin.
-
This is done by transferring the cells to a medium supplemented with only Hypoxanthine and Thymidine (HT medium). This allows the cells to recover and gradually switch back to the de novo nucleotide synthesis pathway.
-
Culture the cells in HT medium for approximately 2 weeks before transferring them to a regular complete culture medium.
6. Cloning and Expansion:
-
Positive hybridoma colonies should be subcloned by limiting dilution to ensure monoclonality and stability of antibody production.
-
Expand the stable, antibody-producing clones for cryopreservation and large-scale antibody production.
Visualizations
Caption: Mechanism of HAT medium selection.
References
Application Notes: Optimal Concentration of Aminopterin Sodium for Hybrid Cell Selection
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aminopterin Sodium is a potent folic acid antagonist crucial for the selection of hybridoma cells in the production of monoclonal antibodies. It functions as a key component of the HAT (Hypoxanthine-Aminopterin-Thymidine) selection medium. By inhibiting the de novo pathway of nucleotide synthesis, this compound facilitates the selective growth of fused hybrid cells while eliminating unfused parental cells. These application notes provide detailed information on the optimal concentration of this compound and protocols for its use in hybridoma technology.
Aminopterin acts by blocking the enzyme dihydrofolate reductase (DHFR), which is essential for the de novo synthesis of purines and thymidine required for DNA replication.[1][2] This forces cells to rely on the salvage pathway for nucleotide synthesis. The salvage pathway requires the enzymes Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT) and Thymidine Kinase (TK).
In hybridoma technology, antibody-producing spleen cells (possessing a functional HGPRT gene but with a limited lifespan) are fused with myeloma cells that are immortal but deficient in HGPRT.[2] Consequently, in the presence of HAT medium:
-
Unfused myeloma cells, lacking a functional HGPRT gene, cannot utilize the salvage pathway and are killed by aminopterin.[1][2]
-
Unfused spleen cells have a short lifespan and die off naturally in culture.
-
Only the hybridoma cells, which inherit immortality from the myeloma parent and a functional HGPRT gene from the spleen cell parent, can survive and proliferate by using the salvage pathway.
Optimal Concentration of this compound
The standard and widely accepted optimal concentration of this compound in the final HAT selection medium is 0.4 µM . This concentration has been established through extensive use and is the standard in commercially available HAT medium supplements.
The table below summarizes the concentrations of the components in a standard 50X HAT supplement and the final working concentrations in the culture medium.
| Component | Concentration in 50X Stock | Final Working Concentration |
| This compound | 20 µM | 0.4 µM |
| Hypoxanthine | 5 mM | 100 µM |
| Thymidine | 0.8 mM | 16 µM |
Signaling Pathway and Selection Workflow
The following diagrams illustrate the mechanism of action of this compound and the experimental workflow for hybridoma selection.
References
Application of Aminopterin Sodium in Monoclonal Antibody Production: A Detailed Guide for Researchers
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Aminopterin Sodium is a pivotal component in the production of monoclonal antibodies (mAbs) using hybridoma technology. As a potent folic acid antagonist, it is the selective agent in the widely used Hypoxanthine-Aminopterin-Thymidine (HAT) medium. This document provides detailed application notes, experimental protocols, and quantitative data on the use of this compound for the selection of hybridoma cells, intended for researchers, scientists, and professionals in drug development.
This compound functions by inhibiting the enzyme dihydrofolate reductase (DHFR), a critical enzyme in the de novo pathway of nucleotide synthesis.[1][2] This blockage forces cells to rely on the salvage pathway for DNA and RNA synthesis. In hybridoma technology, myeloma cells used for fusion are genetically engineered to be deficient in a key enzyme of the salvage pathway, typically hypoxanthine-guanine phosphoribosyltransferase (HGPRT).[3] Consequently, these unfused myeloma cells cannot survive in the HAT medium. Splenocytes, the source of antibody-producing B-cells, have a naturally limited lifespan and will perish in culture.[1][2] Therefore, only the successfully fused hybridoma cells, which inherit immortality from the myeloma parent and a functional salvage pathway from the splenocyte parent, can proliferate in the presence of this compound.
Mechanism of Action: The Role of this compound in HAT Selection
The selection of hybridoma cells in HAT medium is a cornerstone of monoclonal antibody production. The process hinges on the differential metabolic capabilities of the fused and unfused cells.
-
This compound: This folate analog directly inhibits dihydrofolate reductase (DHFR). DHFR is essential for the reduction of dihydrofolate to tetrahydrofolate, a key cofactor in the synthesis of purines and thymidylate. By blocking DHFR, this compound effectively shuts down the de novo nucleotide synthesis pathway.
-
Hypoxanthine and Thymidine: These components of the HAT medium serve as precursors for the salvage pathway of nucleotide synthesis. Hypoxanthine is converted to inosine monophosphate (IMP) by the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT), while thymidine is phosphorylated by thymidine kinase (TK).
The interplay of these components ensures the selective survival of hybridomas:
-
Unfused Myeloma Cells (HGPRT-deficient): Cannot utilize the salvage pathway due to the lack of a functional HGPRT enzyme and are unable to use the de novo pathway due to the action of Aminopterin. This leads to their death.
-
Unfused Spleen Cells (B-cells): Although they possess a functional salvage pathway, they have a finite lifespan and naturally die off in culture within a few days.
-
Hybridoma Cells: These cells inherit the genetic material for immortality from the myeloma cells and the functional HGPRT and TK enzymes from the B-cells. This unique combination allows them to utilize the salvage pathway to synthesize nucleotides and proliferate indefinitely in the HAT medium.
Diagram of Nucleotide Synthesis Pathways and HAT Selection
Caption: Mechanism of HAT selection in hybridoma technology.
Quantitative Data in Monoclonal Antibody Production
The efficiency of hybridoma production can vary significantly depending on the fusion protocol, cell lines used, and the specific antigen. The following table summarizes typical quantitative data gathered from various sources.
| Parameter | Typical Range/Value | Notes |
| Cell Fusion Efficiency | 1-2% | Refers to the percentage of cells that successfully fuse to form hybrid cells. |
| Viable Hybridoma Yield | ~1 in 100 fused cells | Indicates the fraction of fused cells that are viable and capable of proliferation. |
| HAT Selection Success Rate | 37% - 70% | Percentage of wells seeded after fusion that show hybridoma colony growth. |
| Antibody-Secreting Clones | 0.3% - 15.2% | Percentage of surviving hybridoma clones that produce the antibody of interest. This is highly variable. |
| Monoclonal Antibody Titer | 1-10 µg/mL | Typical concentration of monoclonal antibodies in the supernatant of cultured hybridoma cells. |
Experimental Protocols
1. Preparation of HAT and HT Media
HAT and HT media are typically prepared from concentrated stock solutions. Commercial 50x HAT and HT supplements are widely available.
Table of Media Components:
| Component | 50x Stock Concentration | 1x Final Concentration |
| Hypoxanthine | 5 mM | 100 µM |
| This compound | 0.2 mM | 0.4 µM |
| Thymidine | 8 mM | 16 µM |
Protocol for Preparing 1x HAT Medium:
-
Start with a basal cell culture medium suitable for hybridomas, such as DMEM or RPMI-1640, supplemented with 10-20% Fetal Bovine Serum (FBS) and antibiotics (e.g., Penicillin-Streptomycin).
-
Aseptically add 20 mL of 50x HAT supplement to 980 mL of the basal medium to make 1 L of 1x HAT medium.
-
Mix gently by inverting the bottle. Do not vortex, as this can cause foaming and protein denaturation.
-
The medium is now ready for use in the selection of hybridoma cells.
Protocol for Preparing 1x HT Medium:
-
Use a 50x HT supplement, which contains only Hypoxanthine and Thymidine at the same concentrations as the HAT supplement.
-
Aseptically add 20 mL of 50x HT supplement to 980 mL of the basal medium.
-
Mix gently. HT medium is used to wean the hybridomas off Aminopterin after the initial selection period.
2. Hybridoma Selection Protocol using HAT Medium
This protocol outlines the key steps for selecting hybridoma cells following cell fusion.
Experimental Workflow for Hybridoma Selection
Caption: A typical workflow for hybridoma selection and cloning.
Detailed Steps:
-
Cell Fusion: Fuse myeloma cells with splenocytes from an immunized animal using a standard protocol, typically involving polyethylene glycol (PEG).
-
Seeding in HAT Medium: Immediately after fusion, resuspend the cell mixture in 1x HAT medium and plate into 96-well cell culture plates. The seeding density should be optimized, but a common starting point is 1-2 x 10^5 cells per well.
-
HAT Selection (10-14 days): Incubate the plates at 37°C in a humidified atmosphere with 5% CO2. Over this period, unfused myeloma cells and spleen cells will die off. Hybridoma colonies should become visible under a microscope.
-
Screening for Antibody Production: Once colonies are established (typically when the medium starts to turn yellow, indicating high metabolic activity), screen the culture supernatants for the presence of the desired monoclonal antibody using an appropriate assay, such as ELISA.
-
Expansion of Positive Clones: Identify the wells containing hybridomas that are producing the antibody of interest. Carefully transfer these positive clones to larger culture vessels (e.g., 24-well plates) containing fresh HAT medium to expand the cell population.
-
Weaning into HT Medium (2-3 weeks): After successful expansion in HAT medium, it is crucial to remove the selective pressure of Aminopterin. This is because Aminopterin can persist within the cells and its prolonged presence can be toxic. Transition the cells to HT medium for several passages (2-3 weeks). This allows the cells to clear the residual Aminopterin while still being supplied with hypoxanthine and thymidine.
-
Transition to Basal Medium: Once the hybridomas are growing robustly in HT medium, they can be gradually weaned into the basal culture medium without any supplements.
-
Cloning and Cryopreservation: To ensure the monoclonality and stability of the antibody-producing cell line, it is essential to sub-clone the positive hybridomas by limiting dilution. Once stable, high-producing clones are identified, expand them and cryopreserve them to create a master cell bank.
Troubleshooting and Considerations
-
Low Hybridoma Viability: If a low number of hybridoma colonies are observed after HAT selection, it could be due to several factors, including inefficient cell fusion, poor health of the parental cells, or contamination (e.g., mycoplasma). Ensure that the myeloma cells are healthy and in the logarithmic growth phase before fusion.
-
Loss of Antibody Production: Hybridomas can be genetically unstable and may lose the chromosomes responsible for antibody production over time. This is why early subcloning and cryopreservation of high-producing clones are critical. It is also advisable to periodically re-screen the antibody production of the cultured cells.
-
Aminopterin Toxicity: While essential for selection, Aminopterin can be toxic to the desired hybridoma cells. It is important to use the correct concentration and not to prolong the selection in HAT medium unnecessarily. The transition to HT medium is a critical step to mitigate this toxicity.
-
Instability of Hybridomas: The inherent genetic instability of hybridoma cells can lead to a decrease in antibody yield over time. Regular monitoring of antibody production and re-cloning from frozen stocks may be necessary to maintain a high-producing cell line.
By following these detailed notes and protocols, researchers can effectively utilize this compound for the successful selection and development of stable, high-producing hybridoma cell lines for monoclonal antibody production.
References
Aminopterin Sodium in Gene Targeting and Selection: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aminopterin Sodium is a potent folic acid antagonist that has been a cornerstone of selection strategies in molecular and cell biology for decades. As a robust inhibitor of dihydrofolate reductase (DHFR), it effectively blocks the de novo synthesis of nucleotides, a process essential for cell proliferation. This characteristic is harnessed in powerful selection systems, most notably the Hypoxanthine-Aminopterin-Thymidine (HAT) medium, to isolate genetically modified cells. This document provides detailed application notes and experimental protocols for the use of this compound in gene targeting and selection experiments, with a focus on hybridoma technology and the DHFR/methotrexate selection system in mammalian cells.
Mechanism of Action
Aminopterin's primary mechanism of action is the competitive inhibition of dihydrofolate reductase (DHFR). DHFR is a critical enzyme in the folate metabolism pathway, responsible for reducing dihydrofolate to tetrahydrofolate (THF). THF is an essential cofactor for the synthesis of purines and thymidylate, which are the building blocks of DNA and RNA. By blocking DHFR, aminopterin halts the de novo nucleotide synthesis pathway, leading to cell cycle arrest and eventual cell death in proliferating cells.
However, mammalian cells possess an alternative route for nucleotide synthesis known as the salvage pathway. This pathway utilizes pre-formed nucleosides and nucleobases from the cellular environment. The key enzymes in this pathway are hypoxanthine-guanine phosphoribosyltransferase (HGPRT) and thymidine kinase (TK). The selective power of aminopterin lies in its use in combination with hypoxanthine and thymidine in the HAT medium. In this medium, only cells with functional HGPRT and TK enzymes can survive by utilizing the salvage pathway, while cells deficient in these enzymes or with a blocked de novo pathway will perish.
Applications in Gene Targeting and Selection
The most prominent application of this compound is in the HAT selection system for the generation of hybridoma cell lines that produce monoclonal antibodies. Additionally, the principle of DHFR inhibition is employed in gene amplification systems using methotrexate, a closely related DHFR inhibitor, for the high-level expression of recombinant proteins in cell lines like Chinese Hamster Ovary (CHO) cells.
Data Presentation: Quantitative Parameters for this compound Use
The following tables summarize key quantitative data for the application of this compound in selection experiments. It is important to note that optimal concentrations can vary depending on the cell line and experimental conditions, and it is always recommended to perform a dose-response (kill curve) experiment to determine the optimal concentration for your specific system.
Table 1: Typical Concentration Ranges of HAT Medium Components
| Component | 1x Final Concentration | Molar Concentration (approx.) |
| Hypoxanthine | 13.6 mg/L | 100 µM |
| Aminopterin | 0.176 mg/L | 0.4 µM |
| Thymidine | 3.88 mg/L | 16 µM |
Table 2: IC50 Values of Aminopterin and Methotrexate in Various Cell Lines
| Cell Line | Drug | IC50 (nM) |
| Pediatric Leukemia/Lymphoma Cell Lines (Median) | Aminopterin | 17[1] |
| Pediatric Leukemia/Lymphoma Cell Lines (Median) | Methotrexate | 78[1] |
| Lymphoma and ALL cell lines | Aminopterin | 1 - 10,000 (tested range)[2] |
Table 3: Example of a Dose-Response Experiment for Aminopterin in a Mammalian Cell Line
| Aminopterin Concentration (µM) | Cell Viability (%) after 72h |
| 0 (Control) | 100 |
| 0.001 | 85 |
| 0.01 | 50 |
| 0.1 | 10 |
| 1 | <5 |
| 10 | <1 |
Note: This is a representative example. Actual values will vary based on the cell line and assay conditions.
Experimental Protocols
Protocol 1: Preparation and Use of HAT Medium for Hybridoma Selection
This protocol outlines the steps for preparing and using HAT medium to select for hybridoma cells following cell fusion.
Materials:
-
Basal medium (e.g., DMEM or RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
L-glutamine
-
Hypoxanthine (H)
-
This compound (A)
-
Thymidine (T)
-
Sterile, deionized water
-
0.22 µm sterile filter
Preparation of Stock Solutions:
-
50x HAT Stock Solution:
-
Dissolve 680.5 mg of hypoxanthine and 194 mg of thymidine in 100 mL of sterile, deionized water. Gently heat to 50-60°C to aid dissolution.
-
Once dissolved and cooled to room temperature, add 8.8 mg of this compound. Mix until fully dissolved. Note: Aminopterin is light-sensitive; protect the solution from light.
-
Sterile filter the solution through a 0.22 µm filter.
-
Aliquot and store at -20°C.
-
-
50x HT Stock Solution:
-
Prepare as above, but omit aminopterin.
-
Sterile filter, aliquot, and store at -20°C.
-
HAT Selection Protocol:
-
Cell Fusion: Perform the fusion of myeloma cells (HGPRT-deficient) with splenocytes from an immunized animal according to your standard protocol.
-
Plating: After fusion, centrifuge the cell suspension and resuspend the pellet in complete growth medium (basal medium + 10-20% FBS, penicillin-streptomycin, L-glutamine). Plate the cells in 96-well plates.
-
HAT Selection: 24 hours post-fusion, carefully remove half of the medium from each well and replace it with an equal volume of 2x HAT medium (prepared by diluting the 50x HAT stock 1:25 in complete growth medium). This will result in a final 1x HAT concentration.
-
Incubation: Incubate the plates at 37°C in a humidified 5% CO2 incubator.
-
Feeding: Every 2-3 days, repeat the feeding process by removing half the medium and replacing it with fresh 1x HAT medium.
-
Monitoring: Monitor the plates regularly for cell death of unfused myeloma cells and the emergence of hybridoma colonies. This typically takes 10-14 days.
-
Weaning off Aminopterin: Once healthy hybridoma colonies are established, switch to HT medium (complete growth medium supplemented with 1x HT stock) for 1-2 weeks to allow the cells to recover from the effects of aminopterin.
-
Expansion: Subsequently, culture the surviving hybridoma colonies in regular complete growth medium for expansion and screening for antibody production.
Protocol 2: Gene Targeting and Amplification in CHO Cells using the DHFR/Methotrexate System
This protocol provides a general framework for using the DHFR/methotrexate system to select for and amplify a gene of interest in DHFR-deficient CHO cells (e.g., CHO-DG44 or CHO-DUKX).
Materials:
-
DHFR-deficient CHO cells
-
Expression vector containing the gene of interest (GOI) and a functional DHFR gene
-
Transfection reagent
-
Complete growth medium for CHO cells (e.g., DMEM/F12)
-
Dialyzed Fetal Bovine Serum (dFBS)
-
Hypoxanthine-Thymidine (HT) supplement
-
Methotrexate (MTX) stock solution (e.g., 10 mM in DMSO, stored at -20°C)
-
Selection medium: Complete growth medium without HT supplement.
Protocol:
-
Transfection: Transfect the DHFR-deficient CHO cells with the expression vector containing your GOI and the DHFR gene using your preferred transfection method.
-
Initial Selection (without MTX):
-
48 hours post-transfection, split the cells into selection medium (complete growth medium with dFBS but without HT supplement).
-
Culture the cells for 10-14 days, replacing the selection medium every 3-4 days. Untransfected cells will not survive in the absence of a functional DHFR pathway or HT supplementation.
-
-
Methotrexate (MTX) Amplification:
-
Once stable, transfected pools are established, begin the gene amplification process by adding a low concentration of MTX to the selection medium (e.g., 5-20 nM).
-
Culture the cells in the presence of MTX until the cell viability returns to >90%. This selects for cells that have amplified the DHFR gene (and consequently, the linked GOI) to overcome the MTX inhibition.
-
Increase the MTX concentration in a stepwise manner (e.g., 2-5 fold increments). Allow the cells to recover at each concentration before proceeding to the next level. This process can be carried out over several weeks to months to achieve high levels of gene amplification and protein expression.[3][4]
-
-
Clonal Isolation: At desired MTX concentrations, perform single-cell cloning (e.g., by limiting dilution or FACS) to isolate high-producing clonal cell lines.
-
Stability Studies: Culture the selected high-producing clones in the absence of MTX for an extended period to assess the stability of gene expression.
Troubleshooting Guide for HAT Selection
| Problem | Possible Cause | Suggested Solution |
| No hybridoma colonies | - Inefficient cell fusion- Myeloma cells are not HGPRT-deficient- Aminopterin concentration is too high- Poor cell viability post-fusion | - Optimize fusion protocol (e.g., PEG concentration, incubation time)- Confirm the phenotype of the myeloma cell line- Perform a dose-response curve to determine the optimal aminopterin concentration- Handle cells gently during and after fusion |
| High background of surviving myeloma cells | - Aminopterin concentration is too low- Myeloma cells have reverted to HGPRT-positive | - Increase aminopterin concentration (after titration)- Use a fresh, validated batch of myeloma cells |
| Hybridoma colonies die after initial growth | - Aminopterin toxicity- Nutrient depletion- Mycoplasma contamination | - Wean cells to HT medium sooner- Ensure regular feeding with fresh medium- Test for and eliminate mycoplasma contamination |
Visualizations
Signaling Pathways
Experimental Workflow: Hybridoma Selection
Logical Relationship: DHFR/Methotrexate Gene Amplification
References
- 1. Clinical potency of methotrexate, aminopterin, talotrexin and pemetrexed in childhood leukemias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Generation of High-Expressing Cells by Methotrexate Amplification of Destabilized Dihydrofolate Reductase Selection Marker | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for HAT Selection with Aminopterin Sodium
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hypoxanthine-Aminopterin-Thymidine (HAT) medium is a cornerstone of hybridoma technology, enabling the selective growth of fused hybridoma cells while eliminating unfused myeloma and B-cells. This selection process is critical for the successful production of monoclonal antibodies. The key component, Aminopterin Sodium, is a folic acid antagonist that blocks the de novo nucleotide synthesis pathway. This forces cells to rely on the salvage pathway for DNA replication and survival. By using myeloma cells deficient in a key enzyme of the salvage pathway, Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT), only hybrid cells that have inherited a functional HGPRT gene from the B-cell fusion partner can survive in the HAT medium.
This document provides a detailed guide to understanding and implementing HAT selection, including the underlying biochemical pathways, comprehensive experimental protocols, and expected outcomes.
Mechanism of HAT Selection
Mammalian cells can synthesize nucleotides through two primary pathways: the de novo pathway and the salvage pathway.
-
De Novo Pathway: This pathway synthesizes nucleotides from simpler precursor molecules. A critical enzyme in this pathway is Dihydrofolate Reductase (DHFR), which is essential for the regeneration of tetrahydrofolate, a cofactor required for purine and thymidylate synthesis.
-
Salvage Pathway: This pathway recycles pre-formed nucleobases (like hypoxanthine and thymidine) to generate nucleotides. Key enzymes in this pathway include Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT) and Thymidine Kinase (TK).
This compound specifically inhibits DHFR, thereby blocking the de novo pathway.[1][2][3] In the presence of aminopterin, cells must utilize the salvage pathway to produce the nucleotides necessary for survival and proliferation.
The selection strategy in hybridoma technology is based on the genetic makeup of the fusion partners:
-
Myeloma Cells: The myeloma cell line used for fusion is specifically chosen to be deficient in the HGPRT enzyme (HGPRT-). These cells are immortal but cannot produce antibodies or survive in HAT medium because both their de novo and salvage pathways for purine synthesis are blocked.[2][4]
-
B-Cells (Splenocytes): These cells are isolated from an immunized animal and possess a functional HGPRT enzyme (HGPRT+). They can produce the desired antibody but have a limited lifespan in culture and will naturally die off.
-
Hybridoma Cells: The successful fusion of a myeloma cell and a B-cell results in a hybridoma. This hybrid cell inherits immortality from the myeloma parent and a functional HGPRT gene from the B-cell parent. Consequently, hybridomas are the only cells that can survive and proliferate in the HAT medium.
The components of the HAT medium facilitate this selection:
-
Hypoxanthine: A purine source for the salvage pathway.
-
This compound: A DHFR inhibitor that blocks the de novo pathway.
-
Thymidine: A pyrimidine source for the salvage pathway.
Signaling Pathway of Nucleotide Synthesis and HAT Selection
Caption: Mechanism of HAT selection in hybridoma technology.
Quantitative Data Summary
The efficiency of hybridoma fusion and selection can vary. The following tables provide typical quantitative data for reference.
Table 1: HAT Medium Component Concentrations (1x)
| Component | 50x Stock Concentration | Final 1x Concentration |
| Hypoxanthine | 5 mM | 100 µM |
| This compound | 0.02 mM (20 µM) | 0.4 µM |
| Thymidine | 0.8 mM | 16 µM |
Note: Concentrations can be calculated from commercially available 50x HAT supplements.
Table 2: Typical Timeline and Cell Viability During HAT Selection
| Day Post-Fusion | Event | Expected Viability of Unfused Myeloma Cells | Expected Viability of Unfused B-Cells | Expected Viability of Hybridoma Cells |
| 0 | Cell fusion and plating in HAT medium | 100% | 100% | 100% (of fused cells) |
| 1-3 | Initial cell death of unfused myeloma cells | Decreasing | Decreasing (natural senescence) | Stable/Slight Decrease |
| 4-7 | Significant death of unfused cells | <10% | <5% | Stable/Beginning to Proliferate |
| 7-10 | Emergence of hybridoma colonies | ~0% | ~0% | Proliferating, forming colonies |
| 10-14 | Selection complete; screening of clones | 0% | 0% | Healthy, expanding colonies |
Note: These are estimates. Actual viability and timelines can vary based on cell lines, fusion efficiency, and culture conditions.
Table 3: Typical Hybridoma Fusion and Selection Efficiency
| Parameter | Typical Value (Mouse) | Notes |
| Fusion Efficiency | 1-2% | Percentage of total cells that are successfully fused hybridomas. |
| Viable Hybrid Cell Percentage | ~1 in 100 of fused cells | The percentage of fused cells that are viable and capable of proliferation. |
| Human Hybridoma Fusion Efficiency | ~0.001% | Fusion with human B-cells is significantly less efficient. |
Experimental Protocols
Preparation of 1x HAT Medium
Materials:
-
Basal medium (e.g., DMEM or RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (100x)
-
L-Glutamine (or supplement as needed)
-
50x HAT supplement (commercially available or prepared from stocks)
-
Sterile tissue culture flasks or bottles
Protocol:
-
In a sterile biological safety cabinet, start with 450 mL of basal medium.
-
Add 50 mL of FBS to a final concentration of 10%.
-
Add 5 mL of 100x Penicillin-Streptomycin solution.
-
Aseptically add 10 mL of the 50x HAT supplement to the 500 mL of medium.
-
Mix the medium gently by swirling.
-
The final 1x HAT medium is now ready for use. Store at 4°C and use within 2-3 weeks.
Step-by-Step Guide for HAT Selection of Hybridomas
This protocol assumes that the cell fusion procedure has been completed.
Day 0: Plating of Fused Cells
-
Gently resuspend the fused cell pellet in 1x HAT medium.
-
Distribute the cell suspension into 96-well cell culture plates at a volume of 100-200 µL per well.
-
Incubate the plates at 37°C in a humidified incubator with 5% CO2.
Day 3-5: First Medium Change
-
Observe the plates under an inverted microscope. You may see significant cell debris from the initial die-off of unfused cells.
-
Carefully remove approximately half of the medium from each well without disturbing the cells at the bottom.
-
Gently add an equal volume of fresh, pre-warmed 1x HAT medium to each well.
-
Return the plates to the incubator.
Day 7-10: Observation of Hybridoma Colonies
-
Continue to monitor the plates every 1-2 days.
-
By this time, distinct colonies of proliferating hybridoma cells should be visible. Unfused cells should be gone.
-
Perform another half-medium change with fresh 1x HAT medium.
Day 10-14: Selection Completion and Transition to HT Medium
-
Once hybridoma colonies are well-established (covering 10-20% of the well surface), the HAT selection is considered complete.
-
The aminopterin must now be removed to allow the cells to recover fully.
-
Perform a half-medium change using HT medium (HAT medium without aminopterin).
-
Continue to culture the cells in HT medium for 1-2 weeks, performing regular medium changes as needed.
Post-Selection: Screening and Cloning
-
Once the cells are growing robustly in HT medium, the supernatant from each well can be screened for the presence of the desired antibody using methods like ELISA.
-
Positive clones should be expanded and sub-cloned by limiting dilution to ensure monoclonality.
Experimental Workflow for Hybridoma Selection
Caption: Step-by-step workflow for hybridoma selection.
Conclusion
The HAT selection method, utilizing this compound, is a robust and effective technique for the isolation of hybridoma cell lines. A thorough understanding of the underlying biochemical principles, coupled with meticulous execution of the experimental protocols, is essential for maximizing the success rate of monoclonal antibody production. The information and protocols provided in this document serve as a comprehensive guide for researchers and professionals in the field of drug discovery and development.
References
Application Note: Precise Dilution of 50x HAT Supplement for Hybridoma Selection
Introduction
The Hypoxanthine-Aminopterin-Thymidine (HAT) supplement is a crucial component in the selection of hybridoma cells following the fusion of myeloma cells with antibody-producing B cells. This selection process is a cornerstone of monoclonal antibody production. The HAT medium exploits the differential metabolic capabilities of fused hybridoma cells and unfused myeloma cells. Aminopterin, a key component of the HAT supplement, is a folic acid antagonist that inhibits the de novo nucleotide synthesis pathway. This blockage is lethal to myeloma cells that lack a functional salvage pathway. However, hybridoma cells, which inherit a functional salvage pathway from the B-cell parent, can survive in the presence of hypoxanthine and thymidine, which serve as precursors for nucleotide synthesis via this alternative route.[1][2][3]
This application note provides a detailed protocol for the accurate dilution of a 50x HAT supplement to a 1x working concentration, ensuring optimal selective pressure for the robust growth of hybridoma cells while effectively eliminating unfused myeloma cells.
Mechanism of Action
The selective power of the HAT medium lies in the specific biochemical roles of its components:
-
Hypoxanthine: A purine derivative that can be converted to inosine monophosphate (IMP) by the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT), a key enzyme in the purine salvage pathway.
-
Aminopterin: A potent inhibitor of dihydrofolate reductase (DHFR). This enzyme is essential for regenerating tetrahydrofolate, a cofactor required for the de novo synthesis of both purines and thymidylate. By blocking DHFR, aminopterin effectively shuts down the de novo pathway for DNA synthesis.[3]
-
Thymidine: A deoxynucleoside that can be phosphorylated by thymidine kinase (TK) to form thymidine monophosphate (TMP), a precursor for DNA synthesis via the pyrimidine salvage pathway.
Myeloma cell lines used for hybridoma production are specifically selected to be deficient in HGPRT. Consequently, when the de novo pathway is blocked by aminopterin, these cells are unable to produce purines and will perish. Unfused B cells have a limited lifespan in culture and will also be eliminated.[4] Hybridoma cells, however, inherit a functional HGPRT from the B-cell parent and can utilize the salvage pathway to synthesize nucleotides from the supplied hypoxanthine and thymidine, allowing them to proliferate.
Quantitative Data Summary
The following table outlines the concentrations of each component in the 50x stock solution and the final 1x working solution.
| Component | 50x Stock Concentration | 1x Working Concentration |
| Hypoxanthine | 5 mM (680.5 mg/L) | 100 µM |
| Aminopterin | 20 µM (8.8 mg/L) | 0.4 µM |
| Thymidine | 0.8 mM (193.8 mg/L) | 16 µM |
Concentrations are derived from multiple sources.
Experimental Protocols
Materials:
-
50x HAT Supplement (e.g., Gibco Cat. No. 21060017)
-
Sterile cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics as required for the specific hybridoma cell line.
-
Sterile serological pipettes
-
Sterile conical tubes or media bottles
Protocol for Diluting 50x HAT Supplement to 1x Working Concentration:
-
Aseptic Technique: Perform all steps in a sterile environment, such as a laminar flow hood, to prevent contamination.
-
Thawing the Supplement: If the 50x HAT supplement is stored frozen, thaw it at room temperature or in a 37°C water bath until completely liquid. Mix the thawed solution gently by inverting the tube to ensure homogeneity. Avoid vigorous vortexing.
-
Calculating Volumes: To prepare a 1x working solution, the 50x stock solution must be diluted 1 in 50. This is achieved by adding 1 volume of the 50x HAT supplement to 49 volumes of cell culture medium.
-
Example for 100 mL of 1x HAT Medium:
-
Volume of 50x HAT Supplement = 100 mL / 50 = 2 mL
-
Volume of cell culture medium = 100 mL - 2 mL = 98 mL
-
-
Example for 500 mL of 1x HAT Medium:
-
Volume of 50x HAT Supplement = 500 mL / 50 = 10 mL
-
Volume of cell culture medium = 500 mL - 10 mL = 490 mL
-
-
-
Preparation of 1x HAT Medium: a. Measure the required volume of pre-warmed (37°C) cell culture medium into a sterile container. b. Using a sterile pipette, add the calculated volume of the 50x HAT supplement to the cell culture medium. c. Gently mix the solution by swirling the container or by pipetting up and down. Ensure the solution is thoroughly mixed before use.
-
Storage and Use: The freshly prepared 1x HAT medium is ready for use in the selection of hybridoma cells. If not used immediately, store the medium at 2-8°C for a limited period. For longer-term storage, refer to the manufacturer's instructions, though it is generally recommended to prepare the 1x medium fresh.
Visualizations
Caption: Workflow for the preparation of 1x HAT selection medium from a 50x stock solution.
Caption: Mechanism of HAT selection showing inhibition of the de novo pathway and rescue via the salvage pathway.
References
Application Notes and Protocols for In Vitro Cytotoxicity Assays Using Aminopterin Sodium
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aminopterin Sodium, a 4-amino derivative of folic acid, is a potent antineoplastic agent that functions as a competitive inhibitor of dihydrofolate reductase (DHFR).[1][2] Inhibition of DHFR disrupts the synthesis of tetrahydrofolate, a crucial cofactor for the synthesis of purines and thymidylate, thereby leading to the cessation of DNA, RNA, and protein synthesis and ultimately inducing apoptosis.[1] These application notes provide detailed protocols for assessing the in vitro cytotoxicity of this compound using common colorimetric and fluorescence-based assays.
Mechanism of Action
This compound exerts its cytotoxic effects by tightly binding to the active site of DHFR, preventing the reduction of dihydrofolate to tetrahydrofolate. This depletion of tetrahydrofolate pools inhibits the de novo synthesis of nucleotides, which are essential for DNA replication and repair. The resulting cellular stress triggers the intrinsic apoptotic pathway, a programmed cell death cascade. This process is characterized by the activation of initiator caspases, such as caspase-9, which in turn activate executioner caspases, including caspase-3. The activation of these caspases leads to the cleavage of cellular substrates, resulting in the morphological and biochemical hallmarks of apoptosis. Studies have shown that Aminopterin-induced apoptosis is dependent on de novo protein synthesis.
Data Presentation: Cytotoxicity of this compound
The following table summarizes the 50% inhibitory concentration (IC50) values of this compound in various cancer cell lines, providing a comparative overview of its cytotoxic potency.
| Cell Line | Cell Type | Assay Duration | IC50 (nM) |
| CCRF-CEM | Human T-cell acute lymphoblastic leukemia | 72 hours | 4.4[3] |
| L1210 | Murine leukemia | 48 hours | Not explicitly stated, but effective inhibition observed[3] |
| HL-60 | Human promyelocytic leukemia | 48 hours | 2.5 |
| Various Pediatric Leukemia/Lymphoma Lines | Leukemia and Lymphoma | 120 hours | Median: 17 |
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures cell viability based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals.
Materials:
-
This compound
-
Target cells (e.g., CCRF-CEM)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS, sterile-filtered)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
96-well flat-bottom plates
-
Microplate reader
Protocol for CCRF-CEM Cells:
-
Cell Seeding: Seed CCRF-CEM cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. A suggested starting range is 0.1 nM to 1 µM. Remove the old medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (medium without the compound).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
LDH (Lactate Dehydrogenase) Cytotoxicity Assay
This assay quantifies cytotoxicity by measuring the activity of LDH, a cytosolic enzyme released into the culture medium upon cell membrane damage.
Materials:
-
This compound
-
Target cells (e.g., L1210)
-
Complete cell culture medium (low serum, e.g., 1%)
-
LDH assay kit (containing substrate, cofactor, and dye solutions)
-
Lysis solution (provided in the kit for maximum LDH release control)
-
96-well flat-bottom plates
-
Microplate reader
Protocol for L1210 Cells:
-
Cell Seeding: Seed L1210 cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of low-serum complete culture medium.
-
Compound Treatment: Prepare serial dilutions of this compound in low-serum medium. Add 10 µL of the diluted solutions to the respective wells. Include controls for spontaneous LDH release (vehicle) and maximum LDH release (lysis solution).
-
Incubation: Incubate the plate for 48 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Supernatant Transfer: Centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubation and Measurement: Incubate the plate at room temperature for 30 minutes, protected from light. Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity based on the absorbance readings of the treated samples relative to the spontaneous and maximum release controls.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells based on the binding of Annexin V to phosphatidylserine on the outer leaflet of the cell membrane and the uptake of the DNA stain Propidium Iodide (PI) by cells with compromised membranes.
Materials:
-
This compound
-
Target cells (e.g., HL-60)
-
Complete cell culture medium
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Protocol for HL-60 Cells:
-
Cell Seeding and Treatment: Seed HL-60 cells in a 6-well plate at a density of 2 x 10⁵ cells/mL in complete culture medium. Treat the cells with the desired concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) for 48 hours. Include an untreated control.
-
Cell Harvesting: Harvest the cells by centrifugation at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL. Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour. Distinguish between viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+) cell populations.
Visualizations
References
- 1. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. Inhibition of Caspase 3 and Caspase 9 Mediated Apoptosis: A Multimodal Therapeutic Target in Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
Aminopterin Sodium Protocol for Inducing Remission in Leukemia Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aminopterin, a 4-amino derivative of folic acid, is a potent antifolate agent that has historically been used and is being re-evaluated for the treatment of leukemia.[1][2] It functions as a competitive inhibitor of dihydrofolate reductase (DHFR), an essential enzyme in the folate metabolism pathway.[1] Inhibition of DHFR disrupts the synthesis of tetrahydrofolate, a crucial cofactor for the synthesis of purines and thymidylate, ultimately leading to the cessation of DNA, RNA, and protein synthesis and inducing apoptosis in rapidly proliferating cancer cells.[3] Aminopterin has demonstrated significant cytotoxic effects against various leukemia cell lines, often at lower concentrations than the more commonly used methotrexate.[1]
These application notes provide a detailed protocol for utilizing aminopterin sodium to induce remission in leukemia cell lines, including methodologies for assessing cytotoxicity, apoptosis, and cell cycle arrest.
Data Presentation
The cytotoxic effects of this compound on various leukemia cell lines are summarized below. The half-maximal inhibitory concentration (IC50) values represent the concentration of aminopterin required to inhibit the growth of 50% of the cell population after a specified exposure time.
| Cell Line | Leukemia Type | Exposure Time (hours) | IC50 (nM) | Reference(s) |
| CCRF-CEM | T-cell Acute Lymphoblastic Leukemia | 120 | 17 (median) | |
| NALM-6 | B-cell Precursor Leukemia | 120 | 17 (median) | |
| MOLT-4 | T-cell Acute Lymphoblastic Leukemia | 120 | 17 (median) | |
| Jurkat | T-cell Leukemia | 120 | 17 (median) | |
| RS4;11 | B-cell Precursor Leukemia | 120 | 17 (median) | |
| SEM | B-cell Precursor Leukemia | 120 | 17 (median) | |
| L1210 | Murine Leukemia | 48 | Not specified | |
| CCRF-CEM | T-cell Acute Lymphoblastic Leukemia | 72 | 4.4 |
Experimental Protocols
Cell Viability and Cytotoxicity Assay (Sulforhodamine B Assay)
This protocol is adapted from standard SRB assay procedures and is suitable for determining the cytotoxic effects of aminopterin on adherent or suspension leukemia cell lines.
Materials:
-
Leukemia cell lines of interest
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound solution (stock solution in DMSO or PBS)
-
96-well flat-bottom microplates
-
Trichloroacetic acid (TCA), 10% (w/v) in deionized water, cold
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% (v/v) acetic acid
-
Wash solution: 1% (v/v) acetic acid in deionized water
-
Solubilization buffer: 10 mM Tris base solution, pH 10.5
-
Microplate reader (510 nm absorbance)
Procedure:
-
Cell Seeding:
-
For suspension cells, seed at a density of 5,000-20,000 cells/well in a 96-well plate in a final volume of 100 µL of complete medium.
-
For adherent cells, seed at a density that will allow for logarithmic growth during the experimental period and allow them to attach overnight.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in complete medium.
-
Add 100 µL of the aminopterin dilutions to the appropriate wells to achieve the desired final concentrations. Include untreated control wells (medium only) and vehicle control wells (if using a solvent like DMSO).
-
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48, 72, or 120 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Fixation:
-
Suspension cells: Centrifuge the plate at 500 x g for 5 minutes. Carefully remove the supernatant without disturbing the cell pellet. Add 100 µL of cold 10% TCA to each well and incubate at 4°C for 1 hour.
-
Adherent cells: Gently add 50 µL of cold 10% TCA to each well (final concentration 5%) and incubate at 4°C for 1 hour.
-
-
Staining:
-
Wash the plates five times with 200 µL/well of 1% acetic acid to remove the TCA.
-
Remove the final wash and allow the plates to air dry completely.
-
Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
-
Washing:
-
Quickly wash the plates four times with 200 µL/well of 1% acetic acid to remove unbound dye.
-
Remove the final wash and allow the plates to air dry.
-
-
Solubilization and Absorbance Reading:
-
Add 200 µL of 10 mM Tris base solution to each well.
-
Place the plate on a shaker for 5-10 minutes to solubilize the protein-bound dye.
-
Read the absorbance at 510 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (medium only).
-
Calculate the percentage of cell viability relative to the untreated control.
-
Plot the percentage of viability against the log of the aminopterin concentration and determine the IC50 value using non-linear regression analysis.
-
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol outlines the detection of apoptosis in leukemia cells treated with aminopterin using Annexin V-FITC and Propidium Iodide (PI) followed by flow cytometry.
Materials:
-
Leukemia cell lines
-
Complete cell culture medium
-
This compound solution
-
6-well plates or T-25 flasks
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed leukemia cells in 6-well plates or T-25 flasks at a density of 0.5-1 x 10^6 cells/mL.
-
Treat the cells with aminopterin at concentrations around the predetermined IC50 value for a specified time (e.g., 24, 48 hours). Include an untreated control.
-
-
Cell Harvesting and Washing:
-
Harvest the cells (including any floating cells from adherent cultures) and transfer to flow cytometry tubes.
-
Centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cells twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour of staining.
-
Use unstained, Annexin V-FITC only, and PI only stained cells for compensation and to set up the quadrants.
-
-
Data Interpretation:
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol describes the analysis of cell cycle distribution in aminopterin-treated leukemia cells using propidium iodide (PI) staining and flow cytometry.
Materials:
-
Leukemia cell lines
-
Complete cell culture medium
-
This compound solution
-
6-well plates or T-25 flasks
-
Cold 70% ethanol
-
PBS
-
RNase A solution (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL in PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed and treat leukemia cells with aminopterin as described in the apoptosis assay protocol.
-
-
Cell Harvesting and Fixation:
-
Harvest approximately 1 x 10^6 cells per sample.
-
Wash the cells once with cold PBS.
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet twice with cold PBS.
-
Resuspend the cells in 500 µL of PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Acquire data for at least 10,000 events per sample.
-
-
Data Analysis:
-
Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. A sub-G1 peak can be indicative of apoptotic cells with fragmented DNA.
-
Mandatory Visualization
Caption: Experimental workflow for assessing the effects of aminopterin on leukemia cell lines.
Caption: Proposed signaling pathway for aminopterin-induced apoptosis in leukemia cells.
References
- 1. Clinical potency of methotrexate, aminopterin, talotrexin and pemetrexed in childhood leukemias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phase II trial of oral aminopterin for adults and children with refractory acute leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phase II Trial of Oral Aminopterin for Adults and Children with Refractory Acute Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Leucovorin Rescue with Supralethal Doses of Aminopterin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aminopterin, a potent 4-amino derivative of folic acid, is an antineoplastic and immunosuppressive agent.[1] It functions as a competitive inhibitor of dihydrofolate reductase (DHFR), an enzyme critical for the synthesis of nucleotide precursors required for DNA, RNA, and protein synthesis.[1][2] This inhibition leads to the depletion of tetrahydrofolate, a vital cofactor in cellular metabolism. While effective in chemotherapy, aminopterin's high toxicity can be lethal.[3] Leucovorin (folinic acid), a reduced form of folic acid, serves as a rescue agent.[1] It bypasses the DHFR enzyme block, replenishing the tetrahydrofolate pool and mitigating the toxic effects of aminopterin, allowing for the administration of supralethal doses of the chemotherapeutic agent to enhance its antitumor efficacy. This document provides detailed application notes and protocols for the use of leucovorin rescue in conjunction with high-dose aminopterin therapy.
Mechanism of Action
Aminopterin competitively binds to DHFR, preventing the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF is a crucial cofactor for one-carbon transfer reactions, which are essential for the de novo synthesis of purines and thymidylate, building blocks of DNA and RNA. The resulting depletion of these precursors inhibits cell division and leads to cell death, particularly in rapidly proliferating cancer cells.
Leucovorin is a 5-formyl derivative of tetrahydrofolic acid. It is readily converted to other reduced folate derivatives, including THF, without the need for DHFR. By providing a direct source of THF, leucovorin rescue replenishes the intracellular folate pool, allowing normal cells to resume DNA, RNA, and protein synthesis, thereby "rescuing" them from the toxic effects of aminopterin.
Quantitative Data Summary
The following tables summarize key quantitative data from clinical and preclinical studies involving aminopterin and leucovorin rescue.
Table 1: Aminopterin Dosing Regimens in Clinical Trials
| Study Population | Aminopterin Dose | Dosing Schedule | Reference |
| Advanced Metastatic Tumors | 25 to 425 mg/m² | Bolus injection every 7 to 14 days | |
| Refractory Acute Leukemia (Children & Adults) | 2 mg/m² | Two doses, 12 hours apart, weekly | |
| Refractory Malignancies | 2.5 mg/m² (initial) | Every 12 hours for two doses weekly | |
| Newly Diagnosed ALL (Children) | 4 mg/m² | Two doses, 12 hours apart |
Table 2: Leucovorin Rescue Protocols
| Study Context | Leucovorin Dose | Administration Route | Timing of Rescue | Reference |
| High-Dose Aminopterin (Advanced Tumors) | Increased dose rate for impaired AMT clearance | - | Started at 24 hours, continued for 48 to 72 hours | |
| Refractory Acute Leukemia | 5 mg/m² | Oral | Two doses initiated 24 hours after the second aminopterin dose | |
| Refractory Malignancies | 5 mg/m² | Oral | Every 12 hours for two doses, starting 24 hours after the second aminopterin dose | |
| Aminopterin Overdose (<10 mg in a 70 kg adult) | Initial dose of at least 20 mg (10.0 mg/m²) | Intravenous (preferred) or Oral | As soon as possible | |
| Subsequent Doses for Overdose | 20 mg | Oral | Every 6 hours until hematological improvement |
Table 3: Pharmacokinetic Parameters of Aminopterin
| Parameter | Value | Condition | Reference |
| t1/2 α (alpha half-life) | 1.08 ± 0.01 hr | Non-nephrotoxic courses | |
| t1/2 β (beta half-life) | 12.31 ± 0.06 hr | Non-nephrotoxic courses | |
| 24-hr Plasma Level (Nephrotoxic) | 3.6 ± 2.0 x 10⁻⁶ M | Associated with nephrotoxicity | |
| 24-hr Plasma Level (Non-nephrotoxic) | 1.6 ± 1.0 x 10⁻⁶ M | Not associated with nephrotoxicity | |
| Mean Area Under the Curve (Oral) | 0.52 ± 0.03 µmol hour/L | Refractory acute leukemia patients |
Experimental Protocols
In Vitro Assessment of Leucovorin Rescue
This protocol is adapted from studies evaluating the efficacy of leucovorin rescue in cell culture.
Objective: To determine the concentration of leucovorin required to rescue cultured cells from aminopterin-induced cytotoxicity.
Materials:
-
H2052 mesothelioma cells (or other relevant cancer cell line)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin
-
Aminopterin stock solution (1 mM in DMSO)
-
Leucovorin stock solution (10 mM in sterile water)
-
96-well cell culture plates
-
Cell viability assay kit (e.g., MTT or CellTiter-Glo®)
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding: Seed H2052 cells into 96-well plates at a density of 5,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Aminopterin Treatment: Prepare serial dilutions of aminopterin in complete medium. Remove the old medium from the wells and add 100 µL of the aminopterin dilutions. Include a vehicle control (DMSO). Incubate for 24 hours.
-
Leucovorin Rescue: Prepare serial dilutions of leucovorin in complete medium. Add 10 µL of the leucovorin dilutions to the appropriate wells. Include a control group with aminopterin but no leucovorin. Incubate for an additional 48 hours.
-
Cell Viability Assessment: After the incubation period, assess cell viability using a standard MTT or other appropriate assay according to the manufacturer's instructions.
-
Data Analysis: Calculate the IC₅₀ (half-maximal inhibitory concentration) of aminopterin in the presence and absence of different concentrations of leucovorin.
In Vivo Leucovorin Rescue in a Xenograft Model
This protocol is a generalized representation based on preclinical in vivo studies.
Objective: To evaluate the efficacy of leucovorin in mitigating aminopterin toxicity and maintaining antitumor activity in a mouse xenograft model.
Materials:
-
Female nude mice (6-8 weeks old)
-
H2052 tumor cells
-
Matrigel
-
Aminopterin solution for injection
-
Leucovorin solution for injection
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Tumor Implantation: Subcutaneously inject 5 x 10⁶ H2052 cells mixed with Matrigel into the flank of each mouse.
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomization: Randomize mice into treatment groups (e.g., vehicle control, aminopterin alone, aminopterin + leucovorin).
-
Treatment Administration:
-
Administer aminopterin at a predetermined dose and schedule (e.g., intraperitoneal injection).
-
Administer leucovorin 24 hours after each aminopterin dose.
-
-
Monitoring:
-
Measure tumor volume with calipers every 2-3 days.
-
Monitor body weight and overall health of the mice daily.
-
-
Endpoint: Continue the experiment for a predetermined duration or until tumors in the control group reach a specified size. Euthanize mice and collect tumors for further analysis.
-
Data Analysis: Compare tumor growth inhibition and changes in body weight between the different treatment groups.
Clinical Protocol for High-Dose Aminopterin with Leucovorin Rescue
This is a generalized protocol based on published clinical trial methodologies. This protocol is for informational purposes only and should not be used for patient treatment without consulting the full, detailed clinical trial protocol and obtaining appropriate institutional review board (IRB) approval.
Objective: To safely administer high-dose aminopterin to patients with advanced malignancies while mitigating toxicity with leucovorin rescue.
Patient Population: Patients with advanced metastatic tumors or refractory leukemia who have failed standard therapies.
Pre-treatment Evaluation:
-
Complete blood count (CBC) with differential
-
Serum chemistry panel, including creatinine and liver function tests
-
Urinalysis
Treatment Regimen:
-
Hydration and Alkalinization: Initiate intravenous hydration and urinary alkalinization to maintain a urine pH ≥ 7.0 to reduce the risk of nephrotoxicity.
-
Aminopterin Administration: Administer aminopterin as an intravenous bolus at the prescribed dose (e.g., 25-425 mg/m²).
-
Leucovorin Rescue:
-
Begin leucovorin administration 24 hours after the start of the aminopterin infusion.
-
The initial leucovorin dose and schedule are determined by the aminopterin dose and institutional guidelines.
-
Subsequent leucovorin doses may be adjusted based on plasma aminopterin levels and evidence of toxicity.
-
-
Monitoring:
-
Monitor plasma aminopterin levels at 24, 48, and 72 hours post-infusion.
-
Monitor serum creatinine daily.
-
Perform daily CBC with differential.
-
Assess for signs of toxicity, particularly myelosuppression and mucositis.
-
-
Dose Adjustments: Leucovorin doses should be increased in patients with delayed aminopterin clearance or evidence of toxicity.
Safety and Toxicity
The primary toxicities associated with high-dose aminopterin therapy are myelosuppression (leukopenia) and mucositis. Nephrotoxicity can also occur, particularly at higher doses, and is associated with elevated 24-hour plasma aminopterin levels. Urinary alkalinization and volume expansion can help reduce the incidence of nephrotoxicity.
Leucovorin rescue is crucial for managing these toxicities. However, excessive doses of leucovorin may potentially compromise the antitumor efficacy of aminopterin. Therefore, careful monitoring of drug levels and clinical signs of toxicity is essential to balance efficacy and safety.
Conclusion
The use of leucovorin rescue allows for the administration of supralethal doses of aminopterin, a potent antifolate chemotherapeutic agent. This strategy aims to maximize the antitumor effects of aminopterin while protecting normal tissues from its dose-limiting toxicities. The protocols and data presented in these application notes provide a framework for researchers and clinicians working with this therapeutic approach. Adherence to detailed protocols and careful patient monitoring are paramount to ensure the safe and effective use of high-dose aminopterin with leucovorin rescue.
References
Troubleshooting & Optimization
troubleshooting low hybridoma yield with Aminopterin HAT selection
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during hybridoma production, with a specific focus on challenges related to low yield during Hypoxanthine-Aminopterin-Thymidine (HAT) selection.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind HAT selection for hybridomas?
A1: HAT (Hypoxanthine-Aminopterin-Thymidine) medium is a selective medium used in hybridoma technology to eliminate unfused myeloma cells and allow for the selective growth of hybridoma cells.[1][2][3] The selection process relies on two DNA synthesis pathways: the de novo pathway and the salvage pathway.[4]
-
Aminopterin , a key component of HAT medium, is a folic acid analog that blocks the dihydrofolate reductase (DHFR) enzyme, which is essential for the de novo synthesis of purines and pyrimidines.[5]
-
Hypoxanthine and Thymidine are provided as substrates for the salvage pathway.
-
The myeloma cells used for fusion are genetically engineered to be deficient in the enzyme Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT), a critical enzyme in the salvage pathway. Therefore, when the de novo pathway is blocked by aminopterin, these unfused myeloma cells cannot utilize the salvage pathway and subsequently die.
-
Spleen cells, which are the source of antibody-producing B-cells, have a functional HGPRT enzyme but have a limited lifespan in culture and will naturally die off.
-
Successfully fused hybridoma cells inherit the immortality of the myeloma cells and the functional HGPRT gene from the spleen cells. This allows them to survive in the HAT medium by utilizing the salvage pathway for DNA synthesis.
Q2: How long should hybridoma cells be cultured in HAT medium?
A2: Hybridoma cells are typically cultured in HAT medium for 10 to 14 days. After this period, the aminopterin is removed, and the cells are cultured in HT (Hypoxanthine-Thymidine) medium for a period before being transferred to a standard growth medium. It is important to wean the cells off aminopterin, as its prolonged presence can persist within the cells and potentially lead to toxicity if hypoxanthine and thymidine are removed too soon. Some protocols suggest a total of four weeks in HAT medium before transitioning to HT medium.
Q3: What are the common causes of low or no hybridoma colony formation after HAT selection?
A3: Several factors can contribute to a low yield or complete absence of hybridoma colonies after HAT selection. These can be broadly categorized into issues with the fusion process, problems with the selection medium or culture conditions, and the health of the parent cells.
-
Inefficient Cell Fusion: The fusion of spleen cells and myeloma cells is a critical step. Low fusion efficiency can result from suboptimal ratios of spleen cells to myeloma cells, poor quality of the fusing agent (e.g., polyethylene glycol - PEG), or inadequate handling of the cells during the fusion process.
-
Problems with HAT Medium: Incorrect preparation of the HAT medium, particularly the concentration of aminopterin, can be detrimental. Too high a concentration can be toxic even to the hybridomas, while too low a concentration may not effectively eliminate the unfused myeloma cells. The stability of aminopterin can also be a factor, as it is known to be light-sensitive.
-
Poor Health of Parental Cells: The viability and health of both the myeloma and spleen cells are crucial for successful fusion and hybridoma growth. Myeloma cells should be in the exponential growth phase before fusion. Spleen cells should be harvested from a mouse with a robust immune response.
-
Suboptimal Culture Conditions: Factors such as improper incubation temperature, CO2 levels, or the presence of contaminants like mycoplasma can negatively impact hybridoma growth and survival.
-
Genetic Instability of Hybridomas: Hybridoma cells can be genetically unstable, especially in the early stages, and may lose chromosomes, including those responsible for antibody production or survival.
Troubleshooting Guide for Low Hybridoma Yield
This guide provides a structured approach to troubleshooting common issues leading to low hybridoma yield during HAT selection.
| Problem | Potential Cause | Recommended Solution |
| No visible hybridoma colonies after 10-14 days in HAT medium. | 1. Inefficient Cell Fusion | - Optimize Spleen Cell to Myeloma Cell Ratio: While a 1:1 ratio is sometimes used, ratios of 2:1 to 10:1 (spleen cells:myeloma cells) are also reported to be effective. It may be necessary to test different ratios to determine the optimal condition for your specific cell lines. - Check PEG Quality and Protocol: Ensure the polyethylene glycol (PEG) used for fusion is of high quality and the correct molecular weight (e.g., PEG 1500). The addition of PEG should be done slowly and gently to avoid damaging the cells. - Verify Cell Viability: Assess the viability of both spleen and myeloma cells before fusion. Myeloma cells should be in the logarithmic growth phase. |
| 2. Aminopterin Toxicity | - Verify HAT Medium Concentration: Ensure the concentration of aminopterin is correct. Commercially available 50x HAT supplements are typically diluted to 1x in the final medium. If preparing from stock solutions, double-check the final concentrations. - Consider Methotrexate as an Alternative: Some studies suggest that methotrexate can be used as a less toxic alternative to aminopterin for hybridoma selection. | |
| 3. Contamination | - Test for Mycoplasma: Routinely test myeloma cell lines for mycoplasma contamination, as it can affect cell growth and fusion efficiency. | |
| Few hybridoma colonies are present, but they are growing poorly. | 1. Suboptimal Culture Conditions | - Use of Feeder Cells or Conditioned Medium: The use of feeder cells (e.g., mouse peritoneal macrophages) or conditioned medium can provide essential growth factors for newly formed hybridomas. - Optimize Seeding Density: If the initial cell density after fusion is too low, it can hinder colony formation. Conversely, high densities can lead to overcrowding and nutrient depletion. |
| 2. Stress During Medium Transition | - Gradual Weaning from HAT to HT: Abrupt changes in the medium can stress the cells. Ensure a gradual transition from HAT to HT medium, and then to the final growth medium. Some protocols recommend two weeks in HT medium after the initial HAT selection. | |
| Hybridoma colonies initially grow well but then die off or stop producing antibodies. | 1. Genetic Instability | - Early Subcloning: Subclone promising hybridoma colonies as early as possible by limiting dilution to ensure monoclonality and select for stable, high-producing clones. Non-producing cells can sometimes outcompete antibody-producing cells. |
| 2. Overgrowth by Non-producers | - Regular Screening: Continuously screen for antibody production during the expansion and subcloning phases to identify and eliminate non-producing clones. | |
| 3. Prolonged Culture in HAT Medium | - Avoid Extended HAT Exposure: Culturing hybridomas in HAT medium for an extended period can sometimes lead to dependence on the medium components. Adhere to the recommended 10-14 day selection period before transitioning to HT medium. |
Quantitative Data Summary
Table 1: Recommended Ratios of Spleen Cells to Myeloma Cells for Fusion
| Spleen Cells : Myeloma Cells Ratio | Reference |
| 10:1 | |
| 2:1 to 20:1 | |
| 1:1 |
Table 2: Typical Timeline for Hybridoma Selection and Weaning
| Step | Duration | Medium | Notes |
| HAT Selection | 10 - 14 days | HAT Medium | Aminopterin selects for fused hybridoma cells. |
| Weaning Phase 1 | 2 weeks | HT Medium | Allows cells to recover from aminopterin exposure. |
| Weaning Phase 2 | Ongoing | Standard Growth Medium | Transition to a standard hybridoma culture medium. |
Experimental Protocols
Protocol 1: Hybridoma Cell Fusion using Polyethylene Glycol (PEG)
Materials:
-
Spleen cells from an immunized mouse
-
Myeloma cells (e.g., P3X63-Ag8.653) in logarithmic growth phase
-
Serum-free culture medium (e.g., DMEM or RPMI 1640)
-
Polyethylene glycol (PEG), molecular weight 1500
-
HAT selection medium
-
96-well cell culture plates
Procedure:
-
Prepare a single-cell suspension of spleen cells from the immunized mouse.
-
Harvest myeloma cells and wash both cell types with serum-free medium.
-
Combine the spleen cells and myeloma cells at the desired ratio (e.g., 5:1) in a sterile centrifuge tube.
-
Centrifuge the cell mixture to form a pellet and carefully remove all the supernatant.
-
Gently tap the tube to loosen the cell pellet.
-
Slowly add 1 mL of pre-warmed PEG (37°C) to the cell pellet over 1 minute while gently swirling the tube.
-
Allow the cells to incubate in the PEG solution for 1-2 minutes at 37°C.
-
Slowly add 5 mL of serum-free medium to the cell suspension over 5 minutes, followed by an additional 15 mL of medium.
-
Centrifuge the cells, discard the supernatant, and gently resuspend the cell pellet in HAT selection medium.
-
Plate the cell suspension into 96-well plates. It is advisable to also include feeder cells or a hybridoma cloning supplement to support cell growth.
-
Incubate the plates at 37°C in a humidified incubator with 5% CO2.
Protocol 2: Screening for Antibody-Producing Hybridomas by ELISA
Materials:
-
Antigen used for immunization
-
96-well ELISA plates
-
Coating buffer (e.g., PBS)
-
Blocking buffer (e.g., PBS with 1% BSA)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Supernatants from hybridoma cultures
-
Secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-mouse IgG)
-
Substrate for the enzyme (e.g., TMB)
-
Stop solution (e.g., 2N H2SO4)
Procedure:
-
Coat the wells of a 96-well ELISA plate with the antigen diluted in coating buffer and incubate overnight at 4°C.
-
Wash the plate with wash buffer to remove unbound antigen.
-
Block the wells with blocking buffer for 1-2 hours at room temperature to prevent non-specific binding.
-
Wash the plate with wash buffer.
-
Add the hybridoma culture supernatants to the wells and incubate for 1-2 hours at room temperature.
-
Wash the plate thoroughly with wash buffer.
-
Add the enzyme-conjugated secondary antibody diluted in blocking buffer and incubate for 1 hour at room temperature.
-
Wash the plate with wash buffer.
-
Add the substrate and incubate until a color change is observed.
-
Stop the reaction by adding the stop solution.
-
Read the absorbance at the appropriate wavelength using a microplate reader. Wells with a high absorbance signal indicate the presence of the desired antibody.
Visualizations
Caption: Mechanism of HAT Selection in Hybridoma Technology.
Caption: General Workflow for Monoclonal Antibody Production.
Caption: Troubleshooting Decision Tree for Low Hybridoma Yield.
References
Technical Support Center: Managing Aminopterin Sodium Cytotoxicity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the cytotoxic effects of Aminopterin Sodium in sensitive cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent antitumor and immunosuppressive agent.[1] It functions as a folic acid antagonist by competitively inhibiting the enzyme dihydrofolate reductase (DHFR).[2][3] This inhibition blocks the synthesis of tetrahydrofolate (THF), a crucial cofactor for the synthesis of purines and thymidylate, which are essential building blocks for DNA, RNA, and proteins.[4][5] The depletion of these precursors leads to the cessation of cell division and ultimately induces apoptosis.
Q2: How should I prepare and store this compound for cell culture experiments?
This compound is typically supplied as a powder. For cell culture applications, it can be dissolved in DMSO or methanol. It is also slightly soluble in water; however, aqueous solutions are not recommended for storage for more than one day. For long-term storage, it is advisable to store the powdered form at -20°C. The stability of aminopterin in cell culture media can be affected by factors such as light and heat, so it is best to prepare fresh dilutions in media for each experiment.
Q3: What is "Leucovorin rescue" and how does it work?
Leucovorin (also known as folinic acid) is a reduced form of folic acid that is used as an antidote to the toxic effects of high doses of aminopterin and other antifolates. Leucovorin can be converted to tetrahydrofolate (THF) without the need for the dihydrofolate reductase (DHFR) enzyme, thus bypassing the enzymatic block caused by aminopterin. This replenishes the cellular pool of THF, allowing for the resumption of DNA, RNA, and protein synthesis, and thereby "rescuing" the cells from cytotoxicity.
Q4: Is folic acid a suitable rescue agent for this compound cytotoxicity?
While folic acid is a precursor to tetrahydrofolate, it requires the action of dihydrofolate reductase (DHFR) for its conversion. Since aminopterin inhibits DHFR, folic acid is not an effective rescue agent for aminopterin-induced cytotoxicity. Leucovorin is the appropriate choice as it bypasses this enzymatic step.
Q5: What are the typical signs of this compound-induced cytotoxicity in cell culture?
The observable signs of cytotoxicity in cell culture include a reduction in cell proliferation, changes in cell morphology (such as rounding and detachment of adherent cells), and a decrease in metabolic activity. Ultimately, cytotoxicity leads to apoptosis and necrosis, which can be quantified by various assays.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Complete cell death observed even at low concentrations of this compound. | The cell line is extremely sensitive to this compound. | - Perform a dose-response experiment with a wider range of very low concentrations to determine the IC50 value for your specific cell line. - Reduce the incubation time with this compound. - Implement a leucovorin rescue protocol. |
| No significant cytotoxicity is observed, even at high concentrations. | - The cell line may have intrinsic resistance to antifolates. - The this compound stock solution may have degraded. - Incorrect assay was used or the assay was performed improperly. | - Verify the sensitivity of your cell line from the literature or by testing a known sensitive cell line in parallel. - Prepare a fresh stock solution of this compound. - Ensure your cell viability assay is appropriate and properly calibrated. For example, ensure formazan crystals are fully dissolved in an MTT assay. |
| Inconsistent results between experiments. | - Variations in cell seeding density. - Inconsistent incubation times. - Instability of this compound in the prepared media. | - Ensure consistent cell numbers are seeded in each well. - Strictly adhere to the planned incubation times for drug exposure and assay development. - Prepare fresh dilutions of this compound in media for each experiment. |
| In a HAT selection experiment, all cells are dying, including the hybridomas. | - The concentration of aminopterin is too high for the specific hybridoma clone. - The myeloma fusion partner is not HGPRT-deficient. | - Titrate the concentration of aminopterin in the HAT medium to a lower level. - Verify the HGPRT status of your myeloma cell line. |
| Leucovorin rescue is not effective. | - The timing of leucovorin addition is not optimal. - The concentration of leucovorin is insufficient. | - Add leucovorin 24 hours after the initial exposure to this compound. For antibody-drug conjugates, a delay of 48-72 hours may be more effective. - Increase the concentration of leucovorin. A starting point for in vitro rescue is often around 0.2 µM, but this may need optimization. |
Data Presentation
Table 1: IC50 Values of Aminopterin in Sensitive Cell Lines
| Cell Line | Cell Type | IC50 (nM) | Notes |
| CCRF-CEM | Acute Lymphoblastic Leukemia | Median: 17 | Data is the median from a panel of six pediatric leukemia and lymphoma cell lines. |
| NALM-6 | Acute Lymphoblastic Leukemia | - | Described as sensitive, with greater cell kill compared to methotrexate. |
| COG-LL-356 | Acute Lymphoblastic Leukemia | - | Described as sensitive, with greater cell kill compared to methotrexate. |
Note: IC50 values can vary significantly between studies due to differences in experimental conditions such as cell density, exposure time, and the specific assay used.
Table 2: Recommended Concentrations for Leucovorin Rescue in Cell Culture
| Parameter | Recommended Concentration/Time | Notes |
| Leucovorin Concentration | 0.2 µM - 2 µM | The optimal concentration may vary depending on the cell line and the concentration of this compound used. A dose-response experiment is recommended. |
| Timing of Addition | 24 hours after this compound exposure | Adding leucovorin simultaneously with or too soon after aminopterin may negate the desired cytotoxic effect in cancer research applications. For antibody-drug conjugates, a 48-72 hour delay may be optimal. |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is adapted for assessing the cytotoxicity of this compound.
Materials:
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Sensitive cell line of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound or vehicle control. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubation with MTT: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Shake the plate gently for 15 minutes to ensure complete solubilization. Read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.
Protocol 2: Apoptosis Detection by Annexin V and Propidium Iodide (PI) Staining
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit (containing Annexin V, PI, and a binding buffer)
-
Treated and untreated cells
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest both floating and adherent cells from your culture plates. For adherent cells, use a gentle cell scraper or trypsin. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining
This protocol is for analyzing the distribution of cells in different phases of the cell cycle.
Materials:
-
Treated and untreated cells
-
70% cold ethanol
-
PBS
-
PI staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest approximately 1-2 x 10^6 cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cells once with PBS.
-
Fixation: Resuspend the cell pellet in 0.5 mL of PBS. While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to fix the cells. Incubate at 4°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells and discard the ethanol. Wash the cells once with PBS. Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples on a flow cytometer.
Visualizations
Caption: Mechanism of this compound action and Leucovorin rescue.
Caption: Experimental workflow for a Leucovorin rescue experiment.
References
Technical Support Center: Optimizing Aminopterin Incubation for Hybridoma Selection
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you optimize the aminopterin incubation step for efficient hybridoma selection.
Frequently Asked Questions (FAQs)
Q1: What is the role of aminopterin in HAT medium?
Aminopterin is a potent inhibitor of the enzyme dihydrofolate reductase (DHFR). This enzyme is critical for the de novo pathway of nucleotide synthesis, which cells use to build DNA from scratch. By blocking this pathway, aminopterin forces cells to rely on the alternative "salvage" pathway to survive and proliferate.[1][2][3][4]
Q2: How does HAT selection work to isolate hybridomas?
The HAT (Hypoxanthine-Aminopterin-Thymidine) selection process is designed to eliminate unfused myeloma cells and short-lived B-cells, allowing only the desired hybridoma cells to grow.[1] Here's how it works:
-
Aminopterin blocks the de novo nucleotide synthesis pathway.
-
Hypoxanthine and Thymidine are essential components for the salvage pathway.
-
Myeloma cells used for fusion are genetically deficient in the HGPRT enzyme, a key component of the salvage pathway. Therefore, when the de novo pathway is blocked by aminopterin, they cannot produce nucleotides and will die.
-
B-cells have a functional HGPRT enzyme but have a limited lifespan in culture and will naturally die off.
-
Hybridoma cells inherit the immortality of the myeloma cells and the functional HGPRT gene from the B-cells. This allows them to utilize the salvage pathway and survive in the HAT medium.
Q3: What is the standard incubation time with aminopterin in HAT medium?
The standard and most commonly cited incubation period for hybridoma selection in HAT medium is 10 to 14 days. This duration is generally considered sufficient to ensure the elimination of all unfused myeloma cells.
Q4: Is it possible to shorten the aminopterin incubation time?
Yes, recent protocols suggest that a shorter incubation time with aminopterin can be effective. One study demonstrated successful hybridoma isolation with an aminopterin exposure of only 2 to 4 days, following an initial 24-hour incubation in HT medium (HAT medium without aminopterin). This can significantly reduce the overall time of the selection process.
Q5: What are the potential risks of excessively long incubation in HAT medium?
Prolonged exposure to aminopterin can be detrimental to the health of the hybridoma cells. One potential issue is the development of thymidine dependency, where the cells become reliant on the exogenous thymidine in the medium. Additionally, aminopterin is a toxic compound, and extended exposure can lead to reduced viability and slower growth of the desired hybridoma clones.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| No viable hybridoma colonies after HAT selection. | 1. Aminopterin concentration is too high: This can be toxic even to the hybridomas. 2. Problem with media components: The hypoxanthine or thymidine may be degraded or at incorrect concentrations, preventing the salvage pathway from functioning. 3. Myeloma cell line is not HGPRT-deficient: The selection will not work if the myeloma cells can also use the salvage pathway. 4. Low fusion efficiency: Too few hybridomas were generated in the first place. | 1. Titrate aminopterin concentration: Perform a dose-response experiment to find the optimal concentration for your specific myeloma cell line. 2. Use fresh, quality-controlled HAT medium: Prepare or purchase fresh medium and ensure proper storage. 3. Verify myeloma cell line sensitivity to HAT: Culture the myeloma cells alone in HAT medium to confirm they do not survive. 4. Optimize fusion protocol: Re-evaluate your cell fusion procedure to improve efficiency. |
| Low viability of hybridoma colonies after HAT selection. | 1. Prolonged aminopterin exposure: The standard 10-14 day incubation may be too long for your specific clones. 2. Suboptimal culture conditions: Incorrect temperature, CO2 levels, or pH can stress the cells. 3. Mycoplasma contamination: This can affect cell health and viability. | 1. Consider a shorter aminopterin incubation protocol: Try the 2-4 day incubation protocol after an initial 24 hours in HT medium. 2. Ensure optimal incubator conditions: Calibrate your incubator and monitor conditions regularly. 3. Test for mycoplasma: Regularly screen your cell cultures for contamination. |
| Hybridoma clones grow slowly after HAT selection. | 1. Residual aminopterin toxicity: It can take time for cells to recover from the metabolic stress. 2. Nutrient depletion: The medium may be depleted of essential nutrients. | 1. Transition to HT medium: After the aminopterin incubation, culture the cells in HT medium for a few passages to allow them to recover before moving to regular growth medium. 2. Perform regular media changes: Ensure the cells have a consistent supply of fresh nutrients. |
| Loss of antibody production after HAT selection and cloning. | 1. Genetic instability of hybridomas: Hybridoma cell lines can be unstable and may lose the chromosomes responsible for antibody production. 2. Overgrowth by non-producing clones: Non-producing or low-producing clones may grow faster and outcompete the desired clones. | 1. Early subcloning and cryopreservation: Subclone promising hybridomas as early as possible and freeze down stocks of high-producing clones. 2. Regularly screen for antibody production: Continuously monitor your clones to ensure they are still producing the desired antibody. |
Data Presentation
The following table summarizes the key quantitative parameters for two different aminopterin incubation protocols.
| Parameter | Standard Protocol | Optimized (Short) Protocol |
| Initial Incubation Medium | HAT Medium | HT Medium (without Aminopterin) |
| Initial Incubation Duration | 10 - 14 days | 24 hours |
| Aminopterin Incubation Medium | HAT Medium | HAT Medium |
| Aminopterin Incubation Duration | (Included in the 10-14 days) | 2 - 4 days |
| Post-Selection Medium | HT Medium | HT Medium |
| Post-Selection Duration | 2 - 3 passages | 2 - 3 passages |
Experimental Protocols
Protocol 1: Standard HAT Selection (10-14 Days)
-
Cell Fusion: Fuse myeloma cells with splenocytes from an immunized mouse using your standard protocol (e.g., using PEG).
-
Plating: After fusion, gently resuspend the cell pellet in HAT medium supplemented with 15-20% Fetal Bovine Serum (FBS) and other necessary supplements (e.g., L-glutamine, antibiotics).
-
Initial Culture: Plate the cell suspension into 96-well plates.
-
Incubation: Incubate the plates at 37°C in a humidified incubator with 5% CO2 for 10-14 days.
-
Monitoring: Starting from day 5, monitor the plates for the appearance of hybridoma colonies and the death of unfused cells. Change half of the medium every 2-3 days with fresh HAT medium.
-
Transition to HT Medium: Once colonies are well-established (typically after 10-14 days), carefully transfer the supernatant to screen for antibody production. Passage the viable colonies into fresh plates with HT medium (without aminopterin) to allow them to recover.
-
Expansion: After 2-3 passages in HT medium, the hybridomas can be cultured in regular growth medium.
Protocol 2: Optimized Short Aminopterin Incubation (2-4 Days)
This protocol is adapted from a method designed for rapid isolation of monoclonal hybridoma cultures.
-
Cell Fusion: Perform cell fusion as in the standard protocol.
-
Plating in HT Medium: After fusion, resuspend the cells in HT medium (HAT medium lacking aminopterin) supplemented with FBS and other supplements.
-
Initial Incubation (24 hours): Plate the cells and incubate for 24 hours at 37°C in a humidified incubator with 5% CO2. This allows the cells to recover from the fusion process before being exposed to the selective agent.
-
Addition of Aminopterin: After 24 hours, add aminopterin to each well to the final working concentration. This can be done by adding a small volume of a concentrated aminopterin solution.
-
Aminopterin Incubation (2-4 days): Continue to incubate the plates for an additional 2 to 4 days.
-
Monitoring and Transition: Monitor the plates for the death of unfused cells. After the 2-4 day selection period, switch the medium to fresh HT medium to remove the aminopterin.
-
Screening and Expansion: Once colonies are visible, screen for antibody production and expand the positive clones as in the standard protocol.
Visualizations
Signaling Pathway: Mechanism of Aminopterin Action
Caption: Mechanism of HAT selection.
Experimental Workflow: Optimizing Aminopterin Incubation
References
stability and storage conditions for Aminopterin Sodium solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of Aminopterin Sodium solutions. It includes frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the integrity and efficacy of your experiments.
Frequently Asked Questions (FAQs)
1. What are the recommended storage conditions for solid this compound?
For optimal stability, solid this compound should be stored in a dry, dark environment. Recommended storage temperatures are:
2. How should I prepare and store this compound stock solutions?
This compound is soluble in DMSO.[1][2][3] For cell culture applications, a common solvent is DMSO. It is recommended to prepare a concentrated stock solution, aliquot it into single-use volumes, and store it at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 1 year) to avoid repeated freeze-thaw cycles. Some sources suggest that DMSO solutions can be stable for longer periods. When preparing the stock solution, ensure the DMSO is fresh, as moisture-absorbing DMSO can reduce solubility.
3. How stable are aqueous solutions of this compound?
Aqueous solutions of this compound are not recommended for long-term storage as they are unstable. It is advised to prepare fresh aqueous solutions for immediate use and not to store them for more than one day.
4. Is this compound sensitive to light?
Yes, this compound is light-sensitive. Aqueous solutions of aminopterin have been found to lose cytotoxicity when exposed to fluorescent room light. Therefore, it is crucial to protect both the solid compound and its solutions from light by using amber vials or by wrapping containers in aluminum foil.
5. Can I freeze and thaw my this compound stock solution multiple times?
It is strongly recommended to avoid repeated freeze-thaw cycles of this compound stock solutions, as this can lead to degradation of the compound. Aliquoting the stock solution into single-use vials is the best practice to maintain its stability.
Stability Data
Table 1: Recommended Storage Conditions for this compound
| Form | Solvent | Short-Term Storage | Long-Term Storage | Light Protection |
| Solid Powder | N/A | 0 - 4°C (days to weeks) | -20°C (months to years) | Required |
| Stock Solution | DMSO | -20°C (up to 1 month) | -80°C (up to 1 year) | Required |
| Aqueous Solution | Water/Buffer | Not Recommended (Use within 1 day) | Not Recommended | Required |
Table 2: Forced Degradation of Methotrexate (a structural analog of Aminopterin)
Forced degradation studies on the closely related compound, methotrexate, provide insights into the potential stability of aminopterin under various stress conditions.
| Stress Condition | Reagent/Condition | Temperature | Duration | Degradation (%) |
| Acid Hydrolysis | 0.1 N HCl | 60°C | Not Specified | 5% and 7% (two products) |
| Alkaline Hydrolysis | 1 N NaOH | 60°C | Not Specified | 18% |
| Oxidative | 3% H₂O₂ | Room Temperature | Not Specified | Relatively Stable |
| Thermal | Solid | 50°C | 24 hours | Relatively Stable |
| Photolytic | Solid | Sunlight/UV light | 24 hours | Relatively Stable |
Note: This data is for Methotrexate and should be used as a general guide for the potential behavior of this compound.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Precipitate observed in thawed DMSO stock solution | - The concentration of this compound may be too high for the storage temperature.- The DMSO may have absorbed water, reducing solubility.- The solution was not fully dissolved before freezing. | - Gently warm the solution to 37°C and vortex to redissolve. If the precipitate remains, the solution may be supersaturated and may need to be prepared at a lower concentration.- Always use anhydrous, high-quality DMSO for preparing stock solutions.- Ensure the compound is completely dissolved before aliquoting and freezing. |
| Loss of biological activity in cell culture assays | - Degradation of this compound due to improper storage (e.g., repeated freeze-thaw cycles, light exposure).- Instability in aqueous cell culture medium over the duration of the experiment.- Incorrect concentration due to precipitation or preparation error. | - Prepare fresh dilutions from a new, properly stored aliquot of the stock solution.- Minimize the time the working solution is in the incubator and protect it from light.- For long-term experiments, consider replenishing the medium with freshly diluted this compound periodically.- Visually inspect the stock and working solutions for any signs of precipitation before use. |
| Inconsistent results between experiments | - Variability in the concentration of the working solution.- Degradation of the stock solution over time. | - Always use a freshly thawed aliquot of the stock solution to prepare the working solution.- Ensure accurate and consistent pipetting techniques.- If a stock solution has been stored for an extended period, consider preparing a fresh stock from solid material. |
| Color change in the solution | - This could be an indication of chemical degradation. | - Discard the solution and prepare a fresh one from a reliable stock. |
| Problems with HAT medium in hybridoma selection | - The concentration of aminopterin, hypoxanthine, or thymidine is incorrect.- The medium has been stored improperly, leading to the degradation of components. | - Use a commercially prepared and validated HAT supplement.- Store the HAT supplement and the prepared HAT medium according to the manufacturer's instructions, typically at -20°C and protected from light. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
-
Materials:
-
This compound (solid powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or cryovials
-
-
Procedure:
-
Allow the this compound powder to equilibrate to room temperature before opening the vial to prevent condensation.
-
Weigh the desired amount of this compound in a sterile environment.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock solution concentration (e.g., 10 mM).
-
Vortex the solution until the this compound is completely dissolved. Gentle warming to 37°C may aid in dissolution.
-
Aliquot the stock solution into single-use, amber microcentrifuge tubes or cryovials.
-
Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.
-
Protocol 2: General Procedure for a Stability-Indicating HPLC Method
This protocol provides a general framework for developing a stability-indicating HPLC method for this compound, based on methods used for similar compounds.
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV or Diode Array Detector (DAD).
-
C18 reverse-phase analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
-
Chromatographic Conditions (Example):
-
Mobile Phase A: Aqueous buffer (e.g., 20 mM phosphate buffer, pH adjusted to 3.0).
-
Mobile Phase B: Acetonitrile or Methanol.
-
Gradient Elution: A linear gradient from a low to a high percentage of Mobile Phase B over a specified time to ensure the separation of the parent compound from its degradation products.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at a wavelength where this compound has maximum absorbance (e.g., around 280 nm and 370 nm).
-
Injection Volume: 20 µL.
-
-
Forced Degradation Study:
-
Prepare solutions of this compound in various stress conditions (e.g., 0.1 N HCl, 0.1 N NaOH, 3% H₂O₂, and water).
-
Expose the solutions to heat (e.g., 60°C) for several hours.
-
Expose a solid sample and a solution to photolytic conditions (e.g., UV light at 254 nm and exposure to sunlight).
-
At specified time points, withdraw samples, neutralize if necessary, and dilute to an appropriate concentration for HPLC analysis.
-
Analyze the stressed samples by HPLC to identify and quantify the degradation products.
-
-
Method Validation:
-
Validate the developed HPLC method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
-
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Potential degradation pathways of this compound.
References
issues with photosensitivity and high toxicity of aminopterin in experiments
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the experimental use of aminopterin, with a focus on addressing its photosensitivity and high toxicity.
Frequently Asked Questions (FAQs)
Q1: What is aminopterin and what is its primary mechanism of action?
A1: Aminopterin is a 4-amino derivative of folic acid and a potent antifolate agent.[1] Its primary mechanism of action is the competitive inhibition of the enzyme dihydrofolate reductase (DHFR).[1] DHFR is crucial for the reduction of dihydrofolate to tetrahydrofolate, a key cofactor in the synthesis of purines and thymidylate, which are essential for DNA, RNA, and protein synthesis.[1] By blocking this pathway, aminopterin effectively halts cell proliferation.
Q2: Why is aminopterin considered highly toxic?
A2: Aminopterin's high toxicity stems from its potent inhibition of dihydrofolate reductase (DHFR), which is not specific to cancer cells and affects all rapidly dividing cells. This leads to the depletion of essential precursors for DNA, RNA, and protein synthesis, causing cell death in healthy, rapidly proliferating tissues such as bone marrow and the gastrointestinal tract. Aminopterin is known to be more potent and, in some contexts, more toxic than the related antifolate, methotrexate.
Q3: Is aminopterin sensitive to light?
A3: Yes, aminopterin is known to be photosensitive. Aqueous solutions of aminopterin lose their cytotoxic activity when exposed to fluorescent room light with wavelengths greater than 300 nm. This degradation is believed to occur through photolytic cleavage at the C9-N10 methylene-anilino bond. Therefore, it is crucial to protect aminopterin solutions from light during preparation, storage, and experiments.
Q4: How should I handle and store aminopterin to ensure safety and stability?
A4: Aminopterin is classified as a hazardous substance and should be handled with appropriate safety precautions. Always wear personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the powder form.
For storage, aminopterin powder should be kept at -20°C in a tightly sealed container, protected from light. Stock solutions in DMSO can be stored at -20°C for extended periods, though aqueous solutions are not recommended for storage for more than a day. All containers with aminopterin should be clearly labeled as cytotoxic.
Q5: Can the toxicity of aminopterin be reversed or mitigated in experiments?
A5: Yes, the toxic effects of aminopterin can be mitigated by a "rescue" procedure using Leucovorin (folinic acid). Leucovorin is a reduced form of folic acid that can bypass the metabolic block induced by aminopterin, thereby replenishing the tetrahydrofolate pool and allowing for the resumption of DNA, RNA, and protein synthesis. This rescue technique is crucial in both clinical applications and in vitro experiments to protect non-target cells from aminopterin-induced toxicity.
Troubleshooting Guides
Photosensitivity Issues
| Problem | Possible Cause | Solution |
| Inconsistent or lower-than-expected cytotoxicity in experiments. | Photodegradation of aminopterin due to light exposure. | - Prepare aminopterin solutions under dim light. - Store stock solutions and working solutions in amber vials or containers wrapped in aluminum foil. - During cell culture experiments, minimize the exposure of media containing aminopterin to ambient light. |
| Precipitation in aminopterin stock solution after freeze-thaw cycles. | Aminopterin has limited aqueous solubility and can be sensitive to repeated temperature changes. | - Aliquot stock solutions into smaller, single-use volumes to avoid multiple freeze-thaw cycles. - If using an aqueous-based solvent, prepare fresh solutions as needed and do not store for more than a day. |
High Toxicity Issues in Cell Culture
| Problem | Possible Cause | Solution |
| Excessive cell death, even in control or non-target cell lines. | - Aminopterin concentration is too high. - Cells are particularly sensitive to aminopterin. | - Perform a dose-response curve to determine the optimal concentration for your specific cell line. - Consider using a lower concentration of aminopterin or a shorter exposure time. - Implement a leucovorin rescue protocol to mitigate toxicity after a specific treatment period. |
| Failure of hybridoma selection in HAT medium (all cells die). | - Aminopterin concentration in the HAT medium is too high for the hybridoma cells. - The fusion efficiency was very low, and no viable hybridomas were generated. | - Titrate the concentration of aminopterin in your HAT medium to find the optimal selective concentration. - After initial selection in HAT medium, transfer surviving colonies to HT medium (lacking aminopterin) to allow for recovery and expansion. - Optimize the cell fusion protocol to increase the yield of viable hybridomas. |
| Non-specific cell death in animal models. | Systemic toxicity of aminopterin. | - Administer leucovorin as a rescue agent. The timing and dosage of leucovorin are critical and need to be optimized for the specific animal model and aminopterin dose. |
Quantitative Data
Table 1: Photosensitivity of Aminopterin
Quantitative data on the specific photodegradation kinetics of aminopterin under various light conditions are limited in publicly available literature. The primary finding is that aqueous solutions lose cytotoxicity upon exposure to light with wavelengths >300 nm.
| Parameter | Condition | Observation | Citation |
| Light Source | Fluorescent room light | Loss of cytotoxicity in aqueous solutions | |
| Wavelength | > 300 nm | Inactivation of aminopterin | |
| Proposed Mechanism | Photolytic cleavage at the C9-N10 bond | Analogous to folic acid photolysis |
Table 2: In Vitro Cytotoxicity (IC50) of Aminopterin in Various Cell Lines
| Cell Line | Cell Type | IC50 (nM) | Citation |
| CCRF-CEM | Human T-cell leukemia | 17 (median) | |
| MOLT-4 | Human T-cell leukemia | 17 (median) | |
| RS4;11 | Human B-cell precursor leukemia | 17 (median) | |
| NALM-6 | Human B-cell precursor leukemia | 17 (median) | |
| REH | Human B-cell precursor leukemia | 17 (median) | |
| U-937 | Human histiocytic lymphoma | 17 (median) | |
| L1210 | Murine leukemia | 4.4 | |
| L929 | Murine fibrosarcoma | 2.3 |
Table 3: Acute Toxicity (LD50/LDLo) of Aminopterin in Animal Models
| Species | Route of Administration | Toxicity Value | Citation |
| Rat | Oral | LDLo: 2.5 mg/kg | |
| Mouse | Oral | LD50: 3 mg/kg | |
| Dog | Subcutaneous (daily for 6 days) | Lethal dose: 0.041 mg/kg/day |
LDLo (Lowest Published Lethal Dose) is the lowest dose reported to have caused death in a particular study.
Experimental Protocols
Protocol 1: Preparation of Aminopterin Stock Solution
Materials:
-
Aminopterin powder
-
Dimethyl sulfoxide (DMSO) or 0.1 M Sodium Hydroxide (NaOH)
-
Sterile, amber microcentrifuge tubes or vials
-
Personal Protective Equipment (PPE): gloves, lab coat, safety glasses
-
Chemical fume hood
Procedure:
-
Perform all steps in a chemical fume hood to avoid inhalation of the powder.
-
Wear appropriate PPE.
-
To prepare a 10 mM stock solution in DMSO, weigh out the required amount of aminopterin powder.
-
Add the appropriate volume of DMSO to the powder to achieve a 10 mM concentration (e.g., for 1 mg of aminopterin with a molecular weight of 440.4 g/mol , add approximately 227 µL of DMSO).
-
Vortex gently until the aminopterin is completely dissolved. The solution should be clear.
-
Alternatively, for a 10 mg/mL stock solution in 0.1 M NaOH, dissolve 10 mg of aminopterin in 1 mL of 0.1 M NaOH.
-
Aliquot the stock solution into sterile, amber microcentrifuge tubes to protect from light and to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C.
Protocol 2: Leucovorin Rescue in Cell Culture
Objective: To mitigate the cytotoxic effects of aminopterin after a defined treatment period.
Materials:
-
Cells treated with aminopterin
-
Leucovorin (folinic acid) solution
-
Complete cell culture medium
Procedure:
-
After treating the cells with aminopterin for the desired duration, prepare the rescue medium.
-
The concentration of leucovorin for rescue can vary, but a common starting point is 10-fold higher than the aminopterin concentration. For example, if cells were treated with 1 µM aminopterin, use 10 µM leucovorin in the rescue medium.
-
Carefully aspirate the aminopterin-containing medium from the cell culture plates.
-
Gently wash the cells once with sterile phosphate-buffered saline (PBS) to remove residual aminopterin.
-
Add the pre-warmed rescue medium containing leucovorin to the cells.
-
Return the cells to the incubator and continue the experiment as planned, monitoring cell viability and proliferation.
-
The duration of the leucovorin rescue may need to be optimized depending on the cell type and the initial aminopterin-induced toxicity.
Visualizations
Caption: Folic Acid Metabolism and Aminopterin Inhibition Pathway.
References
Technical Support Center: Managing Aminopterin Degradation in Research Settings
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential information and troubleshooting advice for handling Aminopterin, focusing on its degradation by light and heat. Ensuring the stability and integrity of Aminopterin is critical for the validity and reproducibility of experimental results.
Frequently Asked Questions (FAQs)
Q1: What is Aminopterin and why is its stability important?
Aminopterin is a potent antifolate agent and a competitive inhibitor of the enzyme dihydrofolate reductase (DHFR). It is widely used in cell culture, particularly in HAT (Hypoxanthine-Aminopterin-Thymidine) medium for the selection of hybridoma cells.[1] The stability of Aminopterin is crucial because its degradation leads to a loss of cytotoxic activity, which can compromise experimental outcomes, such as the failure to effectively select for desired cells.[2][3]
Q2: What are the main factors that cause Aminopterin degradation?
The primary factors contributing to Aminopterin degradation are exposure to light and heat.[1] Aqueous solutions of Aminopterin are particularly susceptible to photodegradation upon exposure to fluorescent room light.
Q3: How should I properly store Aminopterin to prevent degradation?
To ensure the long-term stability of Aminopterin, adhere to the following storage guidelines:
| Form | Storage Temperature | Duration | Recommendations |
| Powder | -20°C | Up to 4 years | Store in a dry, dark place. |
| Stock Solution (in DMSO) | -80°C | Up to 1 year | Aliquot to avoid repeated freeze-thaw cycles. |
| Stock Solution (in DMSO) | -20°C | Up to 1 month | Aliquot to avoid repeated freeze-thaw cycles. |
| Aqueous Solution | 2-8°C | Not recommended for more than one day | Prepare fresh before use. Protect from light. |
Data compiled from multiple sources.
Q4: Can I see any visible changes when Aminopterin degrades?
Aminopterin is an orange-yellow powder. While significant degradation in solution may not always result in a visible color change, it is accompanied by alterations in the ultraviolet (UV) absorption spectrum. Therefore, visual inspection alone is not a reliable indicator of integrity.
Q5: How does degradation affect the performance of Aminopterin in my experiments?
Degradation of Aminopterin leads to a loss of its biological activity, specifically its ability to inhibit DHFR. In practical terms, this means it will no longer be effective in applications like hybridoma selection, leading to the survival of unfused myeloma cells and compromising the experiment.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments.
Problem 1: My hybridoma selection using HAT medium is not working; unfused cells are surviving.
-
Possible Cause: Degradation of Aminopterin in the HAT medium.
-
Troubleshooting Steps:
-
Verify Storage: Confirm that your Aminopterin stock solution has been stored correctly and is within its recommended shelf life.
-
Prepare Fresh Media: Prepare fresh HAT medium using a newly prepared aqueous solution of Aminopterin. Avoid using old or light-exposed media.
-
Protect from Light: During incubation and handling, protect your cell culture plates and media from direct exposure to light by covering them with aluminum foil or using light-blocking incubators.
-
Check Other Components: Ensure the hypoxanthine and thymidine components of your HAT medium are also correctly prepared and stored.
-
Problem 2: I am observing inconsistent results in my cell-based assays with Aminopterin.
-
Possible Cause: Inconsistent potency of Aminopterin due to degradation.
-
Troubleshooting Steps:
-
Standardize Solution Preparation: Always prepare fresh aqueous dilutions of Aminopterin from a properly stored, aliquoted frozen stock immediately before each experiment.
-
Minimize Light Exposure: Perform all dilutions and additions of Aminopterin under subdued lighting conditions.
-
Control Temperature: Avoid exposing Aminopterin solutions to elevated temperatures. If warming is necessary, do so quickly and immediately before use.
-
Perform a Potency Check: If you suspect significant degradation, you can assess the cytotoxicity of your Aminopterin solution on a sensitive cell line and compare it to a fresh, reliable batch. A change in the UV absorption spectrum can also indicate degradation.
-
Experimental Protocols
Protocol 1: Preparation and Storage of Aminopterin Stock Solution
Objective: To prepare a stable, concentrated stock solution of Aminopterin.
Materials:
-
Aminopterin powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile, light-blocking microcentrifuge tubes
Procedure:
-
In a sterile environment (e.g., a biological safety cabinet), weigh out the desired amount of Aminopterin powder.
-
Add the appropriate volume of sterile DMSO to achieve the desired concentration (e.g., 10 mM).
-
Vortex thoroughly until the powder is completely dissolved.
-
Aliquot the stock solution into small, single-use volumes in light-blocking microcentrifuge tubes.
-
Label the tubes with the name of the compound, concentration, date, and your initials.
-
Store the aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 1 year).
Protocol 2: Forced Degradation Study to Assess Aminopterin Stability
Objective: To evaluate the stability of an Aminopterin solution under light and heat stress.
Materials:
-
Aminopterin solution (prepared in a relevant buffer, e.g., PBS pH 7.4)
-
Clear and amber vials
-
UV-Vis spectrophotometer or HPLC system
-
Water bath or incubator set to a relevant temperature (e.g., 37°C)
-
Light source (e.g., fluorescent light box)
Procedure:
-
Sample Preparation:
-
Prepare a solution of Aminopterin at a known concentration.
-
Dispense the solution into several clear and amber vials.
-
-
Stress Conditions:
-
Photostability: Expose a set of clear vials to a controlled light source for a defined period (e.g., 24 hours). Keep a corresponding set of amber vials (light-protected control) under the same conditions.
-
Thermostability: Place a set of amber vials in a temperature-controlled environment (e.g., 37°C) for a defined period (e.g., 24 hours). Keep a control set at the recommended storage temperature (e.g., 4°C).
-
-
Analysis:
-
At designated time points (e.g., 0, 4, 8, 24 hours), take samples from each condition.
-
Analyze the concentration of the remaining Aminopterin using a validated stability-indicating HPLC method. Alternatively, for a qualitative assessment of photodegradation, measure the UV-Vis spectrum and observe any changes.
-
-
Data Interpretation:
-
Compare the concentration of Aminopterin in the stressed samples to the control samples to determine the percentage of degradation.
-
Visualizing Degradation and Experimental Workflow
Aminopterin Photodegradation Pathway
The primary mechanism of Aminopterin photodegradation is believed to be the cleavage of the C9-N10 methylene-anilino bond, a reaction analogous to the photolysis of folic acid.
Caption: Proposed photodegradation pathway of Aminopterin.
Troubleshooting Logic for Aminopterin-Related Experiment Failure
This workflow can help diagnose issues when experiments involving Aminopterin do not proceed as expected.
Caption: Troubleshooting workflow for Aminopterin-related issues.
Experimental Workflow for Assessing Aminopterin Stability
A general workflow for conducting a forced degradation study.
Caption: Workflow for an Aminopterin forced degradation study.
References
Technical Support Center: Aminopterin Concentration in Myeloma Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with aminopterin for the selection of hybridomas using various myeloma cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the role of aminopterin in hybridoma technology?
A1: Aminopterin is a key component of the HAT (Hypoxanthine-Aminopterin-Thymidine) selection medium used in hybridoma technology.[1] It is a potent inhibitor of the enzyme dihydrofolate reductase (DHFR), which is essential for the de novo synthesis of nucleotides, the building blocks of DNA.[2] By blocking this pathway, aminopterin eliminates unfused myeloma cells, which are deficient in the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT) and thus cannot utilize the salvage pathway for nucleotide synthesis.[1][3] Hybridoma cells, resulting from the fusion of myeloma cells and spleen cells, inherit the immortality of myeloma cells and a functional HGPRT enzyme from the spleen cells, allowing them to survive in the HAT medium by using the salvage pathway.[1]
Q2: Are there alternatives to aminopterin for hybridoma selection?
A2: Yes, methotrexate is another folate analog that inhibits DHFR and can be used as a selective agent in place of aminopterin. Some studies suggest that methotrexate may have a better stability and lower toxicity profile compared to aminopterin, potentially leading to more rapid development of hybridomas.
Q3: How long should hybridoma cells be cultured in HAT medium?
A3: Hybridoma cells are typically cultured in HAT medium for 10 to 14 days to ensure the complete elimination of unfused myeloma cells. Following successful selection, the cells should be weaned off aminopterin by culturing them in HT medium (containing hypoxanthine and thymidine but no aminopterin) for about a week before transferring them to a standard growth medium. This is because aminopterin can persist within the cells, and the continued presence of hypoxanthine and thymidine is necessary to counteract its residual effects.
Q4: What is the mechanism of aminopterin-induced cell death in myeloma cells?
A4: In HGPRT-deficient myeloma cells, aminopterin-induced blockage of the de novo nucleotide synthesis pathway leads to apoptosis (programmed cell death). Studies in the P3-X63-Ag8.653 mouse myeloma cell line have shown that this apoptotic process requires de novo RNA and protein synthesis. A key event in this pathway is the induction of c-myc gene expression, which precedes DNA fragmentation, a hallmark of apoptosis. This suggests that aminopterin triggers a signaling cascade that actively promotes cell death.
Troubleshooting Guides
Problem 1: Widespread cell death, including hybridomas, after HAT selection.
| Possible Cause | Troubleshooting Steps |
| Aminopterin concentration is too high for the specific myeloma cell line. | Different myeloma cell lines can exhibit varying sensitivities to aminopterin. It is crucial to titrate the aminopterin concentration to determine the optimal selective pressure for your specific fusion partner. |
| Poor quality of fusion partners. | Ensure that both the myeloma cells and spleen cells are healthy and in the logarithmic growth phase before fusion. Mycoplasma contamination in the myeloma cell line can significantly decrease the efficiency of hybridoma formation. |
| Suboptimal culture conditions. | Maintain optimal culture conditions, including temperature, CO2 levels, and humidity. Use high-quality fetal bovine serum (FBS) and other media supplements. |
| Aminopterin degradation. | Aminopterin is sensitive to light. Protect HAT medium from light exposure to prevent its degradation and ensure consistent selective pressure. |
Problem 2: No hybridoma growth after HAT selection.
| Possible Cause | Troubleshooting Steps |
| Inefficient cell fusion. | Optimize the fusion protocol, including the ratio of spleen cells to myeloma cells and the concentration and handling of the fusogen (e.g., PEG). |
| Aminopterin concentration is too low. | If the aminopterin concentration is insufficient, unfused myeloma cells may survive and outcompete the slower-growing hybridomas. |
| Myeloma cells are not HGPRT-deficient. | Regularly verify the HGPRT deficiency of your myeloma cell line by testing their sensitivity to 6-thioguanine (6-TG) or 8-azaguanine. |
| Lack of essential nutrients. | Ensure the HAT medium is properly prepared with the correct concentrations of hypoxanthine and thymidine to support the salvage pathway in hybridomas. |
Problem 3: Hybridomas stop producing the desired antibody after a period in culture.
| Possible Cause | Troubleshooting Steps |
| Clonal instability. | Hybridomas can be genetically unstable and may lose the chromosomes responsible for antibody production over time. It is essential to subclone positive hybridomas by limiting dilution as soon as possible to isolate stable, high-producing clones. |
| Overgrowth by non-producing cells. | If the initial culture is not monoclonal, non-producing or low-producing hybridomas can outgrow the desired clones. Early and repeated subcloning is critical. |
Data Presentation
Table 1: Commonly Used Myeloma Cell Lines in Hybridoma Technology
| Cell Line | Species | Characteristics |
| P3-X63-Ag8.653 | Mouse | Non-Ig-secreting, HGPRT-deficient. |
| SP2/0-Ag14 | Mouse | Non-Ig-secreting, HGPRT-deficient. |
| NS0 | Mouse | Non-Ig-secreting, may require cholesterol for growth in protein-free media. |
Note: Specific IC50 values for aminopterin against these cell lines are not consistently reported in the literature, as the focus is typically on its use within a standardized HAT medium for selection rather than as a standalone therapeutic. The optimal concentration should be determined empirically for each cell line and experimental setup.
Experimental Protocols
Protocol 1: Determining the Optimal Aminopterin Concentration for a Myeloma Cell Line
-
Cell Preparation: Culture the myeloma cell line of interest in its recommended growth medium to a density of approximately 1 x 10^6 cells/mL. Ensure the cells are in the logarithmic growth phase and have high viability (>95%).
-
Serial Dilution of Aminopterin: Prepare a series of dilutions of aminopterin in the growth medium. A suggested starting range is from 10 nM to 1 µM.
-
Cell Seeding: Seed the myeloma cells in a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of medium.
-
Treatment: Add 100 µL of the prepared aminopterin dilutions to the respective wells. Include a no-treatment control.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 48-72 hours.
-
Viability Assay: Assess cell viability using a suitable method, such as the MTT or trypan blue exclusion assay.
-
Data Analysis: Plot the percentage of viable cells against the aminopterin concentration to generate a dose-response curve and determine the IC50 value (the concentration that inhibits 50% of cell growth). The optimal concentration for HAT selection will typically be slightly above the IC50 to ensure complete killing of the myeloma cells.
Protocol 2: Standard HAT Selection of Hybridomas
-
Cell Fusion: Fuse spleen cells from an immunized mouse with the chosen HGPRT-deficient myeloma cell line using a standard protocol (e.g., PEG-mediated fusion).
-
Plating: After fusion, gently resuspend the cell pellet in HAT medium and plate the cells into 96-well plates. Feeder cells can be used to support hybridoma growth.
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator.
-
Medium Change: After 3-4 days, carefully remove half of the medium from each well and replace it with fresh HAT medium.
-
Monitoring: Monitor the plates for the appearance of hybridoma colonies, which typically become visible after 7-10 days. Unfused myeloma cells should die off during this period.
-
Screening: Once colonies are well-established (10-14 days), screen the culture supernatants for the presence of the desired antibody using an appropriate assay (e.g., ELISA).
-
Weaning and Cloning: Expand positive wells into HT medium for one week before transferring to regular growth medium. Proceed with subcloning by limiting dilution to isolate monoclonal hybridomas.
Visualizations
References
weaning hybridomas off Aminopterin after successful selection
This guide provides researchers, scientists, and drug development professionals with detailed protocols and troubleshooting advice for the critical phase of weaning hybridoma cell lines off aminopterin following successful HAT selection.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of aminopterin in the hybridoma selection process?
Aminopterin is a key component of the HAT (Hypoxanthine-Aminopterin-Thymidine) selection medium.[1][2] It is a potent inhibitor of the enzyme dihydrofolate reductase (DHFR), which is essential for the de novo synthesis of nucleotides, the building blocks of DNA.[3] By blocking this pathway, aminopterin ensures that only cells capable of using the alternative "salvage pathway" for nucleotide synthesis can survive. Myeloma cells used for fusion are specifically chosen because they lack a functional enzyme (HGPRT) in the salvage pathway, making them unable to survive in HAT medium.[1][3] Splenocytes (B cells) provide the functional HGPRT gene, so only successfully fused hybridoma cells—which inherit immortality from the myeloma parent and a functional salvage pathway from the B cell parent—can proliferate.
Q2: Why is it necessary to wean hybridomas off aminopterin?
Aminopterin is toxic to cells over the long term. Its continued presence can cause cellular stress and affect growth and antibody production. The primary goal of HAT medium is solely for the initial selection of fused hybridoma cells. Once this selection is complete (typically within 10-14 days), the aminopterin is no longer needed and should be removed to ensure the long-term health and stability of the selected clones.
Q3: What is the role of HT medium in the weaning process?
The transition from HAT to a medium without aminopterin must be gradual. Aminopterin can persist within the cells even after the medium is changed. Hypoxanthine (H) and Thymidine (T) are the necessary substrates for the salvage pathway that bypasses the aminopterin-induced block. By first moving the cells into a medium containing only Hypoxanthine and Thymidine (HT medium), researchers provide the cells with the necessary components to survive while the intracellular aminopterin is diluted out or decays over subsequent cell divisions. This prevents widespread cell death that could occur from a sudden switch to a medium lacking both aminopterin and the salvage pathway substrates.
Q4: How long should hybridomas be cultured in HT medium?
Typically, hybridomas are cultured in HT medium for 1 to 2 weeks. This duration usually corresponds to several passages, allowing the intracellular aminopterin to be sufficiently diluted. After this period, the cells can be safely transitioned to the final, complete growth medium (e.g., RPMI or DMEM with 10% FBS) that contains neither HAT nor HT supplements.
Experimental Protocols
Protocol 1: Weaning Hybridomas from HAT to HT Medium
This protocol outlines the standard procedure for transitioning healthy, proliferating hybridoma clones from HAT selection medium to HT medium.
Materials:
-
Healthy hybridoma clones in HAT-supplemented medium
-
Complete growth medium (e.g., RPMI-1640 or DMEM) with 10-20% FBS
-
HT Media Supplement (50x or 100x)
-
Sterile tissue culture plates/flasks
-
Centrifuge
-
Hemocytometer or automated cell counter
-
Trypan Blue solution
Procedure:
-
Assess Clone Health: Approximately 10-14 days post-fusion, identify wells containing healthy, rapidly dividing hybridoma colonies. The medium should be turning yellow, indicating high metabolic activity.
-
Expand Positive Clones: Select promising clones and gently resuspend the cells by pipetting. Transfer the cell suspension to a larger well (e.g., from a 96-well to a 24-well plate) or a T-25 flask.
-
Prepare HT Medium: Prepare the required volume of complete growth medium supplemented with HT. For example, add 2 mL of 50x HT supplement to 98 mL of complete medium.
-
First Passage into HT Medium:
-
Gently pellet the cells by centrifugation (e.g., 200 x g for 5 minutes).
-
Aspirate the supernatant containing the HAT medium.
-
Resuspend the cell pellet in fresh HT-supplemented medium.
-
Seed the cells at a density of 0.2 - 0.5 x 10⁶ viable cells/mL.
-
-
Incubation: Incubate the cells at 37°C in a humidified, 5% CO₂ incubator.
-
Subsequent Passages: Monitor the cells daily. When the cell density reaches approximately 1 x 10⁶ cells/mL and viability is >90%, passage the cells. This is typically every 2-3 days.
-
Continue to culture in HT-supplemented medium for a total of 1-2 weeks.
-
-
Transition to Final Medium: After the weaning period in HT medium, passage the cells into the complete growth medium without any HT supplement.
-
Cryopreservation: Once the clones are growing stably in the final medium and antibody production is confirmed, expand the culture and cryopreserve multiple vials as a backup stock.
Data Presentation
Table 1: Recommended Cell Densities for Hybridoma Culture During Weaning
| Culture Phase | Seeding Density (Viable Cells/mL) | Passaging Density (Viable Cells/mL) | Recommended Viability |
| HAT to HT Transition | 0.2 - 0.5 x 10⁶ | ~1.0 x 10⁶ | > 90% |
| Stable Culture | 0.2 - 0.5 x 10⁶ | 1.0 - 1.5 x 10⁶ | > 90% |
Data synthesized from multiple cell culture guides.
Table 2: Typical Timeline for Weaning Hybridomas
| Day | Action | Medium | Key Objective |
| Day 0 | Expand healthy clones from HAT selection plates. | HT-supplemented Medium | Initiate the removal of aminopterin. |
| Day 2-3 | First passage. Reseed into fresh HT medium. | HT-supplemented Medium | Dilute intracellular aminopterin. |
| Day 4-6 | Second passage. Reseed into fresh HT medium. | HT-supplemented Medium | Continue dilution of aminopterin. |
| Day 7-9 | Third passage. Reseed into fresh HT medium. | HT-supplemented Medium | Ensure cell recovery and stability. |
| Day 10-14 | Final passage in HT. | HT-supplemented Medium | Confirm robust growth without aminopterin. |
| Post-Day 14 | Transition cells to complete growth medium. | Final Medium (No HT) | Establish a stable, long-term culture. |
Visualizations
Caption: Workflow of monoclonal antibody production, from immunization to final antibody production.
Troubleshooting Guide
Problem 1: Massive cell death is observed after transferring cells from HAT to HT medium.
-
Possible Cause: Abrupt removal of hypoxanthine and thymidine while intracellular aminopterin levels are still high. This is a common issue if the transition from HAT is directly to a final medium without an intermediate HT step.
-
Solution: Ensure you are using an intermediate HT-supplemented medium for at least one week (2-3 passages). If cells still show poor viability, consider extending the culture time in HT medium. You can also try a gradual weaning process by mixing HAT and HT media (e.g., 50:50) for the first passage before moving to 100% HT medium.
Problem 2: Cells grow slowly or stop proliferating in HT medium.
-
Possible Cause 1: Suboptimal Culture Conditions. Hybridomas are sensitive to cell density. If seeded too sparsely, they may fail to grow.
-
Solution: Ensure you are seeding at a density of at least 0.2 x 10⁶ cells/mL. Consider using a richer medium formulation or increasing the FBS concentration to 15-20% temporarily to improve growth. The use of a hybridoma cloning factor supplement can also be beneficial.
-
-
Possible Cause 2: Stress from Selection. The HAT selection process can be harsh, and some clones may be inherently weak or slow-growing.
-
Solution: Be patient and give the cells more time to recover. Avoid passaging them too frequently. Wait until the culture is dense and the medium is yellowing before splitting. If multiple clones are available, focus on expanding the most robust ones.
-
Problem 3: Hybridoma clones stop producing the desired antibody after being weaned off aminopterin.
-
Possible Cause 1: Genetic Instability. Hybridoma cells are genetically unstable, especially in the early stages after fusion. They can lose chromosomes, including those responsible for antibody heavy or light chain production. This is a random process.
-
Solution: This is a critical and common issue. The best practice is to sub-clone positive hybridomas by limiting dilution as early as possible to ensure you have a truly monoclonal and stable population. Always cryopreserve aliquots of the parent clone at the earliest stage it shows positive antibody production.
-
-
Possible Cause 2: Overgrowth by Non-producing Cells. In a mixed population, non-producing cells can sometimes have a growth advantage and will eventually outcompete the antibody-producing cells.
-
Solution: Sub-cloning is essential to mitigate this. After weaning, re-screen the population for antibody production. If the titer has dropped, it is highly likely that re-cloning is necessary to isolate a stable, high-producing clone.
-
Caption: Troubleshooting guide for common issues encountered during hybridoma weaning.
References
Validation & Comparative
A Comparative Guide to the In Vitro Efficacy of Aminopterin and Other DHFR Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro efficacy of Aminopterin and other prominent Dihydrofolate Reductase (DHFR) inhibitors. The data presented herein has been compiled from various scientific sources to offer an objective overview of the performance of these compounds in preclinical settings. This document is intended to assist researchers in making informed decisions for their drug development and research endeavors.
Introduction to DHFR Inhibition
Dihydrofolate reductase (DHFR) is a crucial enzyme in the folate metabolism pathway, responsible for the reduction of dihydrofolate to tetrahydrofolate. Tetrahydrofolate and its derivatives are essential cofactors for the synthesis of purines, thymidylate, and certain amino acids, which are the building blocks of DNA and RNA. The inhibition of DHFR disrupts DNA synthesis, leading to cell cycle arrest and apoptosis, particularly in rapidly proliferating cells such as cancer cells. This makes DHFR an attractive target for anticancer therapies.[1][2][3][4][5]
Aminopterin was one of the first antifolates to demonstrate clinical activity and paved the way for the development of other DHFR inhibitors. This guide will compare the in vitro efficacy of Aminopterin with other well-established DHFR inhibitors, including Methotrexate, Pemetrexed, Pralatrexate, and Trimetrexate.
Quantitative Comparison of DHFR Inhibitor Potency
The following table summarizes the in vitro inhibitory potency of various DHFR inhibitors against the DHFR enzyme (enzymatic assay) and their cytotoxic effects on different cancer cell lines (cell-based assays). The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are key metrics used for comparison. Lower values indicate higher potency.
| Inhibitor | Target/Cell Line | IC50 (nM) | Ki (nM) | Reference |
| Aminopterin | Pediatric Leukemia/Lymphoma Cell Lines | 17 (median) | ||
| CCRF-CEM (Human leukemia) | 0.53 | |||
| Methotrexate | Human DHFR | 120 | ||
| Pediatric Leukemia/Lymphoma Cell Lines | 78 (median) | |||
| Various cancer cell lines | 6.05 - >1,000 | |||
| DHFR Inhibition | 26 | |||
| Pemetrexed | DHFR (cell-free) | 7.2 | ||
| Thymidylate Synthase (TS) (cell-free) | 1.3 | |||
| GARFT (cell-free) | 65 | |||
| CCRF-CEM leukemia cells | 25 | |||
| GC3/C1 colon carcinoma cells | 34 | |||
| HCT-8 ileocecal carcinoma cells | 220 | |||
| Pediatric Leukemia/Lymphoma Cell Lines | 155 (median) | |||
| DHFR Inhibition | >200 | |||
| Pralatrexate | DHFR | 0.0134 | ||
| DHFR Inhibition | 45 | |||
| T-lymphoma cell lines | 2 - 5.5 | |||
| Trimetrexate | Human DHFR | 4.74 | ||
| Toxoplasma gondii DHFR | 1.35 | |||
| SNU-C4 and NCI-H630 cell lines | 100,000 (50-60% inhibition) | |||
| Talotrexin | Pediatric Leukemia/Lymphoma Cell Lines | 7 (median) |
Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the mechanism of action and the experimental processes involved in evaluating these inhibitors, the following diagrams have been generated.
Caption: Mechanism of DHFR inhibition and its impact on DNA synthesis.
Caption: A typical workflow for the in vitro evaluation of DHFR inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental data. Below are generalized protocols for the key assays cited in this guide.
DHFR Enzymatic Inhibition Assay (Colorimetric)
This assay measures the enzymatic activity of DHFR by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.
Materials:
-
Recombinant human DHFR enzyme
-
DHFR Assay Buffer
-
Dihydrofolate (DHF) substrate
-
NADPH
-
Test inhibitors (e.g., Aminopterin)
-
96-well microplate
-
Microplate reader capable of reading absorbance at 340 nm
Procedure:
-
Reagent Preparation: Prepare working solutions of DHFR enzyme, DHF, and NADPH in DHFR assay buffer. Prepare serial dilutions of the test inhibitors.
-
Assay Setup: In a 96-well plate, add the DHFR assay buffer, the test inhibitor at various concentrations, and the DHFR enzyme. Include controls with no inhibitor (enzyme control) and no enzyme (background control).
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding a mixture of DHF and NADPH to all wells.
-
Measurement: Immediately measure the absorbance at 340 nm in kinetic mode, recording data every 15-30 seconds for 10-20 minutes.
-
Data Analysis: Calculate the rate of reaction (decrease in absorbance over time) for each well. Determine the percent inhibition for each inhibitor concentration relative to the enzyme control. The IC50 value is then calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
Materials:
-
Target cancer cell line
-
Complete cell culture medium
-
Test inhibitors
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plate
-
Microplate reader capable of reading absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with serial dilutions of the DHFR inhibitors. Include a vehicle control (e.g., DMSO) and untreated cells as a negative control.
-
Incubation: Incubate the plate for a desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for an additional 1-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of the resulting purple solution at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the inhibitor concentration.
Concluding Remarks
The in vitro data presented in this guide highlights the potent inhibitory activity of Aminopterin and other DHFR inhibitors against both the DHFR enzyme and various cancer cell lines. While Aminopterin demonstrates significant efficacy, newer agents like Pralatrexate and Talotrexin show even greater potency in certain contexts. Pemetrexed is unique in its multi-targeted approach, inhibiting not only DHFR but also other key enzymes in folate metabolism.
It is important to note that in vitro efficacy is just one aspect of drug development. Factors such as cellular uptake, polyglutamylation, and pharmacokinetic properties play a crucial role in the overall therapeutic potential of these compounds. The provided experimental protocols offer a standardized framework for conducting further comparative studies. The diagrams of the signaling pathway and experimental workflow serve as visual aids to better understand the underlying biology and the research process. This guide is intended to be a valuable resource for the scientific community engaged in the development of novel anticancer therapies targeting DHFR.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. Translational research with pemetrexed in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Safety and efficacy of pralatrexate in the treatment of patients with relapsed or refractory peripheral T-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Overview of phase I/II pemetrexed studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Potency of Aminopterin: A Comparative Guide to Dihydrofolate Reductase Inhibition
For researchers, scientists, and professionals in drug development, this guide offers an objective comparison of Aminopterin's inhibitory effect on dihydrofolate reductase (DHFR), a critical enzyme in cellular metabolism. This analysis is supported by experimental data and detailed protocols to validate its potent inhibitory action, particularly in comparison to its well-known analogue, Methotrexate.
Dihydrofolate reductase is a key enzyme in the folate metabolic pathway, responsible for the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are essential cofactors for the synthesis of purines and thymidylate, which are the building blocks of DNA and RNA.[1][2] Inhibition of DHFR disrupts DNA synthesis and cell proliferation, making it a prime target for anticancer therapies.[3][4]
Aminopterin, a 4-amino analogue of folic acid, and its derivative Methotrexate, are potent competitive inhibitors of DHFR.[3] They bind to the active site of the enzyme with high affinity, preventing the binding of the natural substrate, DHF.
Comparative Analysis of Inhibitory Potency
The inhibitory effect of a compound on its target enzyme is often quantified by the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50). The Ki value represents the intrinsic binding affinity of the inhibitor to the enzyme, with a lower Ki indicating a stronger interaction. The IC50 value, on the other hand, is the concentration of an inhibitor that reduces the enzyme's activity by 50% under specific experimental conditions.
Both Aminopterin and Methotrexate are classified as slow, tight-binding inhibitors of DHFR, signifying a multi-step binding process that results in a highly stable enzyme-inhibitor complex.
Quantitative Data Summary
The following tables summarize the comparative inhibitory potency of Aminopterin and Methotrexate against human dihydrofolate reductase.
| Inhibitor | Target Enzyme | Inhibition Constant (Ki) |
| Aminopterin | Human DHFR | 3.7 pM |
| Methotrexate | Human DHFR | 3.4 pM |
| Inhibitor | Cell Lines | Median IC50 |
| Aminopterin | Pediatric Leukemia and Lymphoma | 17 nM |
| Methotrexate | Pediatric Leukemia and Lymphoma | 78 nM |
Note: The provided Ki and IC50 values are sourced from different studies and may have been determined under varying experimental conditions. For a direct and definitive comparison, it is recommended to perform a side-by-side analysis under identical conditions.
Visualizing the Mechanism of Action
To understand the role of DHFR and the inhibitory action of Aminopterin, the following diagrams illustrate the folate metabolism pathway and a typical experimental workflow for assessing DHFR inhibition.
Caption: Folate metabolism pathway and DHFR inhibition by Aminopterin.
References
- 1. IC50 - Wikipedia [en.wikipedia.org]
- 2. botdb.abcc.ncifcrf.gov [botdb.abcc.ncifcrf.gov]
- 3. Dihydrofolate reductase, thymidylate synthase, and serine hydroxy methyltransferase: successful targets against some infectious diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DHFR Inhibitors: Reading the Past for Discovering Novel Anticancer Agents [mdpi.com]
A Comparative Guide to Cross-Reactivity in Monoclonal Antibodies: Aminopterin-Derived Hybridoma vs. Modern Alternatives
For researchers, scientists, and drug development professionals, understanding the nuances of monoclonal antibody (mAb) production is critical to ensuring specificity and minimizing off-target effects. This guide provides an objective comparison of monoclonal antibodies produced using traditional aminopterin-based hybridoma technology with those generated through modern alternative methods, focusing on the critical aspect of cross-reactivity.
The selection of a monoclonal antibody production method can significantly influence its subsequent performance, particularly its specificity and potential for cross-reactivity. The traditional method, which utilizes aminopterin in the Hypoxanthine-Aminopterin-Thymidine (HAT) medium for hybridoma selection, has been a cornerstone of antibody production for decades. However, the advent of alternative technologies, such as phage display and recombinant antibody production, has introduced new considerations for researchers aiming for highly specific and reproducible biologics.
Performance Comparison: Cross-Reactivity Insights
While direct quantitative comparisons of cross-reactivity between aminopterin-derived and alternatively produced mAbs are not abundantly available in published literature, qualitative assessments and studies on analogous systems suggest that recombinant methods may offer advantages in terms of specificity.
A key challenge with hybridoma technology is the potential for the expression of additional, non-specific antibody chains, which can lead to off-target binding.[1] In contrast, recombinant antibody production allows for the precise sequencing and cloning of the desired antibody genes, which can lead to a more homogenous and specific final product.[2][3]
One study comparing anti-PD-L1 antibodies generated via a single B-cell cloning approach (a recombinant method) versus traditional hybridoma technology found that a higher percentage of the single B-cell derived antibodies exhibited superior blocking ability of the PD-L1/PD-1 interaction.[4] This suggests a potentially higher functional specificity for antibodies produced through this modern technique.
Below is a summary of findings from a comparative study on anti-PD-L1 antibodies, illustrating the performance differences in a key functional assay.
| Production Method | Percentage of Antibodies with Superior Blocking Ability | Percentage of Antibodies with Similar Blocking Ability |
| Single B-Cell Cloning | 22% | 61% |
| Hybridoma Technology | 0% | 27% |
Data adapted from a comparative study on anti-PD-L1 monoclonal antibodies.[4]
This data suggests that modern, targeted selection methods like single B-cell cloning may yield a higher frequency of functionally superior and potentially more specific antibodies compared to traditional hybridoma screening.
Experimental Methodologies for Assessing Cross-Reactivity
To rigorously evaluate the cross-reactivity of a monoclonal antibody, a combination of in vitro and in silico methods is recommended. The following are detailed protocols for key experiments cited in the evaluation of antibody specificity.
Immunohistochemistry (IHC) for Tissue Cross-Reactivity
Immunohistochemistry is a vital technique to assess the binding of a monoclonal antibody to a wide range of tissues, revealing potential on-target and off-target interactions.
Protocol:
-
Tissue Preparation: Use a panel of snap-frozen or formalin-fixed, paraffin-embedded (FFPE) normal human tissues. A comprehensive panel should include major organs and tissues.
-
Sectioning: Cut tissue sections at a thickness of 4-6 µm and mount on positively charged slides.
-
Deparaffinization and Rehydration (for FFPE): Immerse slides in xylene followed by a graded series of ethanol to rehydrate the tissue.
-
Antigen Retrieval (for FFPE): Use heat-induced epitope retrieval (HIER) with an appropriate buffer (e.g., citrate buffer pH 6.0 or Tris-EDTA pH 9.0) to unmask the antigen.
-
Blocking: Incubate sections with a blocking buffer (e.g., 5% normal goat serum in PBS) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate sections with the primary monoclonal antibody at a predetermined optimal concentration overnight at 4°C. Include a negative control (isotype control) at the same concentration.
-
Detection System: Use a sensitive detection system, such as a horseradish peroxidase (HRP)-conjugated secondary antibody and a chromogen like diaminobenzidine (DAB), to visualize antibody binding.
-
Counterstaining: Lightly counterstain with hematoxylin to visualize tissue morphology.
-
Dehydration and Mounting: Dehydrate the sections through a graded series of ethanol and xylene, and then coverslip with a permanent mounting medium.
-
Microscopic Evaluation: A qualified pathologist should evaluate the slides for the presence, intensity, and localization of staining in different cell types and tissues.
Enzyme-Linked Immunosorbent Assay (ELISA) for Off-Target Binding
ELISA is a high-throughput method to quantify the binding of a monoclonal antibody to a panel of purified proteins or peptides, which can help identify potential off-target binders.
Protocol:
-
Antigen Coating: Coat a 96-well microplate with a panel of potential off-target proteins (e.g., structurally related proteins, common tissue antigens) at a concentration of 1-10 µg/mL in a suitable coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6) overnight at 4°C.
-
Blocking: Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween-20) and then block with a blocking buffer (e.g., 5% non-fat dry milk in PBS) for 1-2 hours at room temperature to prevent non-specific binding.
-
Primary Antibody Incubation: Add serial dilutions of the primary monoclonal antibody to the wells and incubate for 1-2 hours at room temperature. Include a negative control (isotype control).
-
Secondary Antibody Incubation: Wash the plate and add an enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-mouse IgG) and incubate for 1 hour at room temperature.
-
Substrate Addition: Wash the plate and add a suitable substrate (e.g., TMB for HRP).
-
Reaction Termination and Reading: Stop the reaction with a stop solution (e.g., 2N H₂SO₄) and read the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Analyze the binding curves to determine the affinity and specificity of the antibody for each protein in the panel.
Visualizing the Processes and Pathways
To better understand the methodologies and potential biological implications of cross-reactivity, the following diagrams illustrate key workflows and signaling pathways.
Caption: Monoclonal Antibody Production Workflows.
Caption: Cross-Reactivity Testing Workflow.
Caption: EGFR Signaling and Off-Target Effects.
Conclusion
The choice of monoclonal antibody production technology has a profound impact on the final product's characteristics. While aminopterin-based hybridoma technology has been a reliable method, modern alternatives like recombinant antibody production offer greater control over the final product, potentially leading to higher specificity and reduced cross-reactivity. For researchers and developers, a thorough understanding of these methods and rigorous cross-reactivity testing are paramount to ensure the development of safe and effective monoclonal antibody-based diagnostics and therapeutics. The data and protocols provided in this guide serve as a valuable resource for making informed decisions in the selection and validation of monoclonal antibodies.
References
A Comparative Analysis of Aminopterin and Methotrexate in Preclinical Leukemia Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two closely related antifolate drugs, Aminopterin (AMT) and Methotrexate (MTX), in the context of preclinical leukemia research. While Methotrexate largely replaced Aminopterin in clinical use decades ago, recent investigations have revisited Aminopterin's potential, citing advantages such as greater potency and more consistent cellular uptake. This document synthesizes preclinical data to offer an objective comparison of their performance, supported by experimental data and detailed methodologies.
Executive Summary
Aminopterin and Methotrexate are potent inhibitors of dihydrofolate reductase (DHFR), a critical enzyme in the folate metabolic pathway essential for DNA synthesis and cellular replication. Preclinical studies in various leukemia models demonstrate that while both drugs exhibit significant antileukemic activity, there are notable differences in their in vitro potency, cellular accumulation, and metabolism. Aminopterin often displays a lower IC50 value, suggesting higher intrinsic potency. However, in vivo studies indicate that both drugs can achieve similar therapeutic efficacy in extending the survival of leukemia-bearing animal models. The choice between these agents in a preclinical setting may, therefore, depend on the specific leukemia subtype, the desired therapeutic window, and the potential for drug resistance.
Data Presentation
In Vitro Cytotoxicity
The following table summarizes the 50% inhibitory concentrations (IC50) of Aminopterin and Methotrexate in various pediatric leukemia and lymphoma cell lines. These values represent the concentration of the drug required to inhibit the growth of 50% of the cells after a 120-hour exposure, as determined by the Sulforhodamine B (SRB) assay.[1]
| Cell Line | Lineage | Aminopterin (Median IC50, nM) | Methotrexate (Median IC50, nM) |
| Various Pediatric Leukemia & Lymphoma | N/A | 17 | 78 |
Across all tested cell lines, Aminopterin demonstrated a lower median IC50 value compared to Methotrexate, indicating greater in vitro potency.[1] However, a study also calculated a "clinical potency index" (CPI), which considers clinically achievable drug exposures. In this analysis, Methotrexate had a significantly greater CPI than Aminopterin (median 0.9 vs. 0.4), suggesting that despite its lower in vitro potency, Methotrexate's pharmacokinetic properties might offer a therapeutic advantage.[1]
Another study comparing the two drugs in 15 lymphoid malignancy cell lines found that the minimum survival fraction at the tested concentrations was lower with Aminopterin in 3 of the cell lines.[2]
In Vivo Efficacy in Leukemia Xenograft Models
The efficacy of Aminopterin and Methotrexate has been evaluated in mouse xenograft models of acute lymphoblastic leukemia (ALL). In one study, both drugs significantly extended the event-free survival of mice bearing 3 out of 4 ALL xenografts with equivalent activity.[2]
| Xenograft Model | Treatment | Outcome |
| ALL-3, ALL-16, ALL-19 | Aminopterin, Methotrexate | Significantly delayed disease progression |
| ALL-8 | Aminopterin, Methotrexate | No significant delay in disease progression |
These findings suggest that both agents have comparable in vivo antileukemic activity in several preclinical models.
Mechanism of Action: A Comparative Overview
Both Aminopterin and Methotrexate function as folate antagonists, primarily by inhibiting the enzyme dihydrofolate reductase (DHFR). This inhibition blocks the conversion of dihydrofolate (DHF) to tetrahydrofolate (THF), a crucial cofactor for the synthesis of purines and thymidylate, which are essential building blocks for DNA and RNA.
Key differences in their mechanism and metabolism include:
-
Cellular Uptake and Polyglutamylation: Aminopterin has been shown to be more efficiently transported into leukemia cells and more readily converted to its active polyglutamated forms compared to Methotrexate. Polyglutamylation is a key process that traps the drug inside the cell and enhances its inhibitory effect on DHFR and other folate-dependent enzymes. In vitro studies on leukemic blasts showed that Aminopterin had more consistent metabolism to polyglutamates than Methotrexate.
-
Enzyme Inhibition: Both drugs are potent, slow, tight-binding inhibitors of DHFR. Their polyglutamated forms are also potent inhibitors of the enzyme.
Signaling Pathway and Experimental Workflows
Folate Metabolism and Antifolate Intervention
The following diagram illustrates the folate metabolic pathway and the points of inhibition by Aminopterin and Methotrexate.
Caption: Inhibition of DHFR by Aminopterin and Methotrexate.
Experimental Workflow: In Vitro Cytotoxicity (SRB Assay)
The following diagram outlines the typical workflow for assessing the in vitro cytotoxicity of Aminopterin and Methotrexate using the Sulforhodamine B (SRB) assay.
Caption: Workflow for the Sulforhodamine B (SRB) cytotoxicity assay.
Experimental Workflow: In Vivo Leukemia Xenograft Model
This diagram illustrates the general workflow for evaluating the efficacy of Aminopterin and Methotrexate in a leukemia xenograft mouse model.
Caption: Workflow for in vivo leukemia xenograft studies.
Experimental Protocols
In Vitro Cytotoxicity: Sulforhodamine B (SRB) Assay
This protocol is adapted from methodologies used in preclinical anticancer drug screening.
-
Cell Plating: Seed leukemia cells in 96-well microtiter plates at a predetermined optimal density and allow them to recover for 24 hours.
-
Drug Treatment: Add serial dilutions of Aminopterin or Methotrexate to the wells. Include a vehicle control (e.g., DMSO or saline).
-
Incubation: Incubate the plates for a period of 72 to 120 hours.
-
Cell Fixation: Gently remove the culture medium and fix the cells by adding cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for at least one hour.
-
Washing: Wash the plates multiple times with water to remove the TCA.
-
Staining: Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Removal of Unbound Dye: Wash the plates with 1% acetic acid to remove any unbound SRB dye.
-
Solubilization: Add a suitable solubilization solution, such as 10 mM Tris base, to each well to dissolve the protein-bound dye.
-
Absorbance Reading: Measure the optical density at a wavelength of 510 nm using a microplate reader.
-
Data Analysis: The absorbance is proportional to the cellular protein mass. Calculate the percentage of cell growth inhibition and determine the IC50 values.
In Vivo Efficacy: Leukemia Xenograft Model
This protocol provides a general framework for in vivo studies.
-
Animal Model: Use immunodeficient mice (e.g., NOD/SCID) to prevent rejection of the human leukemia cells.
-
Cell Implantation: Inject a specified number of human leukemia cells (e.g., 1 x 10^6 to 10 x 10^6 cells) either intravenously or subcutaneously into the mice.
-
Tumor Engraftment and Monitoring: Monitor the mice for signs of leukemia development, which may include weight loss, hind-limb paralysis, or palpable tumors (for subcutaneous models). For systemic models, engraftment can be monitored by analyzing peripheral blood for the presence of human leukemic cells.
-
Randomization and Treatment: Once tumors are established or there is evidence of systemic disease, randomize the mice into treatment groups: vehicle control, Aminopterin, and Methotrexate.
-
Drug Administration: Administer the drugs according to a predetermined dosing schedule and route (e.g., intraperitoneal injection). Doses should be based on maximum tolerated dose (MTD) studies. For example, one study used Methotrexate at 40 mg/kg and a related antifolate at 60 mg/kg intraperitoneally twice weekly for two weeks.
-
Efficacy Endpoints: Monitor tumor growth by measuring tumor volume with calipers for subcutaneous models. For systemic models, the primary endpoint is typically event-free survival. Monitor the overall health of the animals, including body weight.
-
Data Analysis: Compare the tumor growth inhibition and survival curves between the different treatment groups. Statistical analysis (e.g., log-rank test for survival) is used to determine the significance of the observed differences.
Conclusion
Both Aminopterin and Methotrexate are highly active against leukemia in preclinical models. Aminopterin consistently demonstrates greater in vitro potency, likely due to more efficient cellular uptake and polyglutamylation. However, in vivo studies often show comparable efficacy between the two drugs, suggesting that pharmacokinetic and pharmacodynamic factors play a crucial role in their overall therapeutic effect. The detailed experimental protocols and comparative data presented in this guide are intended to assist researchers in designing and interpreting preclinical studies aimed at further elucidating the therapeutic potential of these classic antifolates in the treatment of leukemia. Further investigation into the mechanisms of resistance and the development of strategies to optimize their therapeutic index remain important areas of research.
References
- 1. Clinical potency of methotrexate, aminopterin, talotrexin and pemetrexed in childhood leukemias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Methotrexate and aminopterin exhibit similar in vitro and in vivo preclinical activity against acute lymphoblastic leukaemia and lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Aminopterin vs. Methotrexate: A Comparative Guide on Clinical Potency in Leukemia
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the clinical potency of aminopterin and methotrexate, two closely related antifolate agents used in the treatment of leukemia. By presenting supporting experimental data, detailed methodologies, and visualizations of their mechanism of action, this document aims to inform research and drug development in oncology.
Comparative Efficacy and Toxicity
Both aminopterin and methotrexate are potent inhibitors of dihydrofolate reductase (DHFR), a critical enzyme in the folate metabolism pathway essential for DNA synthesis and cellular replication. While aminopterin was the first antifolate to demonstrate clinical activity in leukemia, methotrexate largely replaced it due to perceptions of a better therapeutic index. However, renewed interest in aminopterin has prompted a re-evaluation of its clinical potential.[1][2][3]
In Vitro Cytotoxicity
A preclinical study evaluated the in vitro cytotoxicity of aminopterin and methotrexate in a panel of six pediatric leukemia and lymphoma cell lines. The 50% inhibitory concentration (IC50) was determined after a 120-hour drug exposure. The results indicated that aminopterin has a lower median IC50 than methotrexate, suggesting higher in vitro potency.[2]
| Drug | Median IC50 (nM) |
| Aminopterin | 17 |
| Methotrexate | 78 |
Clinical Potency Index (CPI)
The same study also calculated a Clinical Potency Index (CPI), defined as the area under the plasma concentration-time curve (AUC) achieved with standard pediatric dosing regimens divided by the in vitro IC50. A higher CPI suggests a more favorable pharmacokinetic and pharmacodynamic profile. In this comparison, methotrexate exhibited a significantly greater median CPI than aminopterin.[2]
| Drug | Median CPI |
| Methotrexate | 0.9 |
| Aminopterin | 0.4 |
Enzyme Inhibition
Both drugs are competitive inhibitors of dihydrofolate reductase (DHFR). Aminopterin has been reported to inhibit DHFR with a Ki of 3.7 pM. While a direct comparative Ki value for methotrexate from the same study is not available, it is known to be a slow, tight-binding competitive inhibitor of DHFR with an affinity approximately 1000-fold that of the natural substrate, dihydrofolate. One study has described aminopterin and methotrexate as "equipotent inhibitors" of their target enzyme, DHFR.
Clinical Trial Insights
Direct head-to-head randomized clinical trials comparing aminopterin and methotrexate in leukemia are limited. However, several clinical studies provide valuable insights:
-
A Phase II trial of oral aminopterin in 46 patients with refractory acute leukemia (including 22 children with acute lymphoblastic leukemia - ALL) demonstrated significant antileukemic activity, with a 27% response rate in pediatric ALL. The study also noted that aminopterin showed more consistent metabolism to active polyglutamates in leukemic blasts in vitro compared to methotrexate.
-
A Phase IIB trial incorporating oral aminopterin into multi-agent therapy for 32 children with newly diagnosed high-risk ALL found that it could be safely administered without excessive toxicity compared to methotrexate-based regimens. Hematologic, mucosal, and hepatic toxicities were reported as tolerable and reversible.
-
A comparative study of patients receiving either aminopterin or methotrexate showed no significant difference in the frequency of hospital admissions, treatment interruptions, neutropenia, or thrombocytopenia. However, severe hepatotoxicity (ALT > 5 times normal) was observed to be less common in patients receiving aminopterin.
Mechanism of Action: DHFR Inhibition and Downstream Effects
Aminopterin and methotrexate exert their cytotoxic effects by inhibiting dihydrofolate reductase (DHFR). This enzyme is responsible for the conversion of dihydrofolate (DHF) to tetrahydrofolate (THF), an essential cofactor for the synthesis of purines and thymidylate, which are necessary for DNA and RNA synthesis. Inhibition of DHFR leads to a depletion of THF, resulting in the disruption of nucleic acid synthesis and ultimately leading to cell cycle arrest and apoptosis, particularly in rapidly proliferating leukemia cells.
Caption: Inhibition of DHFR by Aminopterin and Methotrexate disrupts DNA/RNA synthesis.
Experimental Protocols
The following are generalized protocols for key experiments used to assess the potency of antifolate drugs.
Cell Viability Assay (Sulforhodamine B Assay)
This assay is used to determine the in vitro cytotoxicity of a compound against leukemia cell lines.
Workflow:
Caption: Workflow for the Sulforhodamine B (SRB) cell viability assay.
Methodology:
-
Cell Seeding: Leukemia cell lines are seeded into 96-well microtiter plates at an appropriate density and allowed to attach overnight.
-
Drug Exposure: The following day, the media is replaced with fresh media containing serial dilutions of either aminopterin or methotrexate. A control group with no drug is also included.
-
Incubation: The plates are incubated for a specified period, typically 120 hours, to allow for the drugs to exert their cytotoxic effects.
-
Cell Fixation: After incubation, the cells are fixed to the plate using a cold trichloroacetic acid (TCA) solution.
-
Staining: The plates are washed, and the fixed cells are stained with a Sulforhodamine B (SRB) solution, which binds to cellular proteins.
-
Washing: Unbound SRB dye is removed by washing with a dilute acetic acid solution.
-
Solubilization: The protein-bound dye is solubilized with a Tris base solution.
-
Absorbance Reading: The absorbance of each well is read on a microplate reader at a wavelength of 515 nm.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell survival relative to the control. The IC50 value, the concentration of the drug that inhibits cell growth by 50%, is then determined by plotting a dose-response curve.
Dihydrofolate Reductase (DHFR) Enzyme Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of the DHFR enzyme.
Workflow:
Caption: Workflow for the DHFR enzyme inhibition assay.
Methodology:
-
Reaction Setup: A reaction mixture is prepared in a 96-well UV-transparent plate containing a suitable buffer, and the cofactor NADPH.
-
Inhibitor Addition: Serial dilutions of aminopterin or methotrexate are added to the wells. A control group without an inhibitor is also included.
-
Enzyme Addition: A purified solution of DHFR enzyme is added to each well.
-
Pre-incubation: The plate is pre-incubated for a short period to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: The enzymatic reaction is initiated by adding the substrate, dihydrofolate (DHF), to all wells.
-
Kinetic Measurement: The decrease in absorbance at 340 nm, corresponding to the oxidation of NADPH to NADP+, is monitored over time using a spectrophotometer in kinetic mode.
-
Data Analysis: The initial reaction velocities are calculated for each inhibitor concentration. These data are then used to determine the inhibition constant (Ki), which represents the concentration of inhibitor required to produce half-maximum inhibition.
References
- 1. Phase II Trial of Oral Aminopterin for Adults and Children with Refractory Acute Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clinical potency of methotrexate, aminopterin, talotrexin and pemetrexed in childhood leukemias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. discover.nci.nih.gov [discover.nci.nih.gov]
A Comparative Analysis of the Antifolate Activity of Aminopterin and Its Analogues
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the antifolate activity of aminopterin and its key analogues: methotrexate, pemetrexed, and pralatrexate. The following sections detail their comparative efficacy through quantitative data, outline the experimental methodologies used for their evaluation, and visualize the underlying biological pathways and experimental workflows.
Introduction
Aminopterin was one of the first antifolate agents used in chemotherapy. Its analogues have since been developed to improve therapeutic indices and overcome resistance. These compounds primarily act by inhibiting dihydrofolate reductase (DHFR), a crucial enzyme in the folate metabolism pathway, thereby disrupting DNA synthesis and cell proliferation. This guide offers a head-to-head comparison of aminopterin and its prominent analogues to inform research and drug development efforts.
Quantitative Comparison of Antifolate Activity
The antifolate activity of aminopterin and its analogues can be quantified through their inhibition of the DHFR enzyme and their cytotoxic effects on cancer cells. The following tables summarize key experimental data from comparative studies.
Dihydrofolate Reductase (DHFR) Inhibition
The inhibitory constant (Kᵢ) is a measure of a compound's binding affinity to an enzyme. A lower Kᵢ value indicates a stronger inhibition.
| Compound | Apparent Kᵢ (nM) for Human DHFR | Source |
| Aminopterin | 0.0037 | [1][2] |
| Methotrexate | 26 | [3] |
| Pemetrexed | >200 | [3] |
| Pralatrexate | 45 | [3] |
Note: The Kᵢ value for Aminopterin is from a separate study and is presented for comparative purposes. The values for Methotrexate, Pemetrexed, and Pralatrexate are from a single comparative study.
In Vitro Cytotoxicity in Pediatric Leukemia and Lymphoma Cell Lines
The half-maximal inhibitory concentration (IC₅₀) represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro.
| Compound | Median IC₅₀ (nM) | Source |
| Aminopterin | 17 | |
| Methotrexate | 78 | |
| Pemetrexed | 155 | |
| Talotrexin* | 7 |
*Talotrexin is another aminopterin analogue included in the source study for comparison.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide, providing a framework for the replication and validation of these findings.
Dihydrofolate Reductase (DHFR) Enzyme Inhibition Assay (Colorimetric)
This assay measures the inhibitory effect of a compound on the activity of the DHFR enzyme by monitoring the oxidation of NADPH to NADP⁺, which results in a decrease in absorbance at 340 nm.
Materials:
-
Recombinant Human DHFR Enzyme
-
DHFR Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.5)
-
Dihydrofolate (DHF) Substrate
-
NADPH
-
Test Compounds (Aminopterin and its analogues)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a stock solution of the DHFR enzyme in cold assay buffer.
-
Prepare stock solutions of DHF and NADPH in assay buffer. Protect the DHF solution from light.
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 96-well plate, add the following to each well:
-
DHFR Assay Buffer
-
Test compound dilution (or vehicle control)
-
DHFR enzyme solution
-
-
Pre-incubate the plate at room temperature for 10-15 minutes.
-
Initiate the reaction by adding a mixture of DHF and NADPH to each well.
-
Immediately begin measuring the absorbance at 340 nm in kinetic mode, with readings taken every 15-30 seconds for 10-20 minutes.
-
Calculate the rate of reaction (decrease in absorbance over time) for each well.
-
Determine the percent inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the test compound concentration to determine the IC₅₀ value. The apparent Kᵢ can be calculated from the IC₅₀ values using the Cheng-Prusoff equation, provided the Kₘ of the substrate is known.
Cell Proliferation Assay (Sulforhodamine B - SRB)
The SRB assay is a colorimetric assay used to determine cell number based on the measurement of cellular protein content.
Materials:
-
Cancer cell lines (e.g., pediatric leukemia cell lines)
-
Complete cell culture medium
-
Test Compounds (Aminopterin and its analogues)
-
Trichloroacetic acid (TCA), cold
-
Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)
-
1% Acetic acid
-
10 mM Tris base solution
-
96-well cell culture plates
-
Microplate reader capable of measuring absorbance at 540 nm
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds. Include a vehicle control.
-
Incubate the plate for the desired exposure time (e.g., 72 or 120 hours).
-
Gently remove the culture medium and fix the cells by adding cold 10% (w/v) TCA to each well. Incubate at 4°C for 1 hour.
-
Wash the plates five times with water to remove the TCA.
-
Air dry the plates completely.
-
Add SRB solution to each well and incubate at room temperature for 30 minutes.
-
Remove the SRB solution and quickly wash the plates four times with 1% acetic acid to remove unbound dye.
-
Air dry the plates again.
-
Add 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the percentage of cell growth inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of growth inhibition against the logarithm of the test compound concentration to determine the IC₅₀ value.
Visualizing Mechanisms and Workflows
Folate Metabolism and DHFR Inhibition Pathway
The following diagram illustrates the central role of DHFR in the folate metabolic pathway and the mechanism of its inhibition by aminopterin and its analogues. These antifolates competitively inhibit DHFR, leading to a depletion of tetrahydrofolate (THF), a crucial cofactor for the synthesis of purines and thymidylate, which are essential for DNA replication and cell division.
Caption: Folate Metabolism Pathway and DHFR Inhibition by Antifolates.
Experimental Workflow for Antifolate Activity Assessment
This diagram outlines the typical experimental workflow for characterizing the antifolate activity of aminopterin and its analogues, from initial enzyme inhibition assays to cellular cytotoxicity evaluation.
Caption: Experimental Workflow for Evaluating Antifolate Activity.
References
- 1. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation [en.bio-protocol.org]
- 2. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Distinct mechanistic activity profile of pralatrexate in comparison to other antifolates in in vitro and in vivo models of human cancers - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: A Comprehensive Guide to the Proper Disposal of Aminopterin Sodium
For Immediate Implementation by Laboratory Personnel
This document provides essential safety and logistical information for the proper handling and disposal of Aminopterin Sodium, a potent antineoplastic agent. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations. This guide is intended for researchers, scientists, and drug development professionals who handle this compound.
Immediate Safety and Handling Precautions
This compound is classified as a toxic and hazardous substance. All personnel must adhere to the following safety protocols when handling this compound:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles with side shields, and nitrile gloves. For handling larger quantities or when there is a risk of aerosolization, a respirator may be necessary.[1]
-
Ventilation: All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[2]
-
Spill Management: In the event of a spill, immediately alert personnel in the vicinity. For minor spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed, labeled container for hazardous waste.[1] For major spills, evacuate the area and contact the appropriate emergency response team. Do not allow the substance to enter drains or waterways.[1]
-
Hygiene: Avoid all personal contact, including inhalation and ingestion. Do not eat, drink, or smoke in areas where this compound is handled. Always wash hands thoroughly after handling the compound.[1]
Standard Disposal Procedure for this compound
The primary and mandated method for the disposal of this compound and any contaminated materials is through a licensed hazardous waste disposal service.
Step-by-Step Disposal Protocol:
-
Segregation: Do not mix this compound waste with other chemical or biological waste streams.
-
Containerization:
-
Place solid this compound waste in its original container whenever possible.
-
For contaminated labware (e.g., vials, pipette tips, gloves), use a dedicated, leak-proof, and clearly labeled hazardous waste container.
-
The container should be marked as "Hazardous Waste: this compound" and include the appropriate hazard symbols (e.g., toxic).
-
-
Storage: Store the sealed hazardous waste container in a designated, secure area away from incompatible materials.
-
Collection: Arrange for collection by an approved and licensed hazardous waste disposal company. Ensure all institutional and regulatory paperwork is completed accurately.
-
Incineration: The recommended final disposal method for antineoplastic agents like this compound is high-temperature incineration.
Experimental Protocols for Chemical Inactivation of this compound Waste
Note: The following protocols are based on established chemical principles for the degradation of similar compounds but have not been specifically validated for this compound. Researchers should perform pilot tests and analytical validation to confirm the complete inactivation of the compound before disposing of the treated waste as non-hazardous.
Photodegradation Protocol
Aqueous solutions of aminopterin have been shown to lose cytotoxicity upon exposure to fluorescent room light, which causes the cleavage of the C9-N10 methylene-anilino bond.
Methodology:
-
Preparation: Dilute the aqueous this compound waste solution with water to a concentration below 1 mg/mL in a transparent, UV-permeable container (e.g., borosilicate glass). Adjust the pH of the solution to a neutral range (pH 6.5-7.5).
-
Irradiation: Expose the solution to a broad-spectrum light source with wavelengths greater than 300 nm. A standard laboratory fluorescent light bank can be used.
-
Monitoring: At regular intervals (e.g., 0, 6, 12, 24, 48 hours), take an aliquot of the solution and analyze it for the presence of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Endpoint: Continue irradiation until the concentration of this compound is below the limit of detection of the analytical method.
-
Disposal: Once complete inactivation is confirmed, the solution may be neutralized and disposed of in accordance with local regulations for non-hazardous aqueous waste.
Chemical Oxidation Protocol
Oxidation using potassium permanganate or sodium hypochlorite is a common method for the degradation of antineoplastic drugs.
Methodology:
-
Preparation: In a suitable container within a chemical fume hood, dilute the this compound waste with water.
-
Oxidation with Potassium Permanganate:
-
Slowly add a 5% (w/v) solution of potassium permanganate to the this compound solution while stirring. A 10:1 molar excess of potassium permanganate to this compound is recommended as a starting point.
-
Continue stirring for a minimum of 2 hours at room temperature. The persistence of a purple color indicates an excess of permanganate.
-
Quench the excess permanganate by the careful addition of a reducing agent, such as sodium bisulfite, until the purple color disappears.
-
-
Oxidation with Sodium Hypochlorite:
-
Add a 5.25% sodium hypochlorite solution (household bleach) to the this compound solution to achieve a final concentration of at least 1% available chlorine.
-
Stir the solution for a minimum of 2 hours at room temperature.
-
-
Analysis and Disposal: Following the reaction period, analyze an aliquot of the solution to confirm the absence of this compound. Neutralize the pH of the solution and dispose of it according to local regulations for non-hazardous chemical waste.
Quantitative Data Summary
The following table summarizes key quantitative parameters for the handling and proposed inactivation of this compound.
| Parameter | Value | Reference |
| Handling | ||
| Recommended Gloves | Nitrile (minimum 4 mil) | |
| Photodegradation | ||
| Wavelength | > 300 nm | |
| Recommended pH | 6.5 - 7.5 | General Practice |
| Chemical Oxidation | ||
| Potassium Permanganate Concentration | 5% (w/v) | |
| Sodium Hypochlorite Concentration | 5.25% (to achieve >1% available chlorine) | |
| Reaction Time | Minimum 2 hours |
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.
Caption: Logical workflow for the disposal of this compound.
By implementing these procedures, laboratories can effectively manage the risks associated with this compound and ensure a safe working environment while maintaining regulatory compliance.
References
Navigating the Safe Handling of Aminopterin Sodium: A Guide to Personal Protective Equipment and Disposal
Aminopterin Sodium, a potent folic acid antagonist, is a valuable tool in biomedical research and drug development.[1][2][3][4] However, its cytotoxic, mutagenic, and teratogenic properties necessitate stringent safety protocols to protect laboratory personnel.[5] This guide provides essential, step-by-step instructions for the safe handling and disposal of this compound, with a focus on the correct use of Personal Protective Equipment (PPE).
Hazard Communication
Aminopterin is classified as a hazardous substance and is considered fatal if swallowed. It may also impair fertility or harm an unborn child. Researchers must obtain special instructions and understand all safety precautions before handling this compound.
Personal Protective Equipment (PPE) Protocol
A comprehensive PPE strategy is the first line of defense against exposure. The following equipment is mandatory when handling this compound. For clarity, quantitative data regarding PPE specifications are summarized in the table below.
1. Hand Protection:
-
Gloves: Nitrile or low-protein, powder-free latex gloves are recommended. For those with latex allergies, nitrile gloves are the preferred option.
-
Double Gloving: Wearing two pairs of gloves is a recommended practice to minimize the risk of exposure.
-
Glove Integrity: Always inspect gloves for tears or punctures before use. Contaminated gloves must be replaced immediately. After use, hands should be washed thoroughly.
2. Body Protection:
-
Laboratory Coat/Gown: For quantities up to 500 grams, a standard laboratory coat may be sufficient.
-
Disposable Gown: For larger quantities or when there is a risk of splashing, a disposable, closed-front gown with knit cuffs, made of a low-permeability material like Tyvek, is required. Gowns specifically designed to resist permeability by hazardous drugs should be used.
-
Coveralls and Shoe Covers: For manufacturing operations or handling quantities over 1 kilogram, disposable coveralls of low permeability and protective shoe covers are necessary.
3. Eye and Face Protection:
-
Safety Glasses: Safety glasses with side shields are the minimum requirement.
-
Chemical Goggles: In situations with a higher risk of splashes, chemical goggles should be worn.
-
Face Shield: A face shield provides broader protection for the entire face from splashes and should be used in conjunction with goggles when necessary.
4. Respiratory Protection:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to avoid the inhalation of dust or aerosols.
-
Respirator: If engineering controls like a fume hood are inadequate or not available, a NIOSH/MSHA-approved respirator with a HEPA filter is necessary. The use of respiratory protection should be determined by a professional assessment of the specific laboratory conditions and potential for exposure.
Quantitative Data for PPE and Exposure Limits
| Parameter | Specification | Source |
| Glove Breakthrough Time | Protection class 3 or higher is recommended for brief contact, indicating a breakthrough time of greater than 60 minutes. | |
| Occupational Exposure Limit | CEL TWA (Ceiling Limit Time-Weighted Average): 0.001 mg/m³ |
Operational and Disposal Plans
Proper operational procedures and a clear disposal plan are critical for maintaining a safe laboratory environment.
Step-by-Step Handling Procedure
-
Preparation: Before handling, ensure the work area, preferably a chemical fume hood, is clean and uncluttered. Assemble all necessary equipment and PPE.
-
Weighing and Reconstitution: Handle solid this compound carefully to avoid generating dust. When preparing solutions, dissolve the compound in the chosen solvent, purged with an inert gas, within the fume hood.
-
Post-Handling: After handling, wipe down the work surface with an appropriate decontaminating solution.
-
Hand Washing: Always wash hands thoroughly with soap and water after removing gloves.
-
Laundering: Work clothes should be laundered separately from personal clothing.
Spill Management
Immediate and correct response to a spill is crucial to prevent widespread contamination.
-
Minor Spills:
-
Alert personnel in the immediate area.
-
Wear appropriate PPE, including a respirator, impervious gloves, and safety glasses.
-
Use dry clean-up procedures; avoid dusting.
-
Gently cover the spill with an absorbent material like sand or vermiculite.
-
Sweep or vacuum the material into a labeled, sealable container for hazardous waste disposal. The vacuum must be fitted with a HEPA filter.
-
Decontaminate the area and all equipment used for cleanup.
-
-
Major Spills:
-
Evacuate the area immediately and restrict access.
-
Alert emergency responders, informing them of the nature and location of the hazard.
-
Only trained personnel with appropriate PPE, including full-body protective clothing and breathing apparatus, should address the spill.
-
Disposal Plan
This compound is considered an antineoplastic (cytotoxic) waste and must be disposed of accordingly.
-
Segregation: All materials contaminated with this compound, including unused product, empty containers, gloves, gowns, and cleaning materials, must be segregated as cytotoxic waste.
-
Containment: Place waste into color-coded, leak-proof, and clearly labeled containers designed for cytotoxic materials. Sharps should be placed in a designated sharps container.
-
Final Disposal: The sealed containers must be disposed of through an approved hazardous waste disposal service, typically via incineration at a secure chemical landfill. Do not dispose of this compound down the drain.
Workflow for Handling and Disposal of this compound
Caption: Workflow from preparation to disposal for this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
